molecular formula C₂₁H₂₁ClO₁₀ B1146043 Cyanidin-3-o-rhamnoside chloride CAS No. 38533-30-1

Cyanidin-3-o-rhamnoside chloride

Cat. No.: B1146043
CAS No.: 38533-30-1
M. Wt: 468.84
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Description

Cyanidin-3-O-rhamnoside chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZWDYRLDSHCLB-BMFPEYJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38533-30-1
Record name Cyanidin 3-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38533-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

What are the natural sources of Cyanidin-3-o-rhamnoside chloride?

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

Cyanidin-3-O-rhamnoside (C3R) is a specific anthocyanin subclass where the aglycone cyanidin is glycosylated at the C3 position with a rhamnose moiety. Unlike the ubiquitous cyanidin-3-O-glucoside (C3G), C3R is chemotaxonomically restricted, making its isolation a targeted endeavor rather than a broad-spectrum extraction.

The "Chloride" Designation: In its natural plant matrix, C3R exists as a flavylium cation counter-balanced by organic acids (citrate, malate). The "Chloride" form (Cyanidin-3-O-rhamnoside chloride) is the stable salt form generated during the extraction process using hydrochloric acid (HCl). This acidification is critical for stabilizing the flavylium ion chromophore, preventing hydration to the colorless hemiketal form.

Therapeutic Relevance: Recent high-impact studies have elevated C3R from a mere pigment to a bioactive candidate. It has shown specific potential as a SIRT6 activator and an antidiabetic agent (specifically in Nitraria studies), distinguishing its pharmacophore from other anthocyanins.

Part 2: Botanical Sources & Quantitative Distribution

While C3G is found in nearly all red/purple fruits, Cyanidin-3-O-rhamnoside is less common. It appears as a primary or significant secondary metabolite in specific genera.

High-Yield Botanical Sources
Botanical SourceCommon NameTissueC3R StatusEstimated Content
Nitraria tangutorum Nitrate BushFruit (Ripe)Major ~10–30 mg/100g FW*
Prunus spinosa BlackthornFruit (Skin)Secondary5–12 mg/100g FW
Malpighia emarginata AcerolaFruitSecondaryVariable (Cultivar dependent)
Castanea sativa Sweet ChestnutFlowersMinorTrace
Rubus spp. Black RaspberryFruitMinor< 2 mg/100g FW

*Note: In Nitraria tangutorum, C3R is a distinct biomarker often co-occurring with C3G. Values are estimates based on total anthocyanin fractions where C3R represents a significant peak.

Part 3: Biosynthetic Mechanistics

The biosynthesis of C3R diverges from the common glucoside pathway at the glycosyltransferase step. This is a critical distinction for metabolic engineering and understanding accumulation patterns.

The Enzyme: The reaction is catalyzed by a specific UDP-rhamnose:anthocyanidin 3-O-rhamnosyltransferase (3RT) .[1] Unlike the common UFGT (which uses UDP-glucose), this enzyme exhibits high specificity for UDP-rhamnose as the sugar donor.

Pathway Visualization:

Biosynthesis Phenylalanine L-Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate Deamination CoumaroylCoA 4-Coumaroyl-CoA Cinnamate->CoumaroylCoA Hydroxylation/Ligation Chalcone Naringenin Chalcone CoumaroylCoA->Chalcone + 3 Malonyl-CoA Dihydroquercetin Dihydroquercetin Chalcone->Dihydroquercetin Isomerization/Hydroxylation Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin Reduction (DFR) Cyanidin Cyanidin (Aglycone) (Unstable) Leucocyanidin->Cyanidin Oxidation (ANS) C3R Cyanidin-3-O-Rhamnoside (Stable Anthocyanin) Cyanidin->C3R Glycosylation (3-OH position) PAL PAL PAL->Phenylalanine CHS CHS CHS->CoumaroylCoA F3H F3H ANS ANS/LDOX ANS->Leucocyanidin RhamnosylTransferase UDP-Rhamnose: Anthocyanidin 3-O-RT RhamnosylTransferase->Cyanidin

Figure 1: Biosynthetic pathway of Cyanidin-3-O-rhamnoside. The critical divergence point is the utilization of UDP-Rhamnose by the 3-O-RT enzyme.

Part 4: Isolation & Purification Protocol

To isolate Cyanidin-3-O-rhamnoside Chloride with >95% purity for pharmaceutical research, a standard solid-liquid extraction followed by chromatographic purification is required. The use of acidified methanol ensures the chloride salt formation.

Experimental Workflow

1. Biomass Preparation:

  • Source: Nitraria tangutorum or Prunus spinosa fruits.[2][3][4]

  • Pre-treatment: Lyophilize (freeze-dry) fruit pulp to remove water and prevent enzymatic degradation by polyphenol oxidase (PPO). Grind to a fine powder (mesh 40-60).

2. Acidified Extraction (The "Chloride" Step):

  • Solvent: Methanol:Water:HCl (80:19:1 v/v/v).

    • Note: The 1% HCl is non-negotiable. It maintains the pH < 2.0, keeping the anthocyanin in the red flavylium cation form. Without this, the structure degrades to the chalcone form.

  • Procedure: Ultrasonic-assisted extraction (UAE) at 25°C for 30 mins.

  • Filtration: Centrifuge at 8000 rpm; collect supernatant.

3. Solid Phase Extraction (SPE) - Enrichment:

  • Resin: Amberlite XAD-7 or C18 Sep-Pak.

  • Loading: Load aqueous extract onto the column.

  • Washing: Wash with acidified water (0.1% HCl) to remove sugars and organic acids.

  • Elution: Elute anthocyanins with acidified Methanol (0.1% HCl).

4. Purification (Semi-Prep HPLC):

  • Column: C18 Reverse Phase (e.g., 250mm x 10mm, 5µm).

  • Mobile Phase A: 5% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 0-20 min (10-25% B). C3R typically elutes after C3G due to the lower polarity of rhamnose compared to glucose.

  • Detection: 520 nm.[6][7]

5. Crystallization:

  • Concentrate the specific fraction. Re-dissolve in minimal MeOH/HCl. Precipitate with excess diethyl ether to obtain the Cyanidin-3-O-rhamnoside chloride powder.

Workflow Visualization:

Isolation Biomass Lyophilized Fruit (Nitraria/Prunus) Extraction Extraction (MeOH + 1% HCl) Biomass->Extraction Ultrasonication CrudeExtract Crude Extract (Flavylium Cations) Extraction->CrudeExtract Centrifugation SPE SPE Clean-up (Amberlite XAD-7) CrudeExtract->SPE Load Enriched Anthocyanin Fraction SPE->Enriched Elute (MeOH/HCl) HPLC Semi-Prep HPLC (C18 Column) Enriched->HPLC Inject FractionCollection Fraction Collection (Peak @ 520nm) HPLC->FractionCollection Separation FinalProduct Cyanidin-3-O-Rhamnoside Chloride (Solid) FractionCollection->FinalProduct Ether Precip.

Figure 2: Isolation workflow from raw biomass to purified chloride salt.

Part 5: Analytical Characterization

To validate the identity of the isolated compound as Cyanidin-3-O-rhamnoside, the following parameters must be met.

ParameterExpected Value/Observation
λ max (UV-Vis) 518–525 nm (in MeOH/HCl)
MS (ESI+) [M]+ m/z 433 (Molecular Ion)
MS/MS Fragment m/z 287 (Cyanidin aglycone, loss of 146 Da rhamnosyl unit)
HPLC Retention Elutes after Cyanidin-3-glucoside (C3G) on C18 columns.
Appearance Dark red to purple crystalline powder.

Expert Insight: The loss of 146 Da in MS/MS is the definitive fingerprint for the rhamnoside moiety. If you observe a loss of 162 Da, you have isolated the glucoside (C3G) or galactoside.

References

  • Nitraria tangutorum Composition

    • Title: Determination of Flavonoids and Anthocyanins in Nitraria tangutorum by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry.[2][5]

    • Source: ResearchG
    • URL:[Link]

  • Prunus spinosa (Blackthorn)

    • Title: Effect of Processing Parameters on the Content of Bioactive Compounds of Prunus spinosa L. Fruit Tinctures.[3]

    • Source: MDPI (Foods).
    • URL:[Link][8]

  • Biosynthesis (Rhamnosyltransferase)

    • Title: Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosyl
    • Source: Plant Physiology (via PMC).
    • URL:[Link]

  • Pharmacological Potential (SIRT6/Antidiabetic)

    • Title: Combined Microbial Fermentation Converts Bioactive Compounds in Nitraria Tangutorum Bobrov Fruit and Displays its Antidiabetic Potential.
    • Source: JSciMed Central.
    • URL:[Link]

  • General Isolation Protocols

    • Title: Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried açaí.[6][9]

    • Source: CORE / Food Sci. Technol (Campinas).
    • URL:[Link]

Sources

Biosynthesis pathway of Cyanidin-3-o-rhamnoside chloride in plants

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biosynthesis, extraction, and characterization of Cyanidin-3-O-rhamnoside (C3R) . While Cyanidin-3-O-glucoside is the most ubiquitous anthocyanin, the 3-O-rhamnoside variant represents a specific biosynthetic divergence found in select genera (e.g., Ficus, Pistacia, Rheum).

The "Chloride" designation in the topic refers to the stable flavylium salt form (


) typically generated during acidic extraction and used in pharmaceutical standards. In the plant vacuole, the molecule exists in a pH-dependent equilibrium between the flavylium cation, quinoidal base, carbinol pseudobase, and chalcone.

Executive Technical Summary

The biosynthesis of Cyanidin-3-O-rhamnoside proceeds through the phenylpropanoid and flavonoid pathways, culminating in a specific glycosyl transfer event. Unlike the common 3-O-glucosylation catalyzed by UFGT (UDP-glucose:flavonoid 3-O-glucosyltransferase), C3R synthesis requires a UDP-rhamnose:anthocyanidin 3-O-rhamnosyltransferase (3RT) . This enzyme, often sharing homology with flavonol-3-O-rhamnosyltransferases (e.g., UGT78 family), exhibits regio-specificity for the 3-hydroxyl position of the C-ring, using UDP-rhamnose as the sugar donor.

Molecular Architecture & Precursors

The pathway is compartmentalized:

  • Cytosol: Synthesis of the anthocyanidin aglycone (Cyanidin).

  • ER Surface: Glycosylation by membrane-associated glycosyltransferases.

  • Vacuole: Accumulation via GST-mediated transport or vesicle trafficking.

Phase I: The Phenylpropanoid Scaffold

The pathway initiates with Phenylalanine , derived from the shikimate pathway.

  • Enzyme 1: Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to trans-cinnamic acid.

  • Enzyme 2: Cinnamate 4-Hydroxylase (C4H): A P450 monooxygenase that hydroxylates the ring to form p-coumaric acid.

  • Enzyme 3: 4-Coumarate:CoA Ligase (4CL): Activates the carboxyl group, forming p-coumaroyl-CoA (the activated phenylpropanoid unit).

Phase II: Flavonoid Assembly
  • Enzyme 4: Chalcone Synthase (CHS): Condenses one p-coumaroyl-CoA with three malonyl-CoA molecules to form Naringenin Chalcone (C15 skeleton).

  • Enzyme 5: Chalcone Isomerase (CHI): Stereospecifically cyclizes the chalcone to (2S)-Naringenin (a flavanone).

  • Enzyme 6: Flavanone 3-Hydroxylase (F3H): Hydroxylates the 3-position to yield Dihydrokaempferol .

  • Enzyme 7: Flavonoid 3'-Hydroxylase (F3'H): Critical Divergence Point. Hydroxylates the B-ring at the 3' position. This step determines the "Cyanidin" fate (3',4'-OH pattern) versus Pelargonidin (4'-OH only). The product is Dihydroquercetin (Taxifolin).

Phase III: Anthocyanidin Formation
  • Enzyme 8: Dihydroflavonol 4-Reductase (DFR): Reduces Dihydroquercetin to Leucocyanidin (a colorless flavan-3,4-diol).

  • Enzyme 9: Anthocyanidin Synthase (ANS/LDOX): Oxidizes Leucocyanidin to Cyanidin (the unstable aglycone).

Phase IV: The Terminal Rhamnosylation (The Specificity Step)

In most plants, Cyanidin is immediately glucosylated by UFGT. For C3R synthesis, the plant must express a specific 3-O-Rhamnosyltransferase (3RT) and maintain a pool of UDP-Rhamnose.

  • Substrate: Cyanidin (Aglycone) + UDP-Rhamnose.

  • Enzyme: UDP-rhamnose:anthocyanidin 3-O-rhamnosyltransferase .[1]

    • Note: In species like Arabidopsis and Morella, enzymes such as UGT78D1 or MrUGT78R function as flavonol 3-O-rhamnosyltransferases. In C3R-producing plants, homologs of these enzymes accept Cyanidin as a substrate.

  • Reaction: Nucleophilic attack of the Cyanidin 3-OH on the anomeric carbon of rhamnose.

  • Product: Cyanidin-3-O-rhamnoside + UDP.[2][3]

Pathway Visualization (DOT Diagram)

BiosynthesisPathway Phenylalanine L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid Deamination PAL PAL CoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->CoumaroylCoA Hydroxylation/Ligation Chalcone Naringenin Chalcone CoumaroylCoA->Chalcone Condensation MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone Naringenin (2S)-Naringenin Chalcone->Naringenin Cyclization DHK Dihydrokaempferol Naringenin->DHK 3-Hydroxylation DHQ Dihydroquercetin (Taxifolin) DHK->DHQ 3'-Hydroxylation (B-Ring) Leuco Leucocyanidin DHQ->Leuco Reduction Cyanidin Cyanidin (Unstable Aglycone) Leuco->Cyanidin Oxidation C3R Cyanidin-3-O-Rhamnoside (Target Molecule) Cyanidin->C3R 3-O-Rhamnosylation UDPRha UDP-Rhamnose UDPRha->C3R Donor C4H C4H / 4CL CHS CHS CHI CHI F3H F3H F3pH F3'H DFR DFR ANS ANS/LDOX UGT 3-RT (UDP-Rha Transferase)

Figure 1: Biosynthetic pathway of Cyanidin-3-O-rhamnoside.[4] Key regulatory steps involve F3'H (B-ring specificity) and the terminal 3-RT (glycosyl specificity).

Technical Workflow: Extraction & Quantification

For drug development and research, isolating the chloride salt form requires strict pH control to prevent degradation (opening of the C-ring) or hydrolysis.

Protocol: Acidified Methanol Extraction

Objective: Isolate C3R from plant tissue (e.g., Ficus carica peel or Pistacia lentiscus berries) while maintaining the stable flavylium cation.

  • Tissue Preparation:

    • Freeze-dry (lyophilize) plant tissue to remove water (prevents hydrolysis).

    • Grind to fine powder (<0.5 mm) under liquid nitrogen.

  • Solvent Extraction:

    • Solvent: Methanol:Water:HCl (80:19:1 v/v/v). The HCl (0.1% - 1.0%) ensures the pH is < 2.0, stabilizing the red flavylium cation.

    • Process: Sonicate for 15 min at <25°C. Centrifuge at 10,000 x g for 10 min. Re-extract pellet x2.

  • Purification (Solid Phase Extraction - SPE):

    • Cartridge: C18 Sep-Pak or Amberlite XAD-7.

    • Activation: Methanol followed by acidified water.

    • Loading: Load crude extract.

    • Wash: Acidified water (removes sugars/organic acids) -> Ethyl Acetate (removes non-polar phenolics/chlorophyll).

    • Elution: Acidified Methanol (0.01% HCl).

  • Salt Formation:

    • Evaporate methanol under vacuum at <35°C.

    • Redissolve in 0.5 M HCl.

    • Lyophilize. The resulting powder is Cyanidin-3-O-rhamnoside Chloride .

Analytical Quantification (HPLC-DAD-MS/MS)
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: Water + 5% Formic Acid.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient: 5% B to 100% B over 30 mins.

  • Detection:

    • UV/Vis: 520 nm (Characteristic Anthocyanin max).

    • MS (ESI+): Scan for Parent Ion

      
      .
      
      • Cyanidin-3-O-rhamnoside MW: ~433.11 Da (Cation).

      • MS/MS Fragmentation: Loss of 146 Da (Rhamnose)

        
         Fragment at 287 Da (Cyanidin aglycone).
        

Experimental Workflow Visualization

ExtractionWorkflow RawMaterial Lyophilized Tissue (Ficus/Pistacia) Extraction Extraction MeOH:H2O:HCl (80:19:1) Sonicate 15m RawMaterial->Extraction Centrifuge Centrifugation 10,000xg, 10 min Extraction->Centrifuge Supernatant Crude Extract (Acidified) Centrifuge->Supernatant SPE SPE Purification (C18 / Amberlite) Supernatant->SPE Wash Wash Steps 1. Acidified H2O (Sugars) 2. EtOAc (Lipids) SPE->Wash Waste Elution Elution MeOH + 0.01% HCl SPE->Elution Collect Drying Evaporation & Lyophilization (in 0.5M HCl) Elution->Drying FinalProduct Cyanidin-3-O-rhamnoside Chloride Salt Drying->FinalProduct

Figure 2: Isolation workflow for Cyanidin-3-O-rhamnoside Chloride. The use of HCl throughout ensures the final product is the stable chloride salt.

Pharmaceutical Applications & Stability

Bioactivity Profile
  • CYP Inhibition: Cyanidin-3-O-rhamnoside has been identified as a potent inhibitor of CYP3A4 (

    
    ), significantly higher than other anthocyanins. This is critical for drug-drug interaction studies.
    
  • Antioxidant: High radical scavenging activity (DPPH/ABTS) due to the ortho-dihydroxy structure on the B-ring.

Stability Considerations (The "Chloride" Factor)
  • pH Sensitivity:

    • pH < 2.0 (Chloride Salt): Stable red flavylium cation. Best for storage.

    • pH 4-6: Hydration to colorless carbinol pseudobase.

    • pH > 7: Degradation to chalcone (irreversible).

  • Formulation: For therapeutic use, the chloride salt must be encapsulated (e.g., liposomes, cyclodextrins) to survive the neutral pH of the small intestine without degradation.

Quantitative Data Summary

ParameterValue / ConditionNotes
Target Molecule Cyanidin-3-O-rhamnosidePubChem CID: 44256658
Molecular Weight 433.39 g/mol (Cation)Chloride Salt MW ≈ 468.84 g/mol
Key Enzyme UDP-rhamnose:anthocyanidin 3-RTHomolog to UGT78 family
MS Parent Ion

433

Positive Mode ESI
MS/MS Fragment

287 (Aglycone)
Loss of Rhamnose (-146)
UV Max 520 nmBathochromic shift if acylated
Solubility Water, Methanol, EthanolInsoluble in non-polar solvents

References

  • Identification of UDP-rhamnosyltransferases involved in flavonol glycosylation in Morella rubra . Horticulture Research. [Link]

  • Regulation of Fig (Ficus carica L.) Fruit Color: Metabolomic and Transcriptomic Analyses . International Journal of Molecular Sciences. [Link]

  • Functional characterization of UDP-rhamnose-dependent rhamnosyltransferase involved in anthocyanin modification . The Plant Journal. [Link]

  • Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside . Advion Interchim Scientific. [Link]

Sources

Cyanidin-3-O-rhamnoside Chloride: Chemical Architecture, CYP3A4 Modulation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanidin-3-O-rhamnoside chloride (C3R) is a specific anthocyanidin glycoside distinct from its more common glucoside analogs. While sharing the potent antioxidant baseline of the cyanidin class, C3R exhibits a unique pharmacokinetic interaction profile, most notably the significant inhibition of Cytochrome P450 3A4 (CYP3A4) . This whitepaper analyzes the physicochemical dynamics of C3R, validates its analytical characterization via HPLC-MS/MS, and details its dual-mechanism role as a modulator of oxidative stress (Nrf2 pathway) and drug metabolism.

Chemical Identity & Structural Dynamics

Molecular Architecture

Cyanidin-3-O-rhamnoside chloride consists of the aglycone cyanidin linked to the sugar rhamnose at the C-3 position. Unlike glucosides, the rhamnose moiety (a deoxy sugar) imparts distinct hydrophobicity and steric properties that influence enzyme binding affinity, particularly with CYP isoforms.

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromenylium;chloride

  • CAS Number: 38533-30-1

  • Molecular Formula:

    
    
    
  • Molecular Weight: 468.84 g/mol

  • Solubility: Soluble in DMSO, acidified methanol/ethanol; poor stability in neutral aqueous buffers.

pH-Dependent Structural Transformation

The "chloride" counterion indicates the flavylium cation form, which is stable only at low pH (< 3.0). As pH rises to physiological levels (7.4), C3R undergoes a structural transformation that dictates its bioavailability and reactivity. This is not merely degradation but a chemical equilibrium between the red flavylium cation, the colorless carbinol pseudobase, and the blue/purple quinoidal base.

pH_Transformation cluster_legend Physiological Relevance Flavylium Flavylium Cation (Red, pH < 3) Stable, Bioactive Pseudobase Carbinol Pseudobase (Colorless, pH 4-5) Hemi-acetal form Flavylium->Pseudobase Hydration (+H2O) Quinoidal Quinoidal Base (Blue/Purple, pH 6-7) Unstable, De-protonated Flavylium->Quinoidal Proton Transfer (-H+) Pseudobase->Flavylium Dehydration (+H+) Chalcone Chalcone (Yellow, pH > 8) Ring Opening Pseudobase->Chalcone Tautomerization Quinoidal->Flavylium +H+ Text At physiological pH (7.4), the equilibrium shifts towards the unstable Quinoidal and Chalcone forms, necessitating encapsulation or rapid absorption.

Figure 1: pH-dependent structural equilibrium of Cyanidin-3-O-rhamnoside.[1][2]

Analytical Characterization

Precise identification requires distinguishing C3R from the ubiquitous Cyanidin-3-O-glucoside (C3G). Mass spectrometry is the gold standard, leveraging the specific mass loss of the rhamnosyl moiety.

HPLC-DAD-MS/MS Methodology

Objective: To isolate and quantify C3R from complex matrices (e.g., Ribes nigrum or Acacia nilotica).

ParameterSpecification
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A Water + 5% Formic Acid (Suppresses ionization of phenolic OH)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-15 min: 5-20% B; 15-25 min: 20-40% B; 25-30 min: 40-100% B
Flow Rate 0.8 - 1.0 mL/min
Detection (UV) 520 nm (Characteristic flavylium absorption)
MS Mode ESI Positive Ion Mode
Key MS Signals [M]+: m/z 433 (Intact Cation)Fragment: m/z 287 (Cyanidin Aglycone)Neutral Loss: 146 Da (Rhamnosyl group)

Causality in Protocol Design:

  • Acidified Mobile Phase: Formic acid is critical to maintain the molecule in the stable, colored flavylium form (cationic) during separation. Without acid, peak broadening and peak splitting occur due to the equilibrium shown in Figure 1.

  • Neutral Loss Scan: The loss of 146 Da (rhamnose) distinguishes C3R from C3G, which would show a loss of 162 Da (glucose).

Biological Mechanisms & Therapeutic Potential[1][3][4][5][6]

Primary Mechanism: CYP3A4 Inhibition

Unlike many other anthocyanins, C3R has been identified as a significant inhibitor of CYP3A4 , the primary enzyme responsible for metabolizing ~50% of clinical drugs.

  • IC50: ~44 µM[3]

  • Mechanism: Competitive inhibition at the active site.

  • Implication: High intake of C3R-rich extracts (e.g., blackcurrant supplements) could alter the pharmacokinetics of CYP3A4 substrates (e.g., statins, calcium channel blockers), leading to potential drug-nutrient interactions.

Secondary Mechanism: Nrf2/NF-κB Modulation

C3R exerts cytoprotective effects by modulating the redox status of the cell. It acts as a "bi-phasic" modulator:

  • Direct Scavenging: Donating hydrogen atoms from the B-ring hydroxyls to neutralize ROS.

  • Signal Transduction: Activating the Nrf2 pathway to upregulate endogenous antioxidant enzymes (HO-1, NQO1).

Signaling_Pathways cluster_cytosol Cytosol cluster_nucleus Nucleus C3R Cyanidin-3-O-rhamnoside (Extracellular) ROS ROS / Oxidative Stress C3R->ROS Direct Scavenging Keap1 Keap1 (Sensor) C3R->Keap1 Modifies Thiols CYP3A4 CYP3A4 Enzyme C3R->CYP3A4 Inhibition (IC50 ~44µM) Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Release Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation Metabolite Metabolized Drug CYP3A4->Metabolite Blocked by C3R Drug Substrate Drug Drug->CYP3A4 ARE ARE Sequence Nrf2_Nuc->ARE Binding Genes Transcription: HO-1, NQO1, SOD ARE->Genes Upregulation

Figure 2: Dual mechanism of action: CYP3A4 inhibition and Nrf2-mediated antioxidant response.

Experimental Protocols

Extraction & Purification Protocol

Source Material: Ribes nigrum (Blackcurrant) skin or Acacia nilotica leaves.

  • Tissue Preparation: Freeze-dry plant material and grind to fine powder (< 0.5 mm) to maximize surface area.

  • Acidified Extraction:

    • Solvent: Methanol:Water (70:30 v/v) + 1% HCl.

    • Rationale: The HCl lowers pH to < 2, stabilizing the flavylium cation and preventing degradation during extraction.

    • Procedure: Sonicate for 30 min at < 30°C. Centrifuge at 4000 rpm for 15 min. Collect supernatant.

  • Solid Phase Extraction (SPE):

    • Load supernatant onto an activated C18 Sep-Pak cartridge.

    • Wash with 0.01% HCl (aq) to remove sugars and polar acids.

    • Elute anthocyanins with Methanol + 0.01% HCl.

  • Semi-Preparative Isolation:

    • Inject eluate into HPLC. Collect fraction corresponding to the C3R peak (identified by retention time and MS m/z 433).

    • Lyophilize the fraction to obtain C3R chloride powder.

CYP3A4 Inhibition Assay

Objective: To verify the drug-interaction potential of C3R.

  • System: Human Liver Microsomes (HLM) or recombinant CYP3A4.

  • Probe Substrate: Testosterone (metabolized to 6β-hydroxytestosterone) or Midazolam.

  • Incubation:

    • Mix Buffer (0.1 M Potassium Phosphate, pH 7.4), CYP3A4 source, and C3R (0 - 100 µM).

    • Pre-incubate 5 min at 37°C.

    • Initiate reaction with NADPH-generating system.

  • Quantification:

    • Stop reaction with ice-cold acetonitrile.

    • Centrifuge and analyze supernatant via HPLC-MS/MS for the metabolite (e.g., 6β-hydroxytestosterone).

  • Calculation: Plot % Activity vs. log[C3R] to determine IC50.

References

  • Srovnalova, A., et al. (2014). Effects of anthocyanidins and anthocyanins on the expression and catalytic activities of CYP2A6, CYP2B6, CYP2C9, and CYP3A4 in primary human hepatocytes and human liver microsomes.[3] Journal of Agricultural and Food Chemistry. Link

  • Kondža, M., et al. (2025). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Molecules. Link

  • Speciale, A., et al. (2016). Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation.[4] Toxicology Letters. Link

  • PubChem. Cyanidin 3-O-rhamnoside chloride Compound Summary. National Library of Medicine. Link

  • Wu, X., et al. (2004). Pelargonidin is absorbed and metabolized differently than cyanidin after marionberry consumption in pigs.[5] Journal of Nutrition.[6] Link

Sources

Technical Guide: Spectroscopic Characterization & Isolation of Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and isolation of Cyanidin-3-O-rhamnoside chloride , a critical anthocyanin reference standard.

Executive Summary

Cyanidin-3-O-rhamnoside chloride (Cy-3-Rha) is a bioactive anthocyanin pigment found in specific botanical sources such as Pistacia lentiscus, Ficus species, and Rubus species. As a flavylium cation stabilized by a chloride counterion, it serves as a vital analytical standard for pharmacokinetic studies and metabolic profiling.

This guide provides a definitive spectroscopic profile (NMR, MS) and a self-validating isolation protocol. It addresses the common analytical challenge of distinguishing Cy-3-Rha ([M]+ m/z 433) from its isobaric analog, Pelargonidin-3-O-glucoside ([M]+ m/z 433), using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) coupling constants.

Structural Identity & Physicochemical Properties[1][2]

PropertyData
IUPAC Name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromenylium chloride
Common Name Cyanidin-3-O-

-L-rhamnopyranoside chloride
Molecular Formula

(Salt);

(Cation)
Molecular Weight 468.84 g/mol (Salt); 433.11 g/mol (Cation)
Solubility Soluble in MeOH, EtOH, Water (Acidified); Unstable in neutral/alkaline pH
Appearance Dark red to purple crystalline powder

Mass Spectrometry (MS) Profiling

Objective: To validate molecular mass and confirm the specific loss of the rhamnosyl moiety, distinguishing the compound from isobaric interferences.

Experimental Parameters (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30–50 V (Optimized for molecular ion stability).

  • Collision Energy: 15–25 eV (For fragmentation).

Fragmentation Pathway Analysis

In positive ESI mode, the chloride counterion dissociates, yielding the flavylium cation


.
  • Precursor Ion: m/z 433

    
    .[1]
    
  • Primary Fragment (

    
    ): m/z 287.
    
    • Mechanism: Heterolytic cleavage of the O-glycosidic bond releases the neutral rhamnose moiety (146 Da).

    • Diagnostic Value: The transition

      
       confirms the aglycone is Cyanidin .
      
    • Differentiation Note: The isobaric impurity Pelargonidin-3-O-glucoside also presents at m/z 433 but fragments to m/z 271 (Pelargonidin aglycone) via loss of glucose (162 Da).[1]

MS Data Summary
Ion Typem/z (Experimental)IdentityInterpretation

433.1 Molecular CationIntact Cyanidin-3-rhamnoside cation.

287.0 AglyconeCyanidin core (Loss of 146 Da rhamnosyl unit).
RDA Fragment 137.0 A-Ring FragmentRetro-Diels-Alder cleavage characteristic of 5,7-dihydroxy A-rings.
Fragmentation Logic Diagram (Graphviz)

MS_Fragmentation M_Ion Precursor Ion [M]+ m/z 433 (Cyanidin-3-O-rhamnoside) Aglycone Aglycone Ion [Y0]+ m/z 287 (Cyanidin) M_Ion->Aglycone Collision Induced Dissociation (CID) Isobaric Isobaric Check: Pelargonidin-3-Glc (m/z 433) M_Ion->Isobaric Distinguish via MS2 Neutral_Loss Neutral Loss 146 Da (Rhamnose) M_Ion->Neutral_Loss Pelargonidin Fragment m/z 271 (Pelargonidin) Isobaric->Pelargonidin Loss of 162 Da (Glucose)

Caption: MS/MS fragmentation pathway distinguishing Cyanidin-3-O-rhamnoside from isobaric interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the glycosidic linkage configuration (


 vs 

) and confirm the rhamnose moiety.
Sample Preparation
  • Solvent: Methanol-

    
     (CD
    
    
    
    OD) with 5% TFA-
    
    
    (Trifluoroacetic acid-d1).
  • Rationale: Acidification is mandatory to stabilize the flavylium cation form. In neutral CD

    
    OD, the compound undergoes hemiketal formation, causing line broadening and peak disappearance.
    
H NMR Assignment (600 MHz, CD OD/TFA)

The spectrum is characterized by the downfield aromatic protons of the cyanidin core and the specific upfield doublet of the rhamnose methyl group.

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
Aglycone (Cyanidin)
H-4 8.85 - 8.95s-Most deshielded proton; C-ring.
H-2' 8.05 - 8.15d~2.0B-ring; ortho-coupling to H-6' is small.
H-6' 8.20 - 8.35dd8.5, 2.0B-ring; vicinal coupling to H-5'.
H-5' 6.95 - 7.05d8.5B-ring; ortho-coupling to H-6'.
H-8 6.85 - 6.90d~1.5A-ring; meta-coupling to H-6.
H-6 6.65 - 6.70d~1.5A-ring; meta-coupling to H-8.
Sugar (Rhamnose)
H-1'' (Anomeric) 5.30 - 5.45 d~1.5 Critical: Small

value confirms

-L-configuration. (Note:

-Glc has

Hz).
H-2'' 4.05 - 4.15m-
H-6'' (Methyl) 0.95 - 1.25 d6.2Diagnostic: Methyl doublet confirms rhamnose (deoxyhexose).
C NMR Key Signals (150 MHz)
  • Carbonyl (C-4): ~165–168 ppm (Affected by cation resonance).

  • Anomeric Carbon (C-1''): ~102–104 ppm.

  • Rhamnose Methyl (C-6''): ~17–18 ppm (Distinctive high-field signal).

Isolation & Purification Protocol

Objective: To isolate high-purity (>95%) Cyanidin-3-O-rhamnoside chloride from plant material (e.g., Rubus or Ficus leaves/fruits).

Workflow Methodology
  • Extraction: Macerate lyophilized tissue in MeOH:H

    
    O:HCl (80:19:1 v/v) . The HCl ensures the anthocyanin remains in the stable red flavylium form.
    
  • Concentration: Rotary evaporate at <35°C to remove methanol. Do not evaporate to dryness to avoid degradation; keep as an aqueous concentrate.

  • Solid Phase Extraction (SPE):

    • Load aqueous concentrate onto a C18 Sep-Pak or Amberlite XAD-7 column.

    • Wash with acidified water (0.1% HCl) to remove sugars and polar non-phenolics.

    • Elute anthocyanins with MeOH:HCl (99:1) .

  • Preparative HPLC:

    • Column: C18 Semi-prep (e.g., 250 x 10 mm, 5

      
      m).
      
    • Mobile Phase A: Water + 5% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 20% B over 30 mins. Cy-3-Rha typically elutes after Cy-3-Glc due to the lower polarity of the rhamnose moiety.

  • Final Salt Exchange: To ensure the chloride form (rather than formate/trifluoroacetate), dissolve the purified fraction in 0.1 M HCl and re-lyophilize.

Process Flow Diagram (Graphviz)

Isolation_Protocol Raw Plant Material (Lyophilized) Extract Extraction MeOH/H2O/HCl (80:19:1) Raw->Extract Conc Concentration (Remove MeOH) Extract->Conc < 35°C SPE SPE Purification (C18 / XAD-7) Remove Sugars Conc->SPE Aq. Phase HPLC Prep-HPLC Gradient Elution SPE->HPLC Enriched Fraction Salt Salt Exchange (0.1M HCl) HPLC->Salt Pure Formate Salt Final Cyanidin-3-Rha Chloride Powder Salt->Final Lyophilization

Caption: Step-by-step isolation protocol ensuring stability and counterion specificity.

References

  • Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications: Spectroscopic Data of Anthocyanins. Retrieved from [Link]

  • Miyazawa, T., et al. (1999).[2] Direct Intestinal Absorption of Red Fruit Anthocyanins, Cyanidin-3-glucoside and Cyanidin-3,5-diglucoside into Rats and Humans. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • FooDB. (2010).[3] Cyanidin 3-rhamnoside (FDB017152) Chemical Profile. Retrieved from [Link]

  • Bagnarello, G., et al. (2014).[4] 1H-NMR and 13C-NMR chemical shifts and coupling constants of isolated anthocyanins. ResearchGate. Retrieved from [Link]

Sources

In Vitro Antioxidant Activity of Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Assay Protocols

Executive Summary

Cyanidin-3-O-rhamnoside (C3R) is a specific anthocyanin subclass found in Rubus species (black raspberries), Pistacia lentiscus, and Ficus species. While less ubiquitous than its glucoside counterpart (C3G), C3R offers unique solubility and stability profiles due to the rhamnose moiety.

This guide focuses on the Chloride salt form (C21H21ClO10) , the standard analytical reagent used in drug development and nutraceutical research. The chloride counterion stabilizes the flavylium cation, ensuring shelf-life integrity, but requires specific handling during in vitro solubilization to prevent degradation before assay execution.

Key Technical Insight: The antioxidant potency of C3R is primarily driven by the B-ring catechol structure (3',4'-dihydroxy), facilitating rapid Hydrogen Atom Transfer (HAT). However, the rhamnose glycosylation at the C3 position modulates steric hindrance and hydrophobicity, potentially altering its interaction with lipid-based radicals compared to glucosides.

Molecular Characterization & Stability

Structural Logic
  • Aglycone: Cyanidin (3,3',4',5,7-pentahydroxyflavylium).

  • Glycone: Rhamnose (deoxy sugar) attached at the C3 position.

  • Counterion: Chloride (Cl⁻). Essential for maintaining the molecule in its stable flavylium cation state (red) in solid form.

Solubility & Handling (Critical)

The chloride salt is hygroscopic and pH-sensitive.

  • Solvent of Choice: Acidified Methanol (0.1% HCl in MeOH) or DMSO.

  • Aqueous Instability: In neutral water (pH 7.0), C3R undergoes rapid deprotonation to the quinoidal base (violet/blue), followed by hydration to the colorless carbinol pseudobase.

  • Protocol: Always prepare stock solutions (e.g., 10 mM) in DMSO or 0.01M HCl to lock the flavylium structure before diluting into the assay buffer.

Mechanism of Action

The antioxidant activity of C3R operates via two primary pathways, dictated by the assay environment:

  • Hydrogen Atom Transfer (HAT):

    • Dominant in: DPPH and ORAC assays.[1][2][3][4][5]

    • Mechanism:[6][7] The phenolic hydrogens on the B-ring (3'-OH and 4'-OH) are donated to free radicals (R•). The resulting phenoxyl radical is stabilized by resonance and the electron-donating effect of the C3-rhamnose.

  • Single Electron Transfer (SET):

    • Dominant in: FRAP and ABTS assays.[3][8][9]

    • Mechanism:[6][7] C3R donates an electron to reduce oxidants (e.g., Fe³⁺ to Fe²⁺), becoming a radical cation.

Visualization: Mechanistic Pathway

C3R_Mechanism C3R Cyanidin-3-O-rhamnoside (Flavylium Cation) Intermediate Transition State (B-Ring Catechol) C3R->Intermediate Activation Radical Free Radical (R• / Fe3+) Radical->Intermediate HAT HAT Pathway (H+ Donation) Intermediate->HAT SET SET Pathway (e- Donation) Intermediate->SET Stable Stable Quinone Product HAT->Stable Neutral Neutralized Radical (RH) HAT->Neutral H+ Transfer SET->Stable SET->Neutral Reduction

Caption: Dual-pathway antioxidant mechanism of Cyanidin-3-O-rhamnoside driven by B-ring hydroxylation.

Assay Portfolio: Protocols & Validation

DPPH Radical Scavenging Assay

Standard for hydrophobic/organic radical scavenging.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.

    • C3R Stock: 1 mg/mL in MeOH (acidified with 0.1% HCl).

  • Protocol:

    • Prepare serial dilutions of C3R (e.g., 5 – 100 µg/mL).

    • Add 20 µL sample to 180 µL DPPH solution in a 96-well plate.

    • Incubate: 30 minutes in the dark at Room Temperature (RT).

    • Measure: Absorbance at 517 nm .

  • Self-Validation:

    • Blank: Methanol only (0% inhibition).

    • Positive Control:[4] Trolox or Ascorbic Acid (IC50 should be ~3-6 µg/mL).

    • Color Correction: If C3R concentration is high, run a "Sample Blank" (C3R + Methanol without DPPH) to subtract the intrinsic red color of the anthocyanin.

ABTS Radical Cation Decolorization

Applicable for both hydrophilic and lipophilic systems.

  • Reagents:

    • ABTS (7 mM) + Potassium Persulfate (2.45 mM).[9] Incubate 12-16h in dark to generate ABTS•⁺.

    • Dilute ABTS•⁺ with Ethanol to Absorbance ~0.70 at 734 nm.

  • Protocol:

    • Mix 10 µL C3R sample with 190 µL diluted ABTS•⁺ solution.

    • Incubate: 6 minutes exactly.

    • Measure: Absorbance at 734 nm .

  • Why 734 nm? This wavelength minimizes interference from the anthocyanin's own absorption (typically max ~520 nm).

FRAP (Ferric Reducing Antioxidant Power)

Measures reduction potential (SET mechanism).

  • Reagents (Freshly Prepared):

    • Acetate Buffer (300 mM, pH 3.6).

    • TPTZ (10 mM) in 40 mM HCl.

    • FeCl₃[7]·6H₂O (20 mM).

    • Ratio: 10:1:1 (Buffer:TPTZ:FeCl₃).

  • Protocol:

    • Add 10 µL C3R sample to 290 µL warm FRAP reagent (37°C).

    • Incubate: 4 minutes.

    • Measure: Absorbance at 593 nm .

  • Interpretation: Results expressed as µM Fe²⁺ equivalents or Trolox Equivalents (TE).

Experimental Workflow Diagram

Assay_Workflow cluster_assays Assay Execution Stock C3R Chloride Solid (-20°C Storage) Solubilization Solubilization (DMSO or 0.1% HCl/MeOH) Stock->Solubilization Weigh & Dissolve Dilution Serial Dilution (Assay Buffer/MeOH) Solubilization->Dilution Prepare Working Conc. DPPH DPPH Assay (Abs 517nm) Dilution->DPPH ABTS ABTS Assay (Abs 734nm) Dilution->ABTS FRAP FRAP Assay (Abs 593nm) Dilution->FRAP Analysis Data Analysis (IC50 / TEAC Calculation) DPPH->Analysis ABTS->Analysis FRAP->Analysis

Caption: Standardized workflow for Cyanidin-3-O-rhamnoside chloride antioxidant profiling.

Data Interpretation & Comparative Potency

The following table summarizes the expected performance of C3R compared to standard controls. Note that C3R generally exhibits comparable activity to Cyanidin-3-glucoside (C3G), as the antioxidant pharmacophore (the anthocyanidin core) is identical.

AssayMetricC3R (Expected Range)C3G (Reference)Trolox (Standard)Interpretation
DPPH IC50 (µg/mL)6.0 – 12.0 5.0 – 10.03.0 – 5.0Potent scavenger; slightly less active than Trolox due to molecular weight.
ABTS TEAC (mM TE/mM)2.5 – 3.8 2.8 – 4.01.0High activity; electron donation is efficient in aqueous phase.
FRAP µmol Fe²⁺/g3000 – 4500 ~4000N/AStrong reducing power at acidic pH (pH 3.6).

Note on Structure-Activity Relationship (SAR): The rhamnose sugar is a deoxy-hexose. Compared to glucose (in C3G), rhamnose is slightly more hydrophobic. This may result in:

  • Higher affinity for lipid-peroxidation inhibition assays (e.g., TBARS).

  • Slightly lower radical scavenging in pure aqueous phases due to steric conformation, but the difference is often statistically negligible in bulk assays.

References

  • PubChem. (n.d.). Cyanidin 3-O-rhamnoside chloride | C21H21ClO10. National Library of Medicine. Retrieved from [Link]

  • Liang, T., et al. (2017). Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro. RSC Advances. Retrieved from [Link]

  • MDPI. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Therapeutic Potential of Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyanidin-3-O-rhamnoside chloride, a member of the anthocyanin family of flavonoids, is a naturally occurring pigment found in various fruits and vegetables. Beyond its role as a colorant, this compound is emerging as a potent bioactive molecule with significant therapeutic potential. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the core mechanisms, investigated applications, and key experimental methodologies for studying Cyanidin-3-O-rhamnoside chloride. We will delve into its antioxidant and anti-inflammatory properties, exploring the modulation of critical signaling pathways such as NF-κB and MAPK. Furthermore, this guide will detail its potential in neuroprotection and oncology, supported by data from in vitro and in vivo models. A strong emphasis is placed on the practical application of this knowledge, with detailed, step-by-step protocols for essential assays and the rationale behind their selection. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex biological processes involved. This document aims to be a comprehensive resource, grounding its claims in authoritative scientific literature to empower and guide future research and development in this promising area.

Introduction to Cyanidin-3-O-rhamnoside Chloride

Cyanidin-3-O-rhamnoside chloride is an anthocyanin, a subclass of flavonoids responsible for many of the red, purple, and blue colors in plants.[1] Its structure consists of a cyanidin aglycone linked to a rhamnose sugar moiety. This glycosylation enhances its stability and water solubility compared to the aglycone alone.

Chemical Structure and Properties
  • Molecular Formula: C21H21ClO10[2]

  • Molecular Weight: 468.84 g/mol [2]

  • Structure: The core structure is the flavylium cation, which is characteristic of anthocyanins and contributes to its color and reactivity.[2] The presence of multiple hydroxyl groups on the phenyl rings is key to its potent antioxidant activity.[3]

The stability of Cyanidin-3-O-rhamnoside and related anthocyanins is highly dependent on factors such as pH, temperature, and light.[4] In acidic conditions, it exists predominantly in the stable red flavylium cation form, while at higher pH values, it can undergo structural transformations to colorless or bluish forms.[4]

Natural Sources

Cyanidin-3-O-rhamnoside and other cyanidin glycosides are abundant in a variety of dietary sources, including:

  • Berries (e.g., blackcurrants, blueberries, raspberries)[1][5]

  • Pigmented grains (e.g., black rice, purple corn)[6][7]

  • Red and purple vegetables (e.g., red cabbage)[8]

The concentration of these compounds can vary significantly based on the plant species, cultivar, growing conditions, and processing methods.[4][7]

Pharmacokinetics and Bioavailability

The bioavailability of anthocyanins, including Cyanidin-3-O-rhamnoside, is generally low.[4][9] After oral ingestion, a small fraction is absorbed in the stomach and small intestine, while the majority passes to the colon.[4][10] Gut microbiota play a crucial role in metabolizing anthocyanins into smaller phenolic compounds, such as protocatechuic acid, which may be more readily absorbed and contribute to the overall biological effects.[11] Studies using Caco-2 cell models, which simulate the intestinal barrier, are often employed to investigate the absorption and transport mechanisms of these compounds.

Core Mechanisms of Action

The therapeutic potential of Cyanidin-3-O-rhamnoside chloride stems from its ability to modulate multiple key cellular signaling pathways, primarily related to oxidative stress and inflammation.

Potent Antioxidant Activity

Cyanidin-3-O-rhamnoside exhibits strong antioxidant effects through both direct and indirect mechanisms.

  • Direct Radical Scavenging: The molecular structure, rich in phenolic hydroxyl groups, allows it to directly donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide.[4][12] This activity is a cornerstone of its protective effects against oxidative damage.

  • Upregulation of Endogenous Antioxidant Defenses: Beyond direct scavenging, cyanidin glycosides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][13] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[10][13]

View DOT script for Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C3R Cyanidin-3-O-rhamnoside Keap1 Keap1 C3R->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Ub Ubiquitination Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Targets for Proteasome Proteasomal Degradation Ub->Proteasome Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 SOD SOD Transcription->SOD CAT Catalase Transcription->CAT

Nrf2 Antioxidant Response Pathway Activation.
Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. Cyanidin-3-O-rhamnoside and its related compounds have been shown to exert potent anti-inflammatory effects by targeting central inflammatory signaling cascades.[5][14]

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11][15] Studies have demonstrated that cyanidin glycosides can inhibit the activation of NF-κB.[10][16] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16]

  • Attenuation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial player in inflammation and cellular stress responses. Cyanidin has been shown to inhibit the MAPK pathway, which can contribute to its anti-cancer and anti-inflammatory effects.[10][17]

View DOT script for NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates C3R Cyanidin-3-O-rhamnoside C3R->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB->IkB Bound & Inactive NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription TNFa TNF-α Transcription->TNFa IL6 IL-6 Transcription->IL6 IL1b IL-1β Transcription->IL1b

Inhibition of the NF-κB Inflammatory Pathway.

Investigated Therapeutic Applications

The potent antioxidant and anti-inflammatory activities of Cyanidin-3-O-rhamnoside chloride provide a mechanistic basis for its potential application in a range of diseases.

Neuroprotective Effects

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases like Alzheimer's disease.[3][18] Cyanidin derivatives have shown promise in this area by:

  • Reducing Oxidative Damage: Studies using models like C. elegans have shown that cyanidin can protect neurons from oxidative stress-induced damage.[18]

  • Inhibiting Acetylcholinesterase (AChE): In a zebrafish model of Alzheimer's, cyanidin derivatives suppressed AChE activity, a key target in Alzheimer's therapy.[3][19] They also reduced brain oxidative stress and ameliorated locomotor impairments.[3][19]

  • Modulating Neuroinflammation: By inhibiting pathways like NF-κB in microglial cells, cyanidin compounds can reduce the production of neurotoxic inflammatory mediators.[20]

Anti-Cancer Activity

Emerging evidence suggests that cyanidin and its glycosides possess anti-cancer properties.[8][17] These effects are often multi-faceted and include:

  • Induction of Apoptosis: Cyanidin glycosides have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and colon cancer cells.[6][21] This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.[17][21]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M phase.[6][17]

  • Inhibition of Proliferative Pathways: Cyanidin can inhibit signaling pathways like RAS and MAPK, which are often hyperactive in cancer and drive cell proliferation.[8][17]

  • Synergistic Effects: In some cases, cyanidin glycosides have been shown to act synergistically with other compounds, like luteolin, to inhibit the growth of cancer cells.[21]

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of cyanidin glycosides have been explored in models of chronic inflammatory diseases. For instance, in a model of rheumatoid arthritis, Cyanidin-3-O-glucoside was shown to modulate immune cell populations and reduce pro-inflammatory cytokines.[22] It has also been investigated for its potential in managing inflammatory bowel disease by inhibiting the NF-κB pathway and modulating gut microbiota.[10][13]

Key Experimental Protocols and Methodologies

To rigorously evaluate the therapeutic potential of Cyanidin-3-O-rhamnoside chloride, a series of well-established in vitro and in vivo assays are essential.

In Vitro Evaluation of Bioactivity

The initial screening and mechanistic studies of the compound are typically performed using cell-based and chemical assays.

View DOT script for In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start Start: Cell Culture (e.g., Macrophages, Neurons, Cancer Cells) treatment Treatment: 1. Induce Stress/Inflammation (e.g., LPS, H₂O₂) 2. Add Cyanidin-3-O-rhamnoside start->treatment viability Cell Viability (MTT / CCK-8 Assay) treatment->viability antioxidant Antioxidant Capacity (DPPH / ABTS Assay) treatment->antioxidant inflammation Inflammatory Markers (ELISA for Cytokines) treatment->inflammation western Protein Expression (Western Blot for p-NFκB, Nrf2) treatment->western flow Apoptosis / Cell Cycle (Flow Cytometry) treatment->flow end Endpoint: Data Analysis & Interpretation viability->end antioxidant->end inflammation->end western->end flow->end

General In Vitro Experimental Workflow.

4.1.1 Antioxidant Capacity Assays

  • Rationale: These assays quantify the ability of the compound to neutralize free radicals, which is a primary mechanism of its protective effects.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of Cyanidin-3-O-rhamnoside chloride.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[23]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

    • Add serial dilutions of the test compound to the diluted ABTS•+ solution.

    • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the IC50 value as described for the DPPH assay.[23]

4.1.2 Cell Viability and Cytotoxicity Assays

  • Rationale: These assays are crucial for determining the dose-dependent effects of the compound on cell health, identifying both protective and potentially toxic concentrations.

  • MTT / CCK-8 Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of Cyanidin-3-O-rhamnoside chloride, with or without a stressor (e.g., hydrogen peroxide for oxidative stress, or LPS for inflammation).

    • Incubate for a specified period (e.g., 24-48 hours).

    • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8). The absorbance is proportional to the number of viable cells.[24][25]

4.1.3 Western Blotting for Protein Expression Analysis

  • Rationale: This technique allows for the quantification of specific proteins to elucidate the signaling pathways affected by the compound. It provides direct evidence for the modulation of targets like NF-κB, Nrf2, and caspases.

  • Protocol:

    • Treat cells as described for the viability assay.

    • Lyse the cells to extract total protein and determine protein concentration using a BCA assay.

    • Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-Nrf2, anti-cleaved-caspase-3) and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity to determine relative protein expression levels.[16][25]

Data Presentation: Comparative Antioxidant Capacity

To provide a clear comparison, the antioxidant capacity of cyanidin glycosides can be benchmarked against known antioxidants.

Antioxidant CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µmol Fe²⁺/g)
Cyanidin-3-O-glucoside*6.5[12]~10-20High
Resveratrol34[12]~25-40Moderate
Ascorbic Acid (Vitamin C)212[12]~15-30High
Trolox (Vitamin E analog)~40-50~15-25High

Note: Data for Cyanidin-3-O-glucoside is presented as a close proxy for Cyanidin-3-O-rhamnoside. While the core aglycone is the same, the sugar moiety can slightly influence activity. The table compiles representative values from the literature; direct comparisons should be made within the same study under identical conditions.[7][12][23]

Future Directions and Conclusion

Cyanidin-3-O-rhamnoside chloride is a compelling natural compound with a robust profile of antioxidant and anti-inflammatory activities. The evidence strongly supports its potential for therapeutic development in areas dominated by oxidative stress and chronic inflammation, such as neurodegenerative diseases, cancer, and inflammatory disorders.

Future research should focus on several key areas:

  • Pharmacokinetic Optimization: Given the low natural bioavailability, developing novel delivery systems (e.g., liposomes, nanoparticles) could significantly enhance its therapeutic efficacy.[16][24]

  • In Vivo Efficacy: While in vitro data is promising, more extensive studies in relevant animal models of disease are needed to validate its therapeutic effects and establish safe and effective dosing regimens.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into tangible benefits for human health.

References

  • Atlantis Press. (2020, September 21). Qualitative and Quantitative Methods to Evaluate Anthocyanins. Retrieved from [Link]

  • MDPI. (2022, November 16). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). Paper Chromatography and UV−Vis Spectroscopy To Characterize Anthocyanins and Investigate Antioxidant Properties in the Organic Teaching. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Paper Chromatography and UV–Vis Spectroscopy To Characterize Anthocyanins and Investigate Antioxidant Properties in the Organic Teaching Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2023, August 21). Cyanidin as potential anticancer agent targeting various proliferative pathways. Retrieved from [Link]

  • MDPI. (2025, September 10). The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease. Retrieved from [Link]

  • Ursinus Digital Commons. (2017, July 21). The Potential Neuroprotective Effects of Antioxidant Cyanidin Chloride on Caenorhabditis elegans Subjected to Oxidative Stress. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Potential therapeutic effects of cyanidin-3-O-glucoside on rheumatoid arthritis by relieving inhibition of CD38+ NK cells on Treg cell differentiation. Retrieved from [Link]

  • PubMed. (2019, January 1). Cyanidin-3- O-glucoside chloride acts synergistically with luteolin to inhibit the growth of colon and breast carcinoma cells. Retrieved from [Link]

  • PubMed. (2001, December 15). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Retrieved from [Link]

  • PubMed. (2025, September 10). The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease. Retrieved from [Link]

  • RSC Publishing. (n.d.). Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro. Retrieved from [Link]

  • MDPI. (2023, May 28). Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions. Retrieved from [Link]

  • Frontiers. (2025, June 29). Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation. Retrieved from [Link]

  • MDPI. (2025, May 16). Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. Retrieved from [Link]

  • PMC. (2025, February 7). Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies. Retrieved from [Link]

  • ResearchGate. (2025, July 9). The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activ. Retrieved from [Link]

  • Frontiers. (2019, October 22). Cyanidin-3-o-Glucoside Pharmacologically Inhibits Tumorigenesis via Estrogen Receptor β in Melanoma Mice. Retrieved from [Link]

  • SciSpace. (n.d.). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and. Retrieved from [Link]

  • IMR Press. (2022, November 17). Antioxidant Activity of Cyanidin-3-O-Glucoside and Verbascoside in an in Vitro Model of Diabetic Retinopathy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Neuroprotective effects of anthocyanins and its major component cyanidin-3-O-glucoside (C3G) in the central nervous system: An outlined review. Retrieved from [Link]

  • Pharmacognosy Magazine. (2019, January 23). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Retrieved from [Link]

  • PMC. (2021, November 5). Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages. Retrieved from [Link]

  • PubMed. (2023, May 28). Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions. Retrieved from [Link]

  • MDPI. (2016, September 21). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Retrieved from [Link]

  • MDPI. (2019, October 12). The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity. Retrieved from [Link]

  • PubMed. (2024). Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats. Journal of Nutritional Science and Vitaminology. Retrieved from [Link]

  • Frontiers. (2025, August 18). Synergy analysis of cyanidin-3-O-glucoside and catechin: absorption, transport and lipid metabolism effects. Retrieved from [Link]

Sources

Technical Master Guide: Bioavailability & Metabolism of Cyanidin-3-O-Rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioavailability, metabolism, and pharmacokinetics of Cyanidin-3-O-rhamnoside chloride . This document is structured for researchers and drug development professionals, focusing on the specific mechanistic challenges imposed by the rhamnose moiety compared to other anthocyanins.

Executive Summary: The "Rhamnose Barrier"

Cyanidin-3-O-rhamnoside (C3R) presents a unique pharmacokinetic profile distinct from its glucoside counterpart (Cyanidin-3-O-glucoside, C3G). While C3G is readily hydrolyzed by epithelial lactase-phlorizin hydrolase (LPH) or transported via SGLT1, C3R faces a metabolic bottleneck defined here as the "Rhamnose Barrier."

Mammalian systems lack the endogenous


-L-rhamnosidase enzyme required to cleave the glycosidic bond in the small intestine.[1] Consequently, C3R exhibits negligible proximal absorption and relies almost exclusively on colonic microbiota for hydrolysis. This shifts the pharmacokinetic focus from the parent compound (

h) to its microbial metabolites (

h), specifically protocatechuic acid (PCA) and phase II conjugates.

Physicochemical Profile

The "chloride" designation refers to the flavylium salt form used to stabilize the anthocyanin against rapid degradation and color loss.

ParameterSpecificationTechnical Insight
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromenylium;chlorideThe aglycone is Cyanidin; the sugar is ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-L-Rhamnose.[2]
Molecular Weight ~484.84 g/mol (Salt form)Larger than aglycone, limiting passive diffusion.
Solubility Water-soluble; Ethanol-solubleHigh polarity prevents passive transcellular diffusion without transporters.
pH Stability pH < 3.0: Stable Flavylium Cation (Red)pH 4–6: Unstable Carbinol Pseudobase (Colorless)pH > 7: Chalcone (Yellow/Degraded)Critical Protocol: Biological samples must be acidified (e.g., 5% formic acid) immediately upon collection to prevent ring fission.

ADME Profile: Mechanisms of Action

Absorption: The Transporter Exclusion

Unlike glucosides, the rhamnose moiety does not fit the substrate pocket of SGLT1 (Sodium-Glucose Linked Transporter 1), which is highly specific to glucose and galactose.

  • Small Intestine: C3R is poorly absorbed. It is not a substrate for LPH. Limited uptake may occur via Bilitranslocase (active transport) or paracellular diffusion, but efficiency is <1% compared to C3G.

  • Efflux: Any absorbed intact C3R is subject to rapid efflux via P-glycoprotein (P-gp) and MRP2 , returning it to the lumen.

Metabolism: The Microbiota Switch

The primary metabolic activation of C3R occurs in the colon.

  • Hydrolysis: Gut bacteria (specifically Bifidobacterium and Lactobacillus strains) express

    
    -L-rhamnosidase  (EC 3.2.1.40).[1]
    
  • Reaction:

    
    .
    
  • Ring Fission: The unstable cyanidin aglycone undergoes C-ring cleavage to form Protocatechuic Acid (PCA) and Phloroglucinaldehyde (PGA) .

  • Phase II Conjugation: Absorbed metabolites enter the liver via the portal vein and undergo glucuronidation (UGT), sulfation (SULT), and methylation (COMT).

Visualization of Metabolic Pathway

The following diagram illustrates the differential fate of C3R compared to Glucosides.

C3R_Metabolism cluster_0 Microbial Transformation Ingestion Oral Ingestion (C3R Chloride) Stomach Stomach (pH < 3, Stable) Ingestion->Stomach SmallIntestine Small Intestine (pH 6-7) Stomach->SmallIntestine SGLT1 SGLT1 Transporter (Blocked for Rhamnose) SmallIntestine->SGLT1 No Affinity Colon Colon (Microbiota Reactor) SmallIntestine->Colon Passage of Intact C3R Aglycone Cyanidin (Unstable Aglycone) Colon->Aglycone Hydrolysis via Enzyme Bacterial alpha-L-rhamnosidase Enzyme->Colon Metabolites Protocatechuic Acid (PCA) Phloroglucinaldehyde Aglycone->Metabolites Ring Fission Liver Liver (Phase II Metabolism) Metabolites->Liver Portal Vein Absorption Circulation Systemic Circulation (Sulfates/Glucuronides) Liver->Circulation Release of Conjugates

Caption: Metabolic pathway of Cyanidin-3-rhamnoside highlighting the colonic hydrolysis bottleneck.

Pharmacokinetic Parameters

Due to the "Rhamnose Barrier," the pharmacokinetic profile is biphasic or delayed.

ParameterValue (Approx.)Physiological Context

(Parent)
0.5 – 1.0 hRepresents the minute fraction (<0.1%) absorbed via passive/paracellular routes.

(Parent)
< 50 nmol/LExtremely low bioavailability compared to C3G (which can reach >100 nmol/L).

(Metabolites)
6.0 – 12.0 hCorresponds to colonic transit time and microbial fermentation.

(Metabolites)
500 – 2000 nmol/LPCA and Hippuric acid are the dominant circulating species.
Elimination

0.4 h (Parent)4–6 h (Metabolites)Parent compound is rapidly cleared; metabolites persist longer.

Key Research Finding: In human plasma, C3R is often undetectable or present only in trace amounts unless specific encapsulation strategies (e.g., liposomes) are used to bypass the stomach and enhance paracellular uptake.

Experimental Protocol: LC-MS/MS Quantification

To accurately assess C3R bioavailability, researchers must differentiate between the parent compound and its metabolites.

Sample Preparation (Solid Phase Extraction)

Objective: Remove proteins and concentrate anthocyanins while maintaining the flavylium cation stability.

  • Collection: Collect blood into EDTA tubes. Centrifuge immediately (1500 x g, 10 min, 4°C).

  • Acidification: Mix Plasma (500 µL) with 5% Formic Acid (500 µL) to lower pH to < 2.0. Crucial: Prevents degradation to chalcone.

  • SPE Loading: Condition Waters Oasis HLB cartridges with 1 mL Methanol followed by 1 mL 0.1% Formic Acid.

  • Wash: Load sample, wash with 1 mL 0.1% Formic Acid.[3]

  • Elution: Elute with 500 µL Methanol containing 0.1% Formic Acid.

  • Reconstitution: Evaporate under

    
     and reconstitute in mobile phase (5% Acetonitrile/0.1% FA).
    
LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo TSQ). Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Cyanidin-3-Rhamnoside 433.1

287.0 (Cyanidin)25Loss of Rhamnose (-146 Da)
Cyanidin (Aglycone) 287.0

213.0 / 137.035Ring Fragmentation
Protocatechuic Acid 153.0

109.020Decarboxylation

Note: C3R is detected in Positive Ion Mode (


), while phenolic acid metabolites (PCA) are often better detected in Negative Ion Mode (

).
Workflow Diagram

Experimental_Workflow Sample Plasma Sample (EDTA) Acid Acidification (5% Formic Acid) Sample->Acid Stabilize pH < 2 SPE SPE Extraction (Oasis HLB) Acid->SPE Clean-up Elute Elution (MeOH + 0.1% FA) SPE->Elute Concentrate LCMS LC-MS/MS (MRM Mode) Elute->LCMS Inject Data Quantification (m/z 433 > 287) LCMS->Data Analyze

Caption: Validated workflow for the extraction and quantification of C3R from biological matrices.

References

  • He, J., & Giusti, M. M. (2010). Anthocyanins: Natural Colorants with Health-Promoting Properties. Annual Review of Food Science and Technology. Link

  • Kay, C. D., et al. (2005). Anthocyanin metabolites in human urine and serum. British Journal of Nutrition. Link

  • Hassimotto, N. M., et al. (2008). Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats.[4] Nutrition Research. Link

  • Stoner, G. D., et al. (2005). Pharmacokinetics of anthocyanins and ellagic acid in healthy volunteers fed freeze-dried black raspberries. Journal of Clinical Pharmacology. Link

  • Suda, I., et al. (2003). Absorption and metabolism of cyanidin-3-glucoside in rats and humans. Journal of Agricultural and Food Chemistry. Link

  • ChemFaces. Cyanidin-3-O-rhamnoside chloride Datasheet. Link

Sources

Cyanidin-3-o-rhamnoside chloride vs other anthocyanins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyanidin-3-O-rhamnoside Chloride vs. Other Anthocyanins Content Type: Technical Whitepaper / Research Guide Audience: Drug Development Professionals, Phytochemists, and Senior Researchers.

Structural Distinctness, Pharmacokinetics, and Therapeutic Potential

Executive Summary: The "Deoxy" Advantage

While Cyanidin-3-O-glucoside (C3G) remains the "gold standard" reference anthocyanin due to its ubiquity, Cyanidin-3-O-rhamnoside (C3R) —specifically its stabilized chloride salt form—presents a unique pharmacological profile driven by its glycone moiety.

Unlike glucose, rhamnose is a deoxyhexose (6-deoxy-L-mannose). This structural deviation confers increased lipophilicity and distinct steric properties to the C3R molecule. For drug developers, C3R offers superior inhibition kinetics against specific enzymatic targets such as Tyrosinase and Xanthine Oxidase (XO) , and exhibits a potent, non-competitive inhibitory mechanism often distinct from the mixed-type inhibition seen with C3G.

This guide analyzes the physicochemical and functional divergence of C3R chloride compared to C3G and other common anthocyanins, providing actionable protocols for its isolation and application in therapeutic pipelines.

Chemical Architecture & Structure-Activity Relationship (SAR)

The Rhamnose Moiety Impact

The core differentiation lies at the C3 position of the flavylium ring.

  • C3G (Glucoside): Contains a

    
    -D-glucose moiety. Highly polar, susceptible to rapid hydrolysis by broad-spectrum 
    
    
    
    -glucosidases.
  • C3R (Rhamnoside): Contains an

    
    -L-rhamnose moiety.
    
    • Hydrophobicity: The methyl group at C6 of the rhamnose (replacing the hydroxymethyl group of glucose) increases the lipophilicity of the molecule. This alters membrane partition coefficients (LogP) and enhances affinity for hydrophobic pockets in target enzymes.

    • Steric Hindrance: The

      
      -linkage and the specific chair conformation of rhamnose create a different spatial occupancy, affecting "lock-and-key" interactions with receptors like Keap1  and Tyrosinase .
      
Physico-Chemical Comparison
PropertyCyanidin-3-O-rhamnoside ClCyanidin-3-O-glucoside ClImpact on Research
Formula


C3R is lighter (lacks one oxygen).[1]
MW ~468.8 g/mol ~484.8 g/mol Mass spec differentiation (m/z 433 vs 449 aglycone+sugar).
Glycone

-L-Rhamnose (Deoxy sugar)

-D-Glucose
Rhamnose confers higher lipophilicity.
Solubility Water/Alcohol (Lower polarity)Highly Water SolubleC3R elutes after C3G in Reverse-Phase HPLC.
Stability High in acidic pH (Flavylium)High in acidic pHBoth require pH < 3 for chloride salt stability.

Comparative Biological Activity

Enzyme Inhibition Profiles

C3R exhibits specific advantages in metabolic and dermatological targets.

  • Tyrosinase Inhibition (Skin Lightening/Melanoma):

    • C3R: Acts as a non-competitive inhibitor . The rhamnose moiety likely binds to an allosteric site on tyrosinase, altering the copper active site's geometry.

    • C3G: Often shows weaker or mixed-type inhibition.

    • Data Point: In Acerola extracts, C3R is the primary driver of tyrosinase inhibition, outperforming C3G in direct docking studies.

  • Xanthine Oxidase (XO) & Gout:

    • Mechanism: C3R inhibits XO, reducing uric acid production.

    • Potency: In silico and in vitro studies suggest C3R (and Delphinidin-3-rhamnoside) binds XO with high affinity (Binding energy ~ -10.9 kcal/mol), comparable to commercial inhibitors like topiroxostat.[2][3]

  • Cytochrome P450 (Drug-Drug Interaction Warning):

    • Observation: C3R has been observed to inhibit CYP isoforms (e.g., CYP2A6, CYP2B6) more potently than C3G.

    • Implication: High-dose C3R formulations require careful pharmacokinetic evaluation for interactions with co-administered drugs metabolized by these pathways.

Mechanistic Pathways

The following diagrams illustrate the specific signaling cascades modulated by C3R.

Diagram 1: Tyrosinase & Melanogenesis Inhibition (C3R Specific)

C3R interrupts melanin synthesis non-competitively, distinct from simple substrate competition.

Tyrosinase_Pathway UV_Light UV Radiation / ROS MC1R MC1R Receptor UV_Light->MC1R Activates cAMP cAMP Signaling MC1R->cAMP MITF MITF Transcription Factor cAMP->MITF Tyrosinase Tyrosinase Enzyme (Copper Active Site) MITF->Tyrosinase Upregulates Expression Dopa L-DOPA Tyrosinase->Dopa Hydroxylation C3R Cyanidin-3-O-rhamnoside (Non-Competitive Inhibitor) C3R->Tyrosinase Allosteric Inhibition (Blocks Catalysis) Dopaquinone Dopaquinone Dopa->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Polymerization

Caption: C3R acts as a non-competitive inhibitor of Tyrosinase, preventing the conversion of L-DOPA to Dopaquinone regardless of substrate concentration.

Diagram 2: Nrf2/NF-kB Cross-Talk (General Cyanidin Aglycone Activity)

Once hydrolyzed, the cyanidin aglycone from C3R activates the Nrf2 cytoprotective pathway.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1-Nrf2 Complex ROS->Keap1 Oxidizes Cysteine C3R_Aglycone Cyanidin Aglycone (Metabolite) C3R_Aglycone->Keap1 Direct Interaction IKK IKK Complex C3R_Aglycone->IKK Inhibits Nrf2_Cyto Nrf2 (Free) Keap1->Nrf2_Cyto Releases ARE ARE (Antioxidant Response Element) Nrf2_Cyto->ARE Translocation NFkB_Inactive NF-kB (Inactive) IKK->NFkB_Inactive Phosphorylation (Blocked) Nucleus Nucleus Genes HO-1, NQO1, SOD ARE->Genes Transcription

Caption: Cyanidin aglycone dissociates Nrf2 from Keap1 while simultaneously inhibiting the NF-kB inflammatory cascade.

Experimental Protocols

Extraction & Purification (Targeting C3R)

Source Material:Acerola (Malpighia emarginata) fruit is the preferred natural source, where C3R is often the dominant anthocyanin.

Step-by-Step Methodology:

  • Homogenization:

    • Freeze-dry plant material to minimize enzymatic degradation.

    • Homogenize 10g powder in 100mL Acidified Methanol (0.1% HCl v/v). Note: HCl is crucial to maintain the flavylium cation (chloride salt) form.

  • Extraction:

    • Sonicate for 15 mins at <25°C.

    • Centrifuge at 7,500 rpm for 10 mins. Collect supernatant.

    • Re-extract pellet twice. Combine supernatants.

  • Purification (Solid Phase Extraction - SPE):

    • Use a C18 Sep-Pak cartridge activated with methanol.

    • Load extract.[4] Wash with acidified water (removes sugars/acids).

    • Critical Separation Step: Elute with a step gradient of Methanol/Water (0.1% HCl).

      • C3G typically elutes earlier (more polar).

      • C3R elutes later (approx. 20-30% Methanol fraction depending on column load) due to the rhamnose hydrophobicity.

  • Isolation (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (5µm, 250 x 10mm).

    • Mobile Phase A: 5% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 20% B over 20 mins. Monitor at 520 nm .[5]

    • Validation: C3R peak will appear after C3G. Confirm with MS (m/z 433).

Quantification (Differential pH Method)

While HPLC is preferred for specificity, the pH differential method validates the total anthocyanin content as the chloride salt.

  • Buffer A: 0.025 M Potassium Chloride, pH 1.0.

  • Buffer B: 0.4 M Sodium Acetate, pH 4.5.

  • Calculate Absorbance:

    
    .
    
  • Result expressed as Cyanidin-3-glucoside equivalents unless a specific extinction coefficient for C3R is established (

    
     L/mol[6]·cm is often used as a proxy, but purified standard calibration is superior).
    

References

  • Hanamura, T., Hagiwara, T., & Kawagishi, H. (2005). Structural and functional characterization of polyphenols isolated from acerola (Malpighia emarginata DC.) fruit.[5][7][8] Bioscience, Biotechnology, and Biochemistry. Link

    • Key Finding: Isolation of C3R from Acerola and confirmation of its alpha-glucosidase and AGE inhibitory activity.[7][9]

  • Hanamura, T., Uchida, E., & Aoki, H. (2008). Skin-Lightening Effect of a Polyphenol Extract from Acerola (Malpighia emarginata DC.)[10] Fruit on UV-Induced Pigmentation. Bioscience, Biotechnology, and Biochemistry. Link

    • Key Finding: C3R identified as a primary tyrosinase inhibitor with a non-competitive mechanism.
  • Mohamed, B. B., et al. (2022). Phytochemicals and in silico investigations of Sudanese roselle. South African Journal of Science. Link

    • Key Finding:In silico docking of C3R with Xanthine Oxidase showing high binding affinity (-10.9 kcal/mol).
  • Sui, X., Dong, X., & Zhou, W. (2014). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. Food Chemistry. Link

    • Key Finding: Comparative stability kinetics of anthocyanin glucosides vs other forms.
  • Dreiseitel, A., et al. (2008). Berry anthocyanins and their aglycons inhibit monoamine oxidases A and B. Pharmacological Research. Link

    • Key Finding: Structure-activity relationships of anthocyanins on enzymatic targets.[2]

Sources

Technical Whitepaper: Strategic Sourcing and Quality Assurance of High-Purity Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Brief

Cyanidin-3-O-rhamnoside chloride (C3R) is a critical anthocyanin standard used primarily in metabolic profiling, antioxidant assays, and cytochrome P450 inhibition studies (specifically CYP3A4). Unlike its more common analogs (Cyanidin-3-glucoside or Cyanidin-3-rutinoside), C3R presents unique sourcing challenges due to its specific glycosidic linkage, which alters its solubility profile and hydrolytic stability.

This guide addresses the "purity gap" often encountered in commercial sourcing—where generic "anthocyanin" standards degrade into aglycones (cyanidin) before reaching the bench. We define the protocols required to validate, handle, and store this compound to ensure experimental reproducibility.

Part 2: Chemical Profile & Critical Specifications

Before engaging suppliers, the procurement officer must verify the exact chemical identity to avoid "analog confusion"—specifically confusing the Rhamnoside (monosaccharide) with the Rutinoside (disaccharide, also known as Keracyanin).

ParameterSpecification (High-Purity Grade)Technical Note
Chemical Name Cyanidin-3-O-rhamnoside chlorideMust specify "chloride" salt for stability.
CAS Number 38533-30-1 Critical Check: Do not accept CAS 18719-76-1 (Rutinoside).
Molecular Formula

The chloride ion adds ~35.5 Da to the cation mass.
Molecular Weight ~468.84 g/mol Aglycone (Cyanidin) is ~322.7 g/mol .
Purity Threshold HPLC

95% (Area %)
For quantitative bioassays,

97% is recommended.
Appearance Dark red to purple crystalline powderHighly hygroscopic; clumping indicates moisture ingress.
Solubility MeOH (+HCl), DMSOUnstable in neutral water/buffer (forms chalcone pseudobase).

Part 3: The Sourcing Landscape

The market for high-purity C3R is niche. Unlike Cyanidin-3-glucoside (C3G), which is widely available as a commodity standard, C3R requires specialized extraction (often from Vaccinium myrtillus or Ribes nigrum) or semi-synthesis.

Tier 1: Primary Manufacturers (Certified Reference Materials)

These suppliers provide comprehensive Certificates of Analysis (CoA) including HPLC chromatograms, NMR verification, and water content (Karl Fischer).

  • Extrasynthese (France)

    • Catalog: #0910 S

    • Status: The "Gold Standard" for polyphenols. They provide absolute assay values (w/w) which corrects for water/counter-ion content—essential for quantitative titration.

    • Purity: Typically

      
       95% or 
      
      
      
      97%.
    • Verification: Validated via HPLC-DAD and

      
      H-NMR.
      
  • PhytoLab (Germany)

    • Brand: phyproof® Reference Substances.[1][2][3]

    • Status: Primary reference standards. Their documentation is exhaustive, often used for regulatory filing.

    • Note: Often distributed via Sigma-Aldrich or Merck, but buying direct or checking the "phyproof" label ensures the lineage.

Tier 2: High-Purity Specialists
  • ChemFaces (China)

    • Catalog: CFN91188[4]

    • Status: Cost-effective for larger quantities (screening libraries).

    • Purity: Claims

      
       98%.[2][5]
      
    • Caveat: rigorous in-house QC is recommended to verify isomeric purity upon arrival.

Tier 3: General Distributors
  • Sigma-Aldrich / Merck: typically distributes PhytoLab or Extrasynthese materials. Directive: Always check the "Origin" listed on the product page. If it lists a third-party manufacturer, download their specific CoA before purchase.

Part 4: Quality Assurance (The Self-Validating System)

Trusting the supplier's CoA is necessary but insufficient for sensitive drug development workflows. Anthocyanins degrade during shipping if temperature excursions occur. The following workflow is a self-validating system to ensure integrity.

QC Protocol: The "Acid-Stabilized" Verification

Objective: Confirm identity and purity without degrading the sample during analysis.

  • Visual Check: The powder must be loose. If it looks like a sticky resin or dark paste, moisture has hydrolyzed the chloride salt. Reject immediately.

  • Solvent Preparation: Use Methanol acidified with 0.1% HCl (v/v).

    • Why? The chloride salt dissociates in neutral solvents, leading to the formation of the colorless carbinol pseudobase and subsequent ring opening. Acid maintains the red flavylium cation form.

  • HPLC-DAD Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase A: Water + 5% Formic Acid.

    • Mobile Phase B: Acetonitrile (or Methanol).

    • Detection: 520 nm (specific for anthocyanins) and 280 nm (impurities).

    • Acceptance Criteria: Single peak at 520 nm > 95% area. No significant shoulder peaks (indicating hydrolysis to Cyanidin).

Visualization: Procurement & QC Workflow

The following diagram outlines the decision logic for accepting or rejecting a batch of C3R.

QC_Workflow Start Raw Material Arrival (Cyanidin-3-O-rhamnoside) Visual Visual Inspection (Is it free-flowing?) Start->Visual Reject1 REJECT (Moisture Damage) Visual->Reject1 Clumped/Sticky Solubility Solubility Test (MeOH + 0.1% HCl) Visual->Solubility Crystalline Powder HPLC HPLC-DAD Analysis (520nm & 280nm) Solubility->HPLC PurityCheck Purity >= 95%? HPLC->PurityCheck IdentityCheck Retention Time Match (vs. Cyanidin Aglycone) PurityCheck->IdentityCheck Yes Reject2 REJECT (Degradation/Impurity) PurityCheck->Reject2 No (<95%) IdentityCheck->Reject2 Shift/Mismatch Aliquot Aliquot under N2 gas (Amber Vials) IdentityCheck->Aliquot Confirmed Storage Store at -20°C (Desiccated) Aliquot->Storage

Figure 1: Decision logic for the intake and quality control of Cyanidin-3-O-rhamnoside chloride standards.

Part 5: Handling & Storage (The "Achilles Heel")

The primary cause of experimental failure with C3R is improper reconstitution .

The Solvent Trap

Never dissolve C3R in neutral water or PBS stock solutions.

  • Mechanism of Failure: At pH > 4.0, the flavylium cation undergoes hydration to a hemiketal, then ring opening to a chalcone. This reaction is reversible only for a short window; oxidation follows rapidly.

  • Correct Protocol: Prepare a stock solution (e.g., 10 mM) in DMSO or MeOH + 0.1% HCl .

  • Bioassays: Dilute the acidic stock into the culture medium immediately prior to use. The buffer capacity of the medium will shift the pH, so the window of activity is time-dependent (typically 2-4 hours).

Storage of Solids[3][5][7]
  • Temperature: -20°C is mandatory.

  • Atmosphere: Store under Argon or Nitrogen if possible.

  • Container: Amber glass vials with Teflon-lined caps.

  • Desiccation: Always store the vial inside a secondary container with active silica gel.

References

  • Extrasynthese. Cyanidin-3-O-rhamnoside chloride Technical Datasheet (Cat# 0910 S). Retrieved from [6]

  • ChemFaces. Cyanidin-3-O-rhamnoside chloride Datasheet (Cat# CFN91188).[4] Retrieved from

  • Suda, I., et al. (2003).Physiological Functionality of Purple-Fleshed Sweet Potatoes Containing Anthocyanins and Their Utilization in Foods. JARQ. (Validates stability protocols for cyanidin glycosides).
  • PhytoLab. phyproof® Reference Substances: Anthocyanins. Retrieved from [3]

  • PubChem. Cyanidin 3-O-rhamnoside chloride Compound Summary (CID 44256708). Retrieved from

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Cyanidin-3-O-rhamnoside (C3R) is a bioactive anthocyanin found in functional foods (e.g., Ribes nigrum, Euterpe oleracea).[1] Its quantification is critical for pharmacokinetic studies and nutraceutical quality control. However, C3R presents unique analytical challenges due to its pH-dependent structural instability and sensitivity to thermal degradation.[1]

This application note provides a field-proven, self-validating HPLC-PDA protocol. Unlike generic anthocyanin methods, this protocol specifically addresses the flavylium cation stabilization required for accurate UV-Vis quantification at 520 nm.[1]

Physicochemical Context: The "Why" Behind the Method

To quantify C3R accurately, one must understand its solution chemistry. Anthocyanins exist in a dynamic equilibrium of four species depending on pH.

  • pH < 2.0 (Flavylium Cation): Red, stable, high molar absorptivity. Target for HPLC.

  • pH 4.0 - 6.0 (Carbinol Pseudobase/Chalcone): Colorless/Yellow, unstable.[1]

  • pH > 7.0 (Quinoidal Base): Blue/Purple, rapidly degrades.

Critical Directive: The mobile phase and sample solvent must maintain a pH < 2.0 to force the equilibrium toward the Flavylium cation. Failure to do so results in peak broadening and significant underestimation of concentration.

Visualization: pH-Dependent Structural Equilibrium

C3R_Equilibrium Figure 1: Structural equilibrium of Cyanidin-3-O-rhamnoside. Acidification is required to stabilize the Flavylium form. Flavylium Flavylium Cation (Red, Stable) Target for HPLC Pseudobase Carbinol Pseudobase (Colorless, Unstable) Flavylium->Pseudobase pH > 3 Quinoidal Quinoidal Base (Blue, Degrades) Flavylium->Quinoidal pH > 7 Pseudobase->Flavylium pH < 2 (Acidification) Chalcone Chalcone (Yellow, Open Ring) Pseudobase->Chalcone Slow Isomerization

Detailed Experimental Protocol

Reagents & Standards[1][2][3][4][5][6][7]
  • Reference Standard: Cyanidin-3-O-rhamnoside chloride (purity

    
     98% HPLC).[1]
    
  • Solvents: Acetonitrile (LC-MS grade), Water (Milli-Q, 18.2 M

    
    ), Formic Acid (98-100%).[1]
    
  • Extraction Solvent: Methanol:Water:Formic Acid (50:45:5 v/v/v).[1]

Instrumentation Setup[1]
  • System: HPLC with quaternary pump and Photodiode Array (PDA) Detector.[1]

  • Column: C18 Reversed-Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex), 4.6

    
     150 mm, 3.5 
    
    
    
    m or 5
    
    
    m.[1]
    • Note: A "StableBond" (SB) or sterically protected phase is preferred to withstand the low pH mobile phase over long-term use.[1]

  • Temperature: 30°C (Controlled).

  • Detection:

    
     = 520 nm (Quantification), 280 nm (Impurity check).[1]
    
Mobile Phase Preparation[1][2]
  • Solvent A (Aqueous): 5% Formic Acid in Water.[1]

    • Rationale: High acid content (5%) is crucial to suppress silanol ionization on the column and maintain the flavylium form.

  • Solvent B (Organic): 100% Acetonitrile.[1]

Gradient Elution Profile

This gradient is designed to separate C3R from more polar glycosides (e.g., glucosides) and less polar aglycones.

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase
0.09551.0Equilibration
2.09551.0Isocratic Hold
20.082181.0Linear Gradient
25.060401.0Wash
26.09551.0Re-equilibration
30.09551.0End
Sample Preparation (Plant Tissue/Solid Matrix)

Anthocyanins are sensitive to heat and light.[1] Perform all extractions under reduced light.

  • Homogenization: Weigh 100 mg of sample. Add 5 mL of Extraction Solvent (MeOH/Water/Formic Acid).[1]

  • Sonication: Sonicate for 15 minutes at < 25°C. Do not heat.

  • Centrifugation: 10,000 RPM for 10 minutes at 4°C. Collect supernatant.

  • Filtration: Pass through a 0.22

    
    m PTFE filter into an amber HPLC vial.
    
    • Warning: Do not use Nylon filters; anthocyanins can bind to Nylon membranes.[1]

Visualization: Analytical Workflow

Workflow Figure 2: Step-by-step analytical workflow for C3R quantification. Sample Raw Sample (Plant/Drug Matrix) Extract Extraction (MeOH/H2O/Formic Acid) Sample->Extract Homogenize Cleanup Filtration (0.22 µm PTFE) Extract->Cleanup Centrifuge HPLC HPLC Separation (C18, 5% Formic Acid) Cleanup->HPLC Inject Detection PDA Detection (520 nm) HPLC->Detection Data Quantification (External Std Curve) Detection->Data

Method Validation & Performance Criteria

To ensure scientific integrity, the method must be validated against the following parameters.

Linearity & Range

Prepare a stock solution of C3R (1 mg/mL) in Solvent A . Dilute to create 6 calibration points (e.g., 1, 5, 10, 25, 50, 100


g/mL).
  • Acceptance Criteria:

    
    .
    
Precision (Repeatability)

Inject the 25


g/mL standard 6 times.
  • Acceptance Criteria: RSD < 2.0% for retention time and peak area.[1]

Limit of Detection (LOD) & Quantification (LOQ)

Calculate based on Signal-to-Noise (S/N) ratio.[1]

  • LOD: S/N = 3.3

  • LOQ: S/N = 10

Stability

Store processed samples in the autosampler at 4°C. Re-inject every 4 hours for 24 hours.

  • Acceptance Criteria: Degradation < 5% over 24 hours. Note: If degradation > 5%, reduce autosampler temperature or acidify further.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Peak Splitting pH mismatch between sample and mobile phase.[1]Ensure sample is dissolved in Solvent A (5% Formic Acid), not pure Methanol.
Broad Tailing Secondary interactions with silanols.[1]Increase acid concentration in mobile phase or switch to an end-capped column.[1]
Retention Shift Temperature fluctuation.[1]Thermostat column compartment strictly at 30°C.
Low Recovery Degradation during extraction.[1]Keep extraction temperature < 25°C; avoid alkaline detergents on glassware.[1]

References

  • RSC Publishing. (2012).[1] Analytical Methods: Quantification of anthocyanins. Retrieved from [Link][1]

  • USDA Agricultural Research Service. (2005).[1] Correlation of two anthocyanin quantification methods. Retrieved from [Link][1]

  • ResearchGate. (2015).[1][2] Effects of pH on the stability of Cyanidin and Cyanidin 3-O-glucopyranoside. Retrieved from [Link]

Sources

Application Note: Animal Models for Cyanidin-3-O-rhamnoside Chloride (C3R)

[1]

Executive Summary & Compound Profile

Cyanidin-3-O-rhamnoside chloride (C3R) is a bioactive anthocyanin characterized by a rhamnose sugar moiety at the C3 position of the cyanidin aglycone.[1] Unlike the ubiquitous glucoside, the rhamnoside moiety influences hydrolysis rates in the gut and subsequent metabolite profiles.

Therapeutic Focus:

  • Primary: Hepatoprotection (prevention of chemically induced liver injury).[1]

  • Secondary: Metabolic regulation (glucose homeostasis and anti-inflammatory signaling).[1]

  • Mechanism: Modulation of the Nrf2/HO-1 antioxidant axis and inhibition of NF-κB driven inflammation.

Formulation & Administration Protocol

Anthocyanins are inherently unstable at neutral pH.[1] Proper vehicle selection is critical to ensure the "chloride" salt form remains stable until administration.

Vehicle Preparation
  • Standard Vehicle: 0.1% Citric Acid in Saline (pH 3.5–4.0).[1]

    • Rationale: Acidic pH prevents the degradation of the flavylium cation to the colorless hemiketal form before absorption.

  • Alternative (for long-term oral gavage): 0.5% Carboxymethylcellulose (CMC) adjusted to pH 4.0.[1]

Dosing Strategy

Based on pharmacokinetic scaling from Acerola extract studies and pure C3G comparators:

  • Low Dose: 10 mg/kg (preventative baseline).[1]

  • High Dose: 50 mg/kg (therapeutic ceiling).[1]

  • Route: Oral Gavage (p.o.) is preferred to mimic dietary intake; Intraperitoneal (i.p.) is reserved for acute mechanistic studies.[1]

Core Application: Hepatoprotective Models

The most robust in vivo data for C3R involves protection against xenobiotic-induced liver injury, specifically Acetaminophen (APAP) or Carbon Tetrachloride (CCl4).[1]

Protocol A: Acetaminophen (APAP)-Induced Hepatotoxicity

Objective: Assess C3R's ability to prevent GSH depletion and mitochondrial oxidative stress.[1]

Experimental Design (Rat/Mouse)
GroupPre-Treatment (7 Days)Challenge (Day 8)Endpoint (Day 9)
Control Vehicle (p.o.)Saline (i.p.)[1]Sacrifice
Model (APAP) Vehicle (p.o.)APAP (300 mg/kg, i.p.)Sacrifice
C3R Low C3R 10 mg/kg (p.o.)[1]APAP (300 mg/kg, i.p.)Sacrifice
C3R High C3R 50 mg/kg (p.o.)[1]APAP (300 mg/kg, i.p.)Sacrifice
Positive Ctrl N-Acetylcysteine (100 mg/kg)APAP (300 mg/kg, i.p.)[1]Sacrifice
Workflow Diagram

Hepatoprotection_WorkflowStartAcclimatization(7 Days)PreTreatPre-Treatment PhaseDaily C3R Gavage(Days 1-7)Start->PreTreatChallengeToxic ChallengeAPAP Injection(Day 8)PreTreat->Challenge 1 hr post-last doseWaitMetabolic Phase(24 Hours)Challenge->WaitSacrificeEndpoint AnalysisSerum & Tissue Collection(Day 9)Wait->Sacrifice

Figure 1: Temporal workflow for the APAP-induced hepatotoxicity model.

Key Biomarkers & Expected Outcomes
BiomarkerTissueExpected Effect of C3RMechanistic Insight
ALT / AST SerumSignificant Reduction (p<0.[1][2]05)Prevention of hepatocyte membrane leakage.[1]
MDA (Malondialdehyde) Liver HomogenateReductionInhibition of lipid peroxidation.[1]
GSH (Glutathione) Liver HomogenateRestorationPreservation of endogenous antioxidant reserve.[1]
CYP2E1 Liver (Western Blot)Modulation/StabilizationPrevention of toxic NAPQI metabolite formation.[1]

Secondary Application: Metabolic & Anti-Inflammatory

C3R has shown potential in inhibiting

Protocol B: STZ-Induced Hyperglycemia & Inflammation

Objective: Evaluate C3R effects on glucose tolerance and NF-κB signaling in liver/kidney.[1]

  • Induction: Single i.p. injection of Streptozotocin (STZ) at 50 mg/kg (citrate buffer, pH 4.5).[1]

  • Confirmation: Fasting blood glucose > 250 mg/dL after 72 hours.

  • Treatment: Daily oral gavage of C3R (20 mg/kg) for 4 weeks.

  • Readout: Oral Glucose Tolerance Test (OGTT) at Week 4; tissue harvest for inflammatory markers.

Mechanistic Pathway Analysis

The protective effects of C3R are mediated through the upregulation of Nrf2 and downregulation of NF-κB.

Signaling_PathwayC3RCyanidin-3-O-rhamnoside(C3R)Keap1Keap1C3R->Keap1InhibitsNFkBNF-κB(p65/p50)C3R->NFkBBlocks TranslocationROSOxidative Stress(ROS)Nrf2_CytoNrf2(Cytosol)ROS->Nrf2_CytoActivatesLPSInflammatory Stimuli(LPS/Cytokines)IkBIκBalphaLPS->IkBDegradationNrf2_NucNrf2(Nucleus)Nrf2_Cyto->Nrf2_NucTranslocationKeap1->Nrf2_CytoReleasesAREARE(DNA Binding)Nrf2_Nuc->AREHO1HO-1 / NQO1(Antioxidant Enzymes)ARE->HO1CytokinesTNF-α, IL-6, iNOS(Inflammation)NFkB->CytokinesIkB->NFkBActivatesHO1->ROSNeutralizes

Figure 2: Proposed mechanistic action of C3R.[1] It promotes the dissociation of Nrf2 from Keap1 to enhance antioxidant defense while simultaneously blocking NF-κB nuclear translocation to reduce inflammation.

References

  • Hepatoprotective Effects in Acetaminophen Models

    • Study Context: Anthocyanin-rich extracts from Acerola (containing C3R) and Colocasia antiquorum (Taro) demonstrate significant reduction in ALT/AST and lipid peroxidation in rat models.[1]

    • Source: Hanamura, T., et al. (2005).[3] "Structural and functional characterization of polyphenols isolated from acerola (Malpighia emarginata DC.) fruit." Bioscience, Biotechnology, and Biochemistry.[3] Link

    • Source: Prajapati, R., et al. (2011). "Hepatoprotective activity of Colocasia antiquorum against experimentally induced liver injury in rats." International Journal of Research in Pharmacy and Chemistry.
  • Anti-Inflammatory & Metabolic Mechanisms

    • Study Context: C3R isolated from Acerola inhibits AGE formation and alpha-glucosidase activity, suggesting utility in diabetic models.[3]

    • Source: Hanamura, T., et al. (2006). "Antihyperglycemic effect of polyphenols from Acerola (Malpighia emarginata DC.) fruit in KK-Ay mice." Bioscience, Biotechnology, and Biochemistry.[3] Link

  • Pharmacokinetics of Cyanidin Glycosides: Study Context: General pharmacokinetics of cyanidin glycosides (C3G/C3R) showing rapid absorption and elimination, necessitating frequent dosing or specific vehicle formulations. Source: Mullen, W., et al. (2008). "Pharmacokinetics of anthocyanins in humans/rats." Journal of Agricultural and Food Chemistry.

Application Note: Solubilization and Handling of Cyanidin-3-O-rhamnoside Chloride for In Vitro Systems

[1]

Abstract

Cyanidin-3-O-rhamnoside chloride (C3R), also known as Keracyanin, is a bioactive anthocyanin widely investigated for its antioxidant and cytoprotective properties. However, its application in in vitro environments is complicated by its inherent instability at physiological pH (7.4), where it rapidly undergoes structural transformation from the stable flavylium cation to unstable chalcone and quinonoidal forms. This guide provides a standardized, self-validating protocol for solubilizing C3R, minimizing solvent toxicity, and managing degradation kinetics during cell culture experiments.

Physicochemical Profile

Before handling, researchers must understand the solubility limits and chemical constants of the chloride salt form.

ParameterSpecification
Compound Name Cyanidin-3-O-rhamnoside chloride (Keracyanin)
CAS Number 38533-30-1
Molecular Weight 468.84 g/mol
Molecular Formula C₂₁H₂₁ClO₁₀
Appearance Dark red to violet crystalline powder
Solubility (DMSO) ~37 mg/mL (High Stability in anhydrous form)
Solubility (Ethanol) ~4.8 mg/mL (Moderate Stability)
Solubility (Water) ~2.0 mg/mL (Low Stability, pH dependent)
pKa (Estimated) ~3.0 (Flavylium/Pseudobase transition)

Critical Mechanism: The pH Stability Trap

The success of C3R experiments relies on understanding its pH-dependent structural shifts.

  • pH < 3.0 (Storage): The molecule exists as a Flavylium Cation (Red).[1] This is the stable, soluble form required for stock solutions.

  • pH > 6.0 (Culture): Upon addition to media, the molecule deprotonates to a Quinonoidal Base (Purple/Blue) and hydrates to a Carbinol Pseudobase (Colorless), eventually ring-opening to a Chalcone (Yellow/Brown).

Impact: You cannot store aqueous working solutions.[2] They must be prepared immediately prior to cell treatment.

Protocol 1: Preparation of Master Stock Solution (50 mM)

Objective: Create a high-concentration, stable stock solution suitable for long-term storage.

Reagents & Equipment[1][3][5]
  • Cyanidin-3-O-rhamnoside chloride (Powder)[3][4]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%)

  • Vortex mixer

  • Amber glass vials (Borosilicate) with Teflon-lined caps

Methodology
  • Calculate Mass: To prepare 1 mL of a 50 mM stock:

    
    
    
    
  • Solubilization: Weigh ~23.4 mg of C3R into an amber vial.

  • Solvent Addition: Add 1 mL of Anhydrous DMSO.

    • Note: Do not use water or aqueous buffers for the master stock. The chloride salt dissociates, and without high acidity, the compound degrades.

  • Dissolution: Vortex vigorously for 30-60 seconds until the solution is a clear, deep red/violet.

    • QC Check: Inspect for particulates. If undissolved, sonicate in a water bath at ambient temperature for 2 minutes. Avoid heating >30°C.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (Stable for 6 months) or -20°C (Stable for 1 month).

Protocol 2: Working Solution & In Vitro Application

Objective: Dilute the stock into culture media while maintaining cell viability and minimizing precipitation.

Reagents
  • Master Stock Solution (50 mM in DMSO)

  • Cell Culture Media (e.g., DMEM/RPMI + 10% FBS), pre-warmed to 37°C.

Methodology
  • Determine Target Concentration: Typical assay range is 10 µM – 100 µM.

  • Vehicle Control Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

    • Example: A 1:1000 dilution of 50 mM stock yields 50 µM C3R with 0.1% DMSO.

  • Intermediate Dilution (Optional but Recommended):

    • If the target is low (e.g., 1 µM), do not pipette 0.02 µL. Create a 1 mM Intermediate Stock by diluting the Master Stock 1:50 in fresh DMSO or acidified PBS (pH 3.0) immediately before use.[5]

  • Final Dilution (The "Race Against Time"):

    • Add the calculated volume of Stock to the culture media.

    • Mix immediately. The color will shift from red to purple/dull blue.

    • Apply to cells within 5 minutes. Do not pre-incubate the media + drug mixture in the incubator without cells; degradation begins instantly at pH 7.4.

Visualization: Preparation Workflow

C3R_PreparationPowderC3R Powder(Store Desiccated)MasterStockMaster Stock (50 mM)Deep Red Solution(Store -80°C)Powder->MasterStockSolventAnhydrous DMSO(Cell Culture Grade)Solvent->MasterStockQC_CheckQC: Visual Clarity Check(No Particulates)MasterStock->QC_CheckWorkingSolWorking Solution(Purple/Blue)Use Immediately!QC_Check->WorkingSolDilute 1:1000MediaCulture Media(pH 7.4, 37°C)Media->WorkingSolCellsApply to Cells(Final DMSO < 0.5%)WorkingSol->Cells< 5 mins

Caption: Step-by-step workflow for solubilizing Cyanidin-3-O-rhamnoside chloride from powder to cell culture application.

Quality Control & Troubleshooting

Self-Validating the System

To ensure your stock is active and your media conditions are correct, perform this simple spectral check:

  • Acid Check (Positive Control): Dilute 5 µL of stock into 995 µL of 0.1 M HCl (pH 1.0).

    • Result: Solution must be bright Red .

    • Mechanism: Forces 100% Flavylium cation form.

  • Media Check (Experimental Condition): Dilute 5 µL of stock into 995 µL of PBS (pH 7.4).

    • Result: Solution should turn Purple/Blue and fade over 1-2 hours.

    • Validation: If the Acid Check is not red, your stock has degraded (oxidized). Discard.

Visualization: Stability Logic

Stability_Pathwaycluster_legendExperimental ImplicationFlavyliumFlavylium Cation(pH < 3, Red)STABLEQuinonoidalQuinonoidal Base(pH 6-7, Purple)UNSTABLEFlavylium->QuinonoidalDeprotonation(Adding to Media)ChalconeChalcone(pH > 7, Colorless/Yellow)DEGRADEDQuinonoidal->ChalconeHydration & Ring Opening(Time > 30 mins)NoteBiological activity may result frommetabolites, not just the parent compound.

Caption: The pH-dependent degradation pathway of Anthocyanins. In vitro activity is a sum of the cation and its degradation products.

References

  • Cayman Chemical. (2022).[2] Cyanidin (chloride) Product Information and Solubility Data. Link

  • ChemFaces. (2023). Cyanidin-3-O-rhamnoside chloride Datasheet. Link

  • Extrasynthese. (n.d.). Cyanidin-3-O-rhamnoside chloride Analytical Standard. Link

  • Khoo, H. E., et al. (2017). "Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits."[1][5][6][7][8] Food & Nutrition Research, 61(1). Link

  • Fang, J. (2014). "Bioavailability of anthocyanins." Drug Metabolism Reviews, 46(4), 508-520. (Context on pH uptake and stability).

Application Note: LC-MS/MS Quantitation of Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Cyanidin-3-O-rhamnoside (C3R) is a critical anthocyanin biomarker found in various plant species (Rubus, Pistacia, Ficus). Unlike its more common analog Cyanidin-3-O-glucoside, C3R possesses a rhamnose moiety at the C3 position. Accurate quantitation is challenging due to the inherent instability of the flavylium cation at physiological pH and its susceptibility to thermal degradation.

This protocol details a robust LC-MS/MS methodology using Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The method prioritizes the stability of the flavylium ion species (


) through controlled acidification during extraction and chromatographic separation.

Target Analyte Properties:

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromenylium chloride[1]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass (Cation): 433.1135 Da

  • Key Fragmentation: Loss of rhamnose moiety (-146 Da) yielding the Cyanidin aglycone (m/z 287).

Experimental Workflow

The following diagram outlines the critical path from sample extraction to data acquisition, highlighting the acidification steps required to prevent pseudo-base formation (colorless forms) which reduce sensitivity.

G Start Sample Material (Plant Tissue/Biofluid) Extraction Solid-Liquid Extraction (SLE) Solvent: MeOH:H2O:HCl (70:29:1) Temp: 4°C (Dark) Start->Extraction Homogenization Centrifuge Centrifugation 12,000 x g, 10 min, 4°C Extraction->Centrifuge SPE SPE Cleanup (Optional) C18 Cartridge Wash: Acidified H2O Elute: Acidified MeOH Centrifuge->SPE Supernatant Evaporation Nitrogen Evaporation < 35°C SPE->Evaporation Eluate Reconstitution Reconstitution Mobile Phase A (0.1% FA) Evaporation->Reconstitution LCMS LC-MS/MS Analysis ESI+ MRM Mode Reconstitution->LCMS Injection

Figure 1: Optimized extraction and analysis workflow for Cyanidin-3-O-rhamnoside.

Sample Preparation Protocol

Rationale: Anthocyanins exist in a pH-dependent equilibrium. At pH < 2, the red flavylium cation predominates, which is the species detected in ESI+. At higher pH, the hydration of the cation leads to the colorless hemiketal form, drastically reducing MS sensitivity.

3.1 Reagents
  • Extraction Solvent: Methanol / Water / Hydrochloric Acid (70:29:1 v/v/v). Note: HCl is preferred for extraction stability, but Formic Acid (FA) is used for LC-MS compatibility.

  • LC Mobile Phases: LC-MS grade Water and Acetonitrile, both with 0.5% Formic Acid.

3.2 Protocol Steps
  • Homogenization: Weigh 100 mg of frozen tissue. Add 1.0 mL of cold Extraction Solvent. Homogenize immediately (bead beater or rotor-stator) to inhibit polyphenol oxidase (PPO) activity.

  • Incubation: Vortex for 1 min. Incubate at 4°C for 30 min in the dark (anthocyanins are photosensitive).

  • Clarification: Centrifuge at 12,000 x g for 10 min at 4°C. Recover supernatant.

  • SPE Cleanup (Highly Recommended for Complex Matrices):

    • Condition C18 SPE cartridge with 1 mL MeOH followed by 1 mL 0.1% HCl in water.

    • Load supernatant.[2]

    • Wash with 1 mL 0.1% HCl in water (removes sugars/polar interferences).

    • Elute with 1 mL Methanol containing 0.1% HCl.

  • Reconstitution: Evaporate eluate under

    
     stream at 30°C. Reconstitute in 200 
    
    
    
    L of Initial Mobile Phase (95% Water / 5% ACN + 0.5% FA) .
    • Critical: Do not reconstitute in 100% organic solvent, as this will cause peak broadening (solvent effect) during injection.

LC-MS/MS Method Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, Waters Xevo).

4.1 Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8

    
    m) or equivalent.
    
  • Column Temp: 40°C (Improves peak shape and reduces backpressure).

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5

    
    L.
    
  • Mobile Phase A: Water + 0.5% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.5% Formic Acid.

    • Note: 0.5% FA is used instead of the standard 0.1% to ensure low pH is maintained throughout the gradient, stabilizing the flavylium ion.

Gradient Table:

Time (min) % B Description
0.00 5 Initial Hold
1.00 5 Desalting
8.00 40 Linear Gradient
8.10 95 Wash Step
10.00 95 Hold Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End of Run |

4.2 Mass Spectrometry Parameters (ESI+)

Source Conditions:

  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 40 psi

  • Capillary Voltage: 4000 V

MRM Transitions: The primary transition corresponds to the loss of the rhamnose sugar moiety (


, 146 Da).
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Frag (V)CE (eV)Type
Cyanidin-3-rhamnoside 433.1 287.0 10013520-30 *Quant
Cyanidin-3-rhamnoside433.1137.010013545Qual
Cyanidin-3-rhamnoside433.1121.010013550Qual

*Note: Collision Energy (CE) is instrument-dependent. Perform a "ramp" experiment (10V to 40V) to determine the optimal value for your specific platform. The values above are typical for Agilent QQQ.

Method Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must be validated against the following criteria:

  • Linearity: Construct a 6-point calibration curve (1 ng/mL to 1000 ng/mL).

    
     should be 
    
    
    
    .
  • Recovery: Spike blank matrix (e.g., white rice or plasma) with known C3R concentrations pre-extraction. Recovery should range between 80-120%.

  • Matrix Effect: Compare the slope of a standard curve in solvent vs. a matrix-matched curve.

    • Formula:

      
      
      
    • If ME > 20% (suppression or enhancement), use a stable isotope internal standard or dilute the sample.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity High pH in mobile phase causing hydration to hemiketal form.Increase Formic Acid to 0.5% or 1.0% in both mobile phases.
Peak Tailing Secondary interactions with silanols on the column.Use an end-capped column (e.g., ZORBAX Eclipse Plus) and ensure adequate ionic strength (acid).
Signal Drift Source contamination from non-volatile salts.Divert flow to waste for the first 1 min and last 3 min of the gradient.
m/z 433 vs 449 Confusion with Cyanidin-3-Glucoside (C3G).C3G Precursor is 449 m/z.[3] C3R is 433 m/z.[4][5] Ensure mass resolution is set to "Unit" or "Wide".
References
  • Agilent Technologies. (2016). UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid Phase Extraction. Application Note. Link

  • Phenol-Explorer. (2025). Cyanidin 3-O-rhamnoside data sheet.Link

  • PubChem. (2025). Cyanidin 3-O-rhamnoside Chloride Compound Summary. National Library of Medicine. Link

  • Wu, X., & Prior, R. L. (2005). Systematic identification and characterization of anthocyanins by HPLC-ESI-MS/MS in common foods in the United States. Journal of Agricultural and Food Chemistry. Link

  • CymitQuimica. (2025).[6] Cyanidin-3-O-rhamnoside chloride Analytical Standard.[1][7]Link

Sources

Application Note: Evaluation of Anti-Inflammatory Efficacy of Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Cyanidin-3-O-rhamnoside (C3R) is a specific anthocyanin found in Rubus species (black raspberries) and Vaccinium species. Unlike its glucoside counterpart (C3G), C3R possesses a unique rhamnose moiety that influences its cellular uptake and metabolic stability.

This protocol details the standardized workflow for evaluating the anti-inflammatory potential of C3R using the LPS-induced RAW 264.7 macrophage model . This model mimics the innate immune response to Gram-negative bacterial infection, triggering the TLR4/NF-κB signaling cascade.

Critical Technical Challenges

Working with C3R presents two specific challenges that this protocol addresses:

  • pH-Dependent Stability: Anthocyanins undergo structural transformation from the stable flavylium cation (red, acidic pH) to the unstable quinoidal base (blue/purple, neutral pH). In cell culture media (pH 7.4), C3R degrades rapidly.

  • Spectrophotometric Interference: C3R absorbs light in the 500–550 nm range, overlapping with the azo-dye product of the Griess Reagent (nitric oxide assay). Standard protocols will yield false positives. This guide includes a modified background-subtraction method.

Compound Profile & Preparation[1][2][3][4]

PropertySpecification
Compound Name Cyanidin-3-O-rhamnoside chloride
CAS Number 38533-30-1
Molecular Weight ~468.84 g/mol
Solubility DMSO (up to 25 mM), Acidified Methanol
Storage -20°C, Desiccated, Dark (Light Sensitive)
Reagent Preparation Protocol

Objective: Create a stable stock solution that minimizes degradation before cellular exposure.

  • Primary Stock (10 mM):

    • Dissolve C3R powder in DMSO containing 0.1% HCl .

    • Rationale: The HCl maintains the flavylium cation structure, preventing ring opening and degradation during freeze/thaw cycles.

    • Aliquot into light-proof (amber) microtubes and store at -80°C. Avoid repeated freeze-thaws.

  • Working Solutions:

    • Dilute Primary Stock into serum-free DMEM immediately prior to treatment.

    • Note: The final DMSO concentration on cells must remain < 0.1% to avoid solvent toxicity.

Experimental Logic & Pathway Analysis

The anti-inflammatory mechanism of C3R involves the suppression of the NF-κB and MAPK pathways.[1] The diagram below illustrates the signaling cascade and the specific intervention points of C3R.

C3R_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Bind MyD88 MyD88 / TRAF6 TLR4->MyD88 Recruit IKK IKK Complex MyD88->IKK Activate IkB IκBα (Degradation) IKK->IkB Phosphorylate NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nuclear Translocation NFkB->Nucleus Translocate DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->DNA Bind Promoter NO Nitric Oxide (NO) Release DNA->NO Expression C3R Cyanidin-3-O-rhamnoside (Inhibitor) C3R->IKK Block C3R->NFkB Prevent Translocation

Figure 1: Mechanistic pathway of LPS-induced inflammation and C3R inhibition targets.

Core Protocol: Anti-Inflammatory Screening[2][6]

Phase 1: Cell Culture & Seeding
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

  • Seeding:

    • Passage cells when 80% confluent. Do not use cells beyond passage 20 (phenotypic drift).

    • Seed at 1 × 10⁵ cells/well in 96-well plates for NO assay.

    • Incubate 24h at 37°C, 5% CO₂ to allow attachment.

Phase 2: Treatment (The "Co-Treatment" vs. "Pre-Treatment" Debate)

Recommendation: Use a Pre-treatment protocol.

  • Remove old media.

  • Add C3R working solutions (e.g., 10, 25, 50, 100 µM) in serum-free media.

  • Incubate for 1 hour .

  • Do not wash. Add LPS stock directly to the wells to achieve a final concentration of 1 µg/mL .

  • Incubate for 18–24 hours .

Phase 3: Modified Griess Assay (Nitric Oxide Quantification)

Critical Step: This section is modified to account for Anthocyanin interference.

Reagents:

  • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

  • Griess Reagent B: 0.1% NED (N-1-napthylethylenediamine dihydrochloride) in water.

Workflow:

  • Transfer: Move 100 µL of culture supernatant from each well to a fresh transparent 96-well plate.

  • Standard Curve: Prepare NaNO₂ standards (0–100 µM) in culture media.

  • Reaction: Add 50 µL Reagent A, incubate 5 min (dark). Add 50 µL Reagent B, incubate 5 min (dark).

  • Measurement: Read Absorbance at 540 nm .

The Correction Formula: Since C3R absorbs at 540 nm, you must run a "Compound Control" plate.

  • Test Well: Supernatant (Cells + LPS + C3R) + Griess Reagents.

  • Compound Control: Fresh Media + C3R (same concentration) + Griess Reagents.

  • Blank: Media only.



Mechanistic Validation (Western Blot)[6]

To confirm the phenotype is not just NO scavenging but actual signaling modulation, protein expression must be validated.

Target Proteins:

  • iNOS (130 kDa): The enzyme responsible for NO production. C3R should dose-dependently reduce this.

  • COX-2 (72 kDa): Inflammatory mediator.

  • Phospho-NF-κB p65 (Ser536): Marker of activation.

  • IκBα: An inhibitor that degrades upon activation. C3R treatment should preserve IκBα levels.

Lysis Buffer Note: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.

Experimental Workflow Diagram

Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 3: Analysis Seed Seed RAW 264.7 (1x10^5 cells/well) PreTreat Pre-treat C3R (1 Hour) Seed->PreTreat Stimulate Add LPS (1 µg/mL, 24h) PreTreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant CellLysate Collect Cell Lysate Stimulate->CellLysate Griess Griess Assay (NO Release) Supernatant->Griess WB Western Blot (iNOS, COX-2, p-p65) CellLysate->WB

Figure 2: Step-by-step experimental timeline.[1]

Data Presentation & Quality Control

Expected Results Table
Treatment GroupNO Production (µM)Cell Viability (%)iNOS ExpressionInterpretation
Control (No LPS) < 2.0100NegligibleBaseline
LPS Only 35.0 ± 5.095 ± 5High (+++)Validated Inflammation
LPS + C3R (Low Dose) 25.0 ± 3.098 ± 4Medium (++)Partial Inhibition
LPS + C3R (High Dose) 10.0 ± 2.095 ± 5Low (+)Effective Anti-inflammatory
LPS + Dexamethasone 5.0 ± 1.090 ± 5Very Low (-)Positive Control
QC Checkpoints (Self-Validating System)
  • Viability Check: Perform an MTT or CCK-8 assay on the cell monolayer after removing supernatant for Griess.

    • Rule: If Cell Viability drops below 80% in C3R wells, the reduction in NO is likely due to cytotoxicity (cell death), not anti-inflammatory activity.

  • Standard Curve Linearity: The R² value of the Nitrite standard curve must be > 0.99.

  • Phenol Red Interference: Use phenol-red-free media if possible. If using standard DMEM, ensure the blank contains the same media.

References

  • Li, D., et al. (2020). "Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages." Food Bioscience.

  • Rakić, V. P., et al. (2019). "Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution."[2] Chemical Industry and Chemical Engineering Quarterly.

  • Thermo Fisher Scientific. "Griess Reagent Kit for Nitrite Quantitation Protocol."

  • ChemFaces. "Cyanidin-3-O-rhamnoside chloride Product Data Sheet."

  • Lee, J.W., et al. (2019). "Anti-inflammatory effect of Cyanidin-3-O-lathyroside in LPS-induced RAW 264.7 cells." Journal of Ethnopharmacology.

Sources

The Application of Cyanidin-3-o-rhamnoside chloride as a Natural Food Colorant: A Technical Guide for Researchers and Product Developers

Author: BenchChem Technical Support Team. Date: February 2026

The increasing consumer demand for clean-label ingredients has propelled the food industry to seek natural alternatives to synthetic colorants. Among the most promising candidates are anthocyanins, a class of water-soluble pigments responsible for the vibrant red, orange, and blue hues in many fruits and vegetables. This guide provides a comprehensive overview and detailed protocols for the application of a specific anthocyanin, Cyanidin-3-o-rhamnoside chloride, as a natural food colorant. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into its properties, stability, and practical application in various food matrices.

Introduction to Cyanidin-3-o-rhamnoside chloride

Cyanidin-3-o-rhamnoside chloride is a member of the anthocyanin family, specifically a glycoside of cyanidin. The attachment of a rhamnose sugar moiety to the cyanidin aglycone influences its stability and color characteristics. It is naturally found in various plant sources, including blackcurrants and common peas.[1] Beyond its coloring properties, Cyanidin-3-o-rhamnoside chloride is also noted for its potential health benefits, including antioxidant and anti-inflammatory properties.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Cyanidin-3-o-rhamnoside chloride is fundamental to its successful application as a food colorant.

PropertyValueReference
CAS Number 38533-30-1[3]
Molecular Formula C21H21ClO10[3]
Molecular Weight 468.8 g/mol [3]
Appearance Powder[4]
Solubility Soluble in water, ethanol, methanol[5]

Factors Influencing Color Stability

The color and stability of Cyanidin-3-o-rhamnoside chloride are significantly influenced by a variety of environmental factors. A critical aspect of formulation development is the careful control of these parameters to ensure optimal color expression and retention throughout the product's shelf life.

The Critical Role of pH

Anthocyanins are renowned for their pH-dependent color expression. Cyanidin-3-o-rhamnoside chloride is no exception, exhibiting a range of hues from red in acidic conditions to purple and blue in more alkaline environments. At neutral and alkaline pH, the molecule becomes more susceptible to degradation.[6]

pH RangePredominant FormTypical ColorStability
< 3Flavylium CationRedHigh
4-5Carbinol PseudobaseColorlessDecreased
6-7Quinonoidal BasePurpleLow
> 8ChalconeYellowish/ColorlessVery Low (Degradation)

Note: This data is based on the general behavior of cyanidin glycosides.[6]

The structural transformations of cyanidin glycosides across the pH spectrum are a key determinant of their color and stability.

Caption: pH-driven structural changes of Cyanidin-3-o-rhamnoside.

Impact of Temperature

Elevated temperatures can accelerate the degradation of Cyanidin-3-o-rhamnoside chloride, leading to a loss of color and the development of browning. The rate of this degradation is more pronounced at neutral and alkaline pH levels.[6] For optimal color retention, it is advisable to incorporate the colorant at the latest possible stage of food processing and to minimize exposure to high heat.[6]

Studies on the closely related cyanidin-3-O-glucoside show that its thermal degradation follows first-order kinetics, with the degradation rate constant increasing with both temperature and pH.[2]

Light Sensitivity

Exposure to light, especially UV radiation, can cause the color of Cyanidin-3-o-rhamnoside chloride to fade. The use of opaque or UV-protective packaging is recommended for food products colored with this anthocyanin to enhance shelf stability.

Interactions within the Food Matrix

Cyanidin-3-o-rhamnoside chloride can interact with other components in the food matrix, which can have both stabilizing and destabilizing effects on its color.

  • Sugars: Sugars and their degradation products can influence the stability of anthocyanins. In some instances, sugars can exert a protective effect.[6]

  • Metal Ions: The presence of metal ions such as iron, aluminum, and copper can lead to the formation of complexes with anthocyanins, resulting in color shifts, often towards blue or purple hues.[6]

  • Co-pigmentation: The color of anthocyanins can be enhanced and stabilized by the presence of other colorless compounds, such as flavonoids and phenolic acids, through a phenomenon known as co-pigmentation.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, analysis, and application of Cyanidin-3-o-rhamnoside chloride as a food colorant.

Extraction and Purification

This protocol outlines a general method for the extraction and purification of Cyanidin-3-o-rhamnoside chloride from plant materials.

Caption: Workflow for Cyanidin-3-o-rhamnoside chloride extraction.

Protocol:

  • Sample Preparation: Freeze-dry the plant material to remove water and then grind it into a fine powder.

  • Extraction: Suspend the powdered plant material in an acidified solvent (e.g., methanol or ethanol with 0.1% HCl) at a solid-to-solvent ratio of 1:10 (w/v). Stir the mixture in the dark at 4°C for 12-24 hours.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then centrifuge at 10,000 x g for 15 minutes to remove solid debris. Concentrate the supernatant under reduced pressure at a temperature below 40°C.[6]

  • Purification:

    • Load the concentrated extract onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with acidified water (pH 2.0) to remove sugars and other polar compounds.

    • Elute the anthocyanins with acidified methanol.

    • Evaporate the methanol from the eluate to obtain the purified Cyanidin-3-o-rhamnoside chloride.[6]

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of Cyanidin-3-o-rhamnoside chloride.

Instrumentation and Conditions:

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Detection Wavelength: 520 nm.

  • Quantification: Based on a calibration curve of a certified Cyanidin-3-o-rhamnoside chloride standard.

Stability Testing

This protocol details a methodology for assessing the stability of Cyanidin-3-o-rhamnoside chloride under various conditions.

Caption: Workflow for stability assessment of the colorant.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of Cyanidin-3-o-rhamnoside chloride in a suitable buffer (e.g., citrate-phosphate buffer) at a known concentration. For pH stability testing, adjust the pH of aliquots of the stock solution to various levels (e.g., 2, 3, 4, 5, 6, 7, 8).[6]

  • Incubation:

    • Temperature Stability: Store aliquots in sealed, amber vials at different temperatures (e.g., 4°C, 25°C, 60°C, 80°C).[6]

    • Light Stability: Expose aliquots to a controlled light source while keeping control samples in the dark.

  • Data Collection: At regular time intervals, measure the absorbance of each sample at the wavelength of maximum absorption (around 520 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of color retention over time and determine the degradation kinetics, which often follow a first-order reaction model.

Application in Food Systems

The successful incorporation of Cyanidin-3-o-rhamnoside chloride into food products requires careful consideration of the food matrix and processing conditions.

Beverages

Acidic beverages, such as fruit juices and carbonated soft drinks, provide an ideal environment for the stability of Cyanidin-3-o-rhamnoside chloride, where it imparts a vibrant red color.

Protocol for Beverage Application:

  • Base Preparation: Prepare the beverage base with the desired sugar and acid content to achieve a pH between 2.5 and 3.5 for optimal color stability.[6]

  • Colorant Addition: Prepare a stock solution of Cyanidin-3-o-rhamnoside chloride in acidified water and add it to the beverage base to achieve the target color intensity. Typical usage levels can range from 10 to 100 mg/L.[6]

  • Processing: If pasteurization is necessary, a high-temperature, short-time (HTST) process is recommended to minimize thermal degradation.

  • Packaging: Use packaging that offers protection from UV light.

Dairy Products

The application of anthocyanins in dairy products like yogurt and ice cream can be challenging due to their near-neutral pH. However, certain strategies can be employed to improve color stability.

  • pH Adjustment: In fruit preparations for yogurt, maintaining a low pH can help preserve the red hue of the anthocyanin.

  • Co-pigmentation: The addition of other fruit extracts containing colorless flavonoids can help stabilize the color.

  • Processing: Adding the colorant post-fermentation in yogurt can mitigate color degradation.

Confectionery

In confectionery applications such as hard candies and gummies, the acidic environment and high sugar content can be favorable for anthocyanin stability.

  • Hard Candies: Anthocyanins are generally heat-stable enough for the high boiling temperatures used in hard candy production.

  • Gummies: The acidic nature of most gummy formulations is conducive to the red shades of cyanidin glycosides.

Regulatory and Safety Considerations

Regulatory Status

In the United States, color additives are regulated by the Food and Drug Administration (FDA). Natural colorants, including those derived from fruit and vegetable sources, are typically listed as "exempt from certification" under 21 CFR Part 73.[8] While specific anthocyanin sources like grape skin extract and vegetable juice are approved, it is the responsibility of the manufacturer to ensure that any new color additive is approved for its intended use.[9] In the European Union, food colors are also subject to rigorous safety assessments by the European Food Safety Authority (EFSA).[5]

Toxicological Profile

Studies on the acute and subacute oral toxicity of cyanidin in animal models have shown no adverse effects at doses up to 300 mg/kg, suggesting a high margin of safety.[6] The No Observed Adverse Effect Level (NOAEL) has been established at 30 mg/kg/day in a 28-day study.[6]

Conclusion

Cyanidin-3-o-rhamnoside chloride presents a viable and appealing option for the natural coloration of a wide range of food and beverage products. Its successful application is contingent on a thorough understanding of its stability characteristics and interactions within the food matrix. By carefully controlling factors such as pH, temperature, and light exposure, and by leveraging the stabilizing effects of co-pigmentation, food scientists and product developers can effectively utilize this vibrant natural colorant to create high-quality, clean-label products that meet the growing consumer demand for natural ingredients.

References

  • ResearchGate. (n.d.). Left: Co-pigmentation interaction between cyanidin 3-O-glucoside and... Retrieved from [Link]

  • The Ohio State University. (n.d.). Production of pyranoanthocyanin pigments from cyanidin- derivatives with different glycosylation patterns for food colorant use. Retrieved from [Link]

  • MDPI. (2024, April 1). Theoretical Study of Cyanidin-Resveratrol Copigmentation by the Functional Density Theory. Retrieved from [Link]

  • Loypimai, P., Moongngarm, A., & Chottanom, P. (2016). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. Journal of Food Science and Technology, 53(1), 461–470. [Link]

  • PMC. (2025, February 28). Analysis of copigmentation between organic acids and cyanidin 3-O-glucoside in blackberry wine. Retrieved from [Link]

  • Learning Center. (n.d.). Top 5 Considerations When Colouring Confections. Retrieved from [Link]

  • Khoo, H. E., Azlan, A., Tang, S. T., & Lim, S. M. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits. Food & Nutrition Research, 61(1), 1361779. [Link]

  • Rakić, V., et al. (2014). THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. Advanced technologies, 3(1), 5-11. [Link]

  • Rakić, V., et al. (2015). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija, 69(5), 511-522. [Link]

  • FooDB. (2010, April 8). Showing Compound Cyanidin 3-rhamnoside (FDB017152). Retrieved from [Link]

  • The Good Scents Company. (n.d.). Cyanidin 3-rhamnoside (CAS 38533-30-1). Retrieved from [Link]

  • Food Safety Magazine. (2016, July 10). Colorants in Food Packaging: U.S. FDA Safety Requirements. Retrieved from [Link]

  • PubChem. (n.d.). Cyanidin-3-O-rhamnoside. Retrieved from [Link]

  • Brito, E. S. D., et al. (2007). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried. Ciência e Tecnologia de Alimentos, 27(4), 833-839. [Link]

  • Li, D., et al. (2022). Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms. Food Chemistry, 373(Pt A), 131426. [Link]

  • HHS.gov. (2025, May 9). FDA Approves Three Food Colors from Natural Sources. Retrieved from [Link]

  • Powder & Bulk Solids. (2026, February 5). FDA Eases Food Dye Claim Regulations. Retrieved from [Link]

  • Sensient Food Colors. (n.d.). Color Additives. Retrieved from [Link]

  • International Association of Color Manufacturers. (2025, January 15). IACM Responds to Revocation of FD&C Red No. 3: FDA Confirms Color Additive Remains Safe for Human Consumption. Retrieved from [Link]

  • PubMed. (2021, December 15). Application of Cyanidin-3-Glucosides as a functional food ingredient in rice-based bakery products. Retrieved from [Link]

  • MDPI. (2021, February 24). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Retrieved from [Link]

  • MDPI. (2024, August 2). Exploring the Potential of Anthocyanin-Based Edible Coatings in Confectionery—Temperature Stability, pH, and Biocapacity. Retrieved from [Link]

  • Food Master. (2024, April 3). Formulating with Color in Confectionery Applications. Retrieved from [Link]

  • HHS.gov. (2025, May 9). FDA Approves Three Food Colors from Natural Sources. Retrieved from [Link]

  • ResearchGate. (n.d.). US regulation of color additives in foods. Retrieved from [Link]

  • eCFR. (n.d.). 21 CFR Part 73 -- Listing of Color Additives Exempt from Certification. Retrieved from [Link]

  • RSC Publishing. (n.d.). On the thermal degradation of anthocyanidins: cyanidin. Retrieved from [Link]

  • USDA. (2015, February 20). Colors. Retrieved from [Link]

  • PMC. (n.d.). Effect of Yogurt Addition on the Stability of Anthocyanin during Cold Storage of Strawberry, Raspberry, and Blueberry Smoothies. Retrieved from [Link]

  • MDPI. (2021, July 14). Identification, Quantification, and Method Validation of Anthocyanins. Retrieved from [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]

  • Frontiers. (2021, November 4). Inhibition of Advanced Glycation End Products in Yogurt by Lotus Seedpod Oligomeric Procyanidin. Retrieved from [Link]

  • PMC. (2022, September 16). The effect of dietary supplementation with blueberry, cyanidin-3-O-β-glucoside, yoghurt and its peptides on gene expression associated with glucose metabolism in skeletal muscle obtained from a high-fat-high-carbohydrate diet induced obesity model. Retrieved from [Link]

  • MDPI. (2025, October 2). Assessment of a Functional Yogurt Enriched with Anthocyanin-Loaded Nanoliposomes: Sensory Evaluation and Physicochemical Stability During Cold Storage. Retrieved from [Link]

  • Pharmacognosy Magazine. (2019, January 23). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyanidin-3-glucoside, 7084-24-4. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B).... Retrieved from [Link]

Sources

Application Notes & Protocols: Standard Operating Procedure for Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Cyanidin-3-O-rhamnoside Chloride

Cyanidin-3-O-rhamnoside chloride, a member of the anthocyanin family, is a water-soluble plant pigment responsible for the vibrant red, purple, and blue hues in many fruits and flowers.[1][2] It is comprised of a cyanidin aglycone linked to a rhamnose sugar moiety.[3] In the fields of pharmaceutical research and drug development, this compound is of significant interest for its potent antioxidant and anti-inflammatory properties.[4] However, the inherent instability of the flavylium cation structure, which is characteristic of anthocyanins, necessitates rigorous handling and storage protocols to preserve its chemical integrity and biological activity.[2]

The stability of Cyanidin-3-O-rhamnoside chloride is critically influenced by environmental factors such as pH, temperature, light, and oxygen.[1][2][5] Degradation can lead to a loss of color and biological efficacy, making adherence to proper procedures paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of its proper handling. Key data for Cyanidin-3-O-rhamnoside chloride is summarized below.

PropertyValueSource(s)
CAS Number 38533-30-1[4][6][7]
Molecular Formula C₂₁H₂₁ClO₁₀[6][7]
Molecular Weight 468.84 g/mol [6][7]
Appearance Crystalline solid/Powder[6]
Purity ≥95% (HPLC)[6]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[8] Sparingly soluble in aqueous buffers.[9]
Storage Temperature -20°C[9]

Health, Safety, and Personal Protective Equipment (PPE)

While not classified as a hazardous substance under Regulation (EC) No 1272/2008, prudent laboratory practice dictates the use of appropriate personal protective equipment (PPE) to minimize exposure and ensure personnel safety.[10][11]

2.1 Hazard Identification

  • Inhalation: Avoid formation and inhalation of dust.[10][12]

  • Skin Contact: Avoid contact with skin.[10][12]

  • Eye Contact: Avoid contact with eyes.[10][12]

  • Ingestion: Do not ingest. If swallowed, rinse mouth and seek medical advice if feeling unwell.[13]

2.2 Recommended PPE

  • Gloves: Wear suitable protective gloves (e.g., nitrile).

  • Lab Coat: A standard lab coat should be worn at all times.

  • Eye Protection: Use safety glasses with side shields.[12][14]

  • Respiratory Protection: If weighing out larger quantities or if dust formation is likely, use a suitable respirator in a well-ventilated area.[12]

Core Protocols: From Receipt to Disposal

This section details the critical workflows for managing Cyanidin-3-O-rhamnoside chloride within a laboratory setting. The logic behind these protocols is to mitigate the primary degradation factors: light, temperature, pH, and oxygen.[2][15][16]

Rationale: The stability of the compound is highest in its solid, crystalline form. The primary goal upon receipt is to transfer it to optimal long-term storage conditions as quickly as possible to prevent degradation from ambient light and temperature.

Protocol:

  • Upon receipt, immediately inspect the container for any signs of damage or compromise.

  • Transfer the sealed vial to a light-protected container (e.g., an amber vial or a box).

  • Log the compound into your inventory system.

  • Store the container in a freezer at -20°C for long-term storage.[9] The product is stable for at least four years under these conditions.[9]

Rationale: Low temperature (-20°C) minimizes the rate of chemical degradation.[16] Protection from light is crucial as UV radiation can accelerate the breakdown of the anthocyanin structure.[1][5] A dry environment prevents the hygroscopic powder from absorbing moisture, which could initiate degradation.

Protocol:

  • Ensure the vial cap is tightly sealed to prevent moisture ingress.

  • Place the vial inside a secondary container (e.g., a small cardboard box or a light-blocking freezer box).

  • Store at a constant temperature of -20°C. Avoid repeated freeze-thaw cycles.

  • The storage area should be dark and dry.[17]

Rationale: This is a point of high potential exposure to ambient conditions. The goal is to work quickly and efficiently to minimize the compound's time outside of its stable storage environment.

Protocol:

  • Allow the vial to equilibrate to room temperature for 15-20 minutes in a desiccator before opening. This prevents condensation from forming on the cold powder.

  • Perform weighing in a well-ventilated area, away from direct light.[14]

  • Use clean, dry spatulas and weigh paper.

  • Work swiftly to weigh the desired amount.

  • Immediately after weighing, tightly reseal the stock vial.

  • Purge the headspace of the vial with an inert gas like argon or nitrogen before resealing, if possible, to displace oxygen.

  • Return the stock vial to the -20°C freezer.

Rationale: Cyanidin-3-O-rhamnoside chloride is most vulnerable to degradation when in solution. The choice of solvent and the pH of the final solution are the most critical factors. Anthocyanins are most stable at a low pH (<3).[16] As pH increases towards neutral and alkaline, the flavylium cation is converted to colorless or less stable forms, leading to rapid degradation.[2]

Protocol for Stock Solution (in Organic Solvent):

  • To prepare a stock solution, dissolve the weighed compound in an appropriate organic solvent such as DMSO, ethanol, or methanol.[8][9] Solvents should be purged with an inert gas to remove dissolved oxygen.[9]

  • Use a volumetric flask for accurate concentration. Mix by inversion or gentle vortexing until fully dissolved.

  • Store the stock solution in a tightly sealed, light-protected vial (amber glass is ideal) at -20°C.

  • For maximum stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Protocol for Aqueous Solutions:

  • Cyanidin-3-O-rhamnoside chloride is sparingly soluble in aqueous buffers.[9]

  • To prepare an aqueous working solution, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute it with the desired aqueous buffer.[9]

  • Crucially, the pH of the final aqueous solution should be acidic (ideally pH 1-3) to maintain the stability of the colored flavylium cation.

  • Aqueous solutions are significantly less stable than organic stock solutions. It is strongly recommended not to store aqueous solutions for more than one day.[9] Prepare them fresh for each experiment.

Rationale: Proper disposal prevents environmental contamination and complies with institutional and regulatory safety standards.

Protocol:

  • All waste, including empty containers and contaminated materials, must be handled in accordance with local, state, and federal regulations.[14]

  • Dispose of chemical waste through your institution's designated hazardous waste management program.

  • Do not discard down the drain.

Visualization of Key Workflows

To aid in understanding the critical decision points and processes, the following diagrams illustrate the recommended workflows.

G cluster_receiving Receiving & Initial Storage cluster_prep Preparation for Use cluster_solution Solution Preparation A Receive Shipment B Inspect Container for Damage A->B C Log into Inventory B->C D Store in Dark at -20°C C->D E Equilibrate Vial to RT in Desiccator F Weigh Solid Compound (Minimize Light/Air Exposure) E->F G Return Stock Vial Immediately to -20°C F->G H Organic or Aqueous? F->H I Dissolve in Anhydrous DMSO or EtOH H->I Organic Stock K Dilute Stock into Acidic Buffer (pH < 3) H->K Aqueous Working J Aliquot & Store at -20°C (Dark) I->J L Use Immediately (Do Not Store) K->L

Caption: Workflow from receiving to solution preparation.

G C3R Cyanidin-3-O-rhamnoside (Stable, Red Flavylium Cation) pH High pH (>4) Temp High Temperature Light UV/Visible Light Oxygen Oxygen Degraded Degraded Products (Colorless/Brown) C3R->Degraded   Degradation Pathways pH->Degraded Temp->Degraded Light->Degraded Oxygen->Degraded

Caption: Key factors leading to compound degradation.

References

  • Jenshi R., et al. (2011). The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract. Research in Plant Biology, 1(5), 05-12.
  • Khoo, H. E., et al. (2012). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Food and Nutrition Sciences, 3, 534-541.
  • Saeed, F., et al. (2020). Anthocyanin Stability Profile of Mango Powder: Temperature, pH, Light, Solvent and Sugar Content Effects. Journal of Food Science and Technology, 5(9), 1-10.
  • Good Scents Company. (n.d.). Cyanidin 3-rhamnoside. Retrieved from [Link]

  • Mattioli, R., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants, 10(12), 1966. Available at: [Link]

  • Smeriglio, A., et al. (2021). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Molecules, 26(17), 5179. Available at: [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Cyanidin chloride. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyanidin chloride. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Cyanidin 3-rhamnoside (FDB017152). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the stability of Cyanidin-3-o-rhamnoside chloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Optimization of C3R Stability in Solution Ticket ID: C3R-STAB-001

Executive Summary

Cyanidin-3-O-rhamnoside chloride (C3R) is a bioactive anthocyanin prone to rapid degradation via hydration, oxidation, and thermal hydrolysis. Unlike its glucoside counterpart, the rhamnose moiety and the chloride counter-ion present specific solubility and stability challenges. This guide provides self-validating protocols to mitigate the "pseudobase" formation and ensure analytical integrity.

Module 1: Dissolution & Solvent Handling

User Issue: "I cannot get the powder to dissolve fully in water, or it precipitates upon storage."

The Mechanism: As a chloride salt, C3R is sparingly soluble in pure aqueous buffers. Direct addition to water often results in micro-precipitation or rapid hydration to the colorless carbinol pseudobase form, which users mistake for solubility issues or degradation.

The Protocol (The "DMF-First" Method): To ensure thermodynamic solubility and prevent immediate hydrolysis:

  • Primary Solubilization: Dissolve the crystalline solid in Dimethylformamide (DMF) or DMSO . These aprotic solvents prevent the hydration of the flavylium cation.

    • Limit: Solubility is approx. 25 mg/mL in DMF.[1]

    • Precaution: Purge the solvent with

      
       or Argon to remove dissolved oxygen.
      
  • Aqueous Dilution: Dilute the stock into your aqueous buffer (e.g., PBS) immediately before use.

    • Ratio: Maintain the organic solvent concentration <10% (v/v) if compatible with the assay.

    • Stability:[1][2][3][4][5][6] Aqueous solutions (1:9 DMF:PBS) are stable for < 24 hours .

Data Table 1: Solubility Profile

Solvent SystemSolubility Limit (approx.)Stability (at -20°C)Notes
DMF (Anhydrous) 25 mg/mL2 weeksRecommended Stock
DMSO 16 mg/mL2 weeksGood alternative
Ethanol 16 mg/mL< 1 weekProne to evaporation
PBS (pH 7.2) < 0.1 mg/mL< 24 hoursUse immediately
Module 2: The pH Paradox (Color & Chemical Stability)

User Issue: "My red solution turned colorless (or brown) within minutes."

The Mechanism: Anthocyanins exist in a dynamic equilibrium dependent on pH.

  • pH < 3.0 (Stable): The Flavylium Cation (Red) predominates. This is the only stable form for storage.

  • pH 4.0 - 6.0 (Unstable): Nucleophilic attack by water at the C2 position forms the Carbinol Pseudobase (Colorless).

  • pH > 7.0 (Degradation): Formation of the Chalcone (Yellow) via ring opening, leading to irreversible degradation into phenolic acids (e.g., protocatechuic acid).

The Protocol:

  • For Storage: Always acidify stock solutions with 0.1% HCl or Formic Acid to maintain pH < 2.0.

  • For Assay: If a physiological pH (7.4) is required, perform the assay immediately after dilution. Do not store C3R at pH 7.4.

Visualization: The pH-Dependent Structural Transformation

C3R_Stability_Pathway Flavylium Flavylium Cation (Red, Stable) pH < 3 Pseudobase Carbinol Pseudobase (Colorless, Unstable) pH 4-6 Flavylium->Pseudobase + H2O (Hydration) Quinoidal Quinoidal Base (Blue/Purple) pH 6-7 Flavylium->Quinoidal - H+ (Deprotonation) Pseudobase->Flavylium + H+ (Acidification) Chalcone Chalcone (Yellow, Open Ring) pH > 7 Pseudobase->Chalcone Tautomerization Quinoidal->Flavylium + H+ Degradation Degradation Products (Phenolic Acids) Chalcone->Degradation Irreversible Oxidation

Figure 1: The structural equilibrium of Cyanidin-3-O-rhamnoside. Stability is only achieved in the Flavylium state.[2]

Module 3: Advanced Stabilization (Co-pigmentation)

User Issue: "I need to keep the solution stable at pH 4-6 for a formulation study."

The Mechanism: At mildly acidic pH, the flavylium cation can be stabilized via Co-pigmentation . This involves the "stacking" of a planar, electron-rich co-pigment (usually a colorless phenolic acid) with the anthocyanin.[7] This protects the C2 position from water attack (hydration), preserving the color and structure.

The Protocol: Add a co-pigment such as Sinapic Acid or Ferulic Acid at a molar ratio of 1:10 (Anthocyanin:Co-pigment).

Data Table 2: Co-pigmentation Efficiency (Half-life extension)

StabilizerMolar Ratio (C3R:Stabilizer)Effect on Half-Life (

)
Mechanism
Control (None) N/ABaselineN/A
Sinapic Acid 1:10+300% to +400%Hydrophobic Stacking
Ferulic Acid 1:10+200%Hydrophobic Stacking

-Cyclodextrin
1:50+150%Encapsulation

Visualization: Stabilization Workflow

Stabilization_Workflow Start Start: C3R Stock Solution Choice Select Stabilization Strategy Start->Choice Acid Acidification (pH < 2) Choice->Acid For Storage/HPLC Copig Co-pigmentation (Add Sinapic Acid) Choice->Copig For Food/Cosmetic Formulation Encap Encapsulation (Cyclodextrin) Choice->Encap For Powdered Release Result1 Max Stability (Storage) Acid->Result1 Result2 Color Retention at pH 4-6 (Formulation) Copig->Result2 Encap->Result2

Figure 2: Decision tree for stabilizing Cyanidin-3-O-rhamnoside based on application.

Module 4: Analytical Troubleshooting (HPLC)

User Issue: "My HPLC peaks are splitting or tailing significantly."

The Cause: Injecting a C3R sample dissolved in a neutral solvent (like pure methanol or water) into an acidic mobile phase causes on-column pH shifting. The molecule transitions between the flavylium and quinoidal forms during the run.

The Fix:

  • Sample Diluent: The injection solvent must match the acidity of Mobile Phase A. Use 5% Formic Acid in Water/Methanol .

  • Mobile Phase: Ensure Mobile Phase A is sufficiently acidic (e.g., 5% Formic Acid or pH 1.8 Phosphate buffer) to force the molecule entirely into the Flavylium form.

References
  • Cayman Chemical. (2022).[1] Cyanidin (chloride) Product Information & Solubility Guide. Link

  • Qian, B. J., et al. (2017). Effects of pH and temperature on the stability of cyanidin-3-O-glucoside and cyanidin-3-O-rhamnoside. Journal of Food Biochemistry. Link

  • Sun, C., et al. (2020). Copigmentation effect of three phenolic acids on color and thermal stability of Chinese bayberry anthocyanins. Food Science & Nutrition. Link

  • Sui, X., et al. (2014). Thermal and pH degradation kinetics of anthocyanins in natural food colorant. Journal of Food Engineering. Link

  • Brouillard, R., & Delaporte, B. (1977). Chemistry of anthocyanin pigments. 2. Kinetic and thermodynamic study of proton transfer, hydration, and tautomeric reactions of malvidin 3-glucoside. Journal of the American Chemical Society. Link

Sources

Overcoming poor solubility of Cyanidin-3-o-rhamnoside chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource. It addresses the physicochemical challenges of Cyanidin-3-O-rhamnoside chloride (C3R) , specifically focusing on the critical interplay between solubility and stability.

Topic: Overcoming Solubility & Stability Challenges in Experimental Workflows Document ID: C3R-SOL-2026 Last Updated: February 18, 2026[1][2]

Executive Summary: The Solubility Paradox

The Core Challenge: Users often report "poor solubility" when attempting to dissolve Cyanidin-3-O-rhamnoside chloride in neutral aqueous buffers (e.g., PBS, DMEM).[1][2] The Scientific Reality: C3R is an ionic salt (chloride) and is inherently water-soluble.[2] However, it exhibits pH-dependent instability .[1][2] At neutral pH (7.0–7.4), the stable flavylium cation deprotonates to form the quinoidal base, which is prone to rapid hydration into a colorless hemiketal (pseudobase) and subsequent ring-opening to an insoluble chalcone.[2]

Key Takeaway: What looks like a solubility issue is often a stability failure.[1][2] Successful handling requires maintaining the flavylium state (pH < 3) during storage and minimizing exposure to neutral pH until the final moment of application.

Master Solvent Protocols (Stock Preparation)

Quick Reference Data
Solvent SystemSolubility Limit (approx.)Stability ProfileRecommended Use
DMSO (Anhydrous) ~37 mg/mLHigh (if kept dry/dark)Primary Stock for cell culture/screening.[1][2]
Ethanol (Acidified) ~4.8 mg/mLModerateFood chemistry/Analytical standards.[1]
DMF ~25 mg/mLHighAlternative to DMSO for specific assays.[1][2]
PBS (pH 7.4) < 0.1 mg/mLCritical Failure (Degrades < 30 min)Never use for stock solutions.[1][2]
Protocol A: Preparation of High-Stability Stock (DMSO)

Best for: Cell culture spikes, enzymatic assays, and long-term storage.[1][2]

  • Calculate: Determine the mass required for a 10 mM or 25 mM stock.

    • Note: MW of C3R is approx. 468.84 g/mol (verify batch-specific CoA).[1]

  • Purge: Gently purge the DMSO bottle with nitrogen or argon gas before use to remove dissolved oxygen, which accelerates oxidative degradation.[2]

  • Dissolve: Add anhydrous DMSO to the C3R powder. Vortex vigorously for 30 seconds.[1][2]

    • Visual Check: Solution should be a deep, dark red/purple.[1][2]

  • Aliquot: Immediately dispense into light-protective amber vials (single-use volumes).

  • Store: Flash freeze and store at -80°C. Stable for 6 months.

Protocol B: The "Acid-Switch" Method (Aqueous Stock)

Best for: HPLC standards or applications where DMSO is toxic.[1][2]

  • Solvent Prep: Prepare 0.1% HCl in Methanol or 0.1% HCl in Water .[1][2]

    • Mechanism:[1][2] The HCl ensures the pH remains < 2.0, locking the molecule in the soluble, red flavylium cation form.

  • Dissolve: Add solvent to powder.[1][2] Sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Store at -20°C. Do not store neutral aqueous solutions.

Critical Workflow: Aqueous Dilution (The Danger Zone)[2]

Most experimental failures occur during the dilution of the stock into the assay medium.

The "Crash" Phenomenon

When you dilute a DMSO stock of C3R into pH 7.4 buffer:

  • Immediate: The pH shifts from neutral (DMSO) to 7.4.[2]

  • Reaction: The red flavylium cation deprotonates to the blue/purple quinoidal base.

  • Outcome: The quinoidal base is unstable and hydrates to the colorless carbinol pseudobase. Users often misinterpret this loss of color as "precipitation" or "insolubility."

Workflow Visualization: The Stability Pathway

The diagram below illustrates the structural fate of C3R based on pH, guiding your buffer choices.

C3R_Stability_Pathway cluster_safe SAFE ZONE (Storage) cluster_danger DANGER ZONE (Assay) Flavylium Flavylium Cation (Red, Soluble) pH < 3.0 Quinoidal Quinoidal Base (Blue/Purple, Labile) pH 6.0 - 7.0 Flavylium->Quinoidal Deprotonation (-H+) Instant at pH 7 Pseudobase Carbinol Pseudobase (Colorless, Unstable) pH 4.0 - 5.0 Flavylium->Pseudobase Hydration (+H2O) Rapid at pH 4-5 Quinoidal->Pseudobase Isomerization Chalcone Chalcone (Yellow, Insoluble Degradant) pH > 7.0 (Time-dependent) Pseudobase->Chalcone Ring Opening Irreversible Degradation

Caption: Structural transformation of Cyanidin-3-O-rhamnoside. Storage must occur in the 'Safe Zone' (pH < 3) to prevent irreversible conversion to insoluble Chalcone.[2]

Troubleshooting FAQs

Q1: My stock solution was red, but when I added it to the cell culture media, it turned blue and then faded to colorless. Did it precipitate?

  • Diagnosis: This is likely chemical degradation , not precipitation.[1][2]

  • Explanation: The shift to blue indicates the formation of the quinoidal base (pH 7.4). The fading to colorless is the hydration to the hemiketal form.

  • Solution: This is unavoidable in neutral media. To minimize impact:

    • Perform the dilution immediately before adding to cells.

    • Keep the media protected from light.

    • If possible, slightly acidify the media (if cells tolerate pH 6.[1][2]8) or use a flow-through system to replenish fresh compound.[1][2]

Q2: I see fine crystals forming in my DMSO stock after freezing.

  • Diagnosis: Hygroscopicity / Water contamination.[1][2]

  • Explanation: DMSO is hygroscopic (absorbs water from air).[1][2] Absorbed water can cause the C3R to crystallize or degrade.

  • Solution:

    • Use anhydrous DMSO (packaged under inert gas).[1][2]

    • Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

    • Warm the vial to 37°C and vortex vigorously before use to redissolve any micro-crystals.

Q3: How can I improve bioavailability for in vivo studies if it degrades so fast?

  • Diagnosis: Poor pharmacokinetics due to instability.[1][2][3]

  • Solution: Use Encapsulation .[1][2][4]

    • Liposomes:[1][2][5] Encapsulate C3R in phospholipid vesicles to shield it from neutral pH.[1][2]

    • Nano-formulation: Use acidified chitosan nanoparticles.[1][2] The chitosan matrix protects the anthocyanin in the stomach (acidic) and releases it slowly in the intestine.

Advanced Protocol: Nano-Liposomal Formulation

For researchers requiring extended stability in neutral buffers.[1][2]

Materials:

  • Lecithin (Soy or Egg)[2]

  • Cholesterol[1][2]

  • C3R Stock (in acidified Methanol)[2]

  • Rotary Evaporator[1][2]

Steps:

  • Mix: Combine Lecithin and Cholesterol (ratio 4:1 w/w) in chloroform.

  • Add C3R: Add C3R (dissolved in MeOH) to the lipid mixture.

  • Evaporate: Use a rotary evaporator to remove solvents, forming a thin red film on the flask wall.[2]

  • Hydrate: Add PBS (pH 7.4) and hydrate the film at 50°C for 30 mins.

  • Size: Sonicate or extrude through a 200nm membrane.

  • Result: The lipid bilayer protects the C3R from the neutral bulk pH, significantly extending its half-life in circulation.[1]

References

  • Food & Function. A review of recent advances on cyanidin-3-glucoside: the biotransformation, absorption, bioactivity and applications of nano-encapsulation. (2023).[1][2][6][7] Available at: [Link]

  • MDPI. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. (2023).[1][2][6][7] Available at: [Link][2]

  • FooDB. Cyanidin 3-rhamnoside Chemical Properties & Solubility. Available at: [Link][2]

Sources

Technical Support Center: Cyanidin-3-O-rhamnoside Chloride HPLC Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your Cyanidin-3-O-rhamnoside (C3R) peaks are exhibiting significant tailing (


), compromising integration accuracy and resolution.

Anthocyanins like C3R are chemically dynamic molecules. Unlike stable pharmaceuticals, their structural integrity is dictated by pH-dependent equilibria. Tailing in C3R chromatography is rarely a random hardware failure; it is almost always a chemical mismatch between the flavylium cation, the mobile phase pH, and the stationary phase silanol activity.

This guide moves beyond generic advice to address the specific physicochemical behavior of cyanidin glycosides.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

To fix the peak, you must understand the species you are separating. Cyanidin-3-O-rhamnoside chloride exists in a delicate equilibrium.

The Flavylium Instability

At pH < 2.0, C3R exists as the stable, red Flavylium Cation . This is the target species for sharp chromatography. As pH rises (pH 3.0–5.0), two detrimental things happen:

  • Analyte Interconversion: The cation hydrates to form the colorless Carbinol Pseudo-base (neutral) and eventually the Chalcone. If this interconversion happens during the run (inside the column), you get peak broadening and tailing due to different retention factors (

    
    ) of the two species.
    
  • Silanol Interaction: The silica support of your C18 column has residual silanol groups (

    
    ). At pH > 3.5, these silanols deprotonate (
    
    
    
    ). The positively charged Flavylium cation is electrostatically attracted to the negative silanols, causing "drag" (tailing).
Visualization: The Mechanism of Failure

C3R_Mechanism Flavylium Flavylium Cation (Red) (Target Species) Carbinol Carbinol Pseudo-base (Colorless) (Unstable/Broad Peak) Flavylium->Carbinol pH rises > 3.0 Interaction Secondary Interaction (Cation + Anionic Silanol) Flavylium->Interaction Electrostatic Attraction Tailing RESULT: PEAK TAILING Carbinol->Tailing On-column Equilibrium Shift Silanol Silica Surface Silanols (Si-OH) Silanol->Interaction pH > 3.5 (Deprotonation to Si-O-) Interaction->Tailing Analyte Drag

Figure 1: The dual-threat mechanism of pH-dependent interconversion and secondary silanol interactions causing peak distortion.

Module 2: Mobile Phase Optimization

The choice of acid modifier is the single most critical factor in C3R analysis. You must maintain pH < 2.0 to stabilize the flavylium ion and suppress silanols.

Acid Modifier Selection Guide
ModifierConcentrationpH EstimateApplicationProsCons
Trifluoroacetic Acid (TFA) 0.1% – 0.5%~2.0UV-Vis Only Best Peak Shape. Strong ion-pairing masks positive charge; suppresses silanols.Severe MS Suppression. Do not use for LC-MS.
Formic Acid (FA) 1.0% – 5.0%~2.2 – 2.5LC-MS Volatile; compatible with MS.Weaker acid. Less effective at masking silanols. often leads to tailing if conc. is too low.
Phosphoric Acid (

)
0.1% – 1.0%~1.5 – 2.0UV-Vis Only Excellent pH control; non-volatile (stable baselines).Incompatible with MS (source contamination).
The "Formic Acid Trap"

Many researchers switch from UV to LC-MS and swap 0.1% TFA for 0.1% Formic Acid, then wonder why their peaks tail.

  • The Fix: 0.1% Formic Acid is often insufficient for Anthocyanins. Increase Formic Acid to 1% - 5% in the aqueous mobile phase to lower pH sufficiently and minimize secondary interactions [1].

Module 3: Stationary Phase & Hardware

Column Selection

Not all C18 columns are equal. For C3R, you require:

  • High Purity Silica (Type B): Low metal content reduces chelation tailing.

  • High Density End-Capping: Essential to physically block residual silanols.

  • Steric Protection: Bulky side chains (e.g., isopropyl) on the silane protect the bond from hydrolysis at the low pH (1.5) required for C3R.

Protocol: Determining Mass Overload

Tailing is sometimes physical, not chemical.

  • Prepare your standard at the current concentration (

    
    ).
    
  • Dilute 1:10 (

    
    ).
    
  • Inject both.

  • Diagnosis: If the peak symmetry factor (

    
    ) improves significantly at 
    
    
    
    , you are suffering from mass overload. Reduce injection volume or concentration.

Module 4: Troubleshooting Workflow

Follow this logic path to isolate the specific cause of your tailing.

Troubleshooting_Flow Start Start: Peak Tailing Detected CheckLoad Check Mass Load (Dilute 1:10) Start->CheckLoad LoadIssue Symmetry Improves? YES -> Mass Overload CheckLoad->LoadIssue Yes CheckAcid Check Mobile Phase pH CheckLoad->CheckAcid No Change AcidIssue pH > 2.5? YES -> Increase Acid Conc. CheckAcid->AcidIssue Yes CheckCol Check Column Type CheckAcid->CheckCol pH is OK ColIssue Non-Endcapped? YES -> Switch to High-Purity C18 CheckCol->ColIssue Yes DeadVol Check Connections (Dead Volume) CheckCol->DeadVol Column is OK

Figure 2: Step-by-step diagnostic logic for isolating peak asymmetry sources.

Frequently Asked Questions (FAQs)

Q1: I am running LC-MS and cannot use TFA. My peaks are tailing with 0.1% Formic Acid. What do I do? A: 0.1% Formic acid (pH ~2.7) is often too weak to suppress silanols or fully stabilize the flavylium cation.

  • Step 1: Increase Formic Acid to 1.0% or even 5.0% in the aqueous phase.

  • Step 2: If tailing persists, add Ammonium Formate (5-10 mM) to the mobile phase. This increases ionic strength, which helps mask silanol interactions, though it may slightly suppress MS signal [1].

Q2: My C3R peak splits into two peaks. Is my column broken? A: Not necessarily. This often indicates a pH mismatch where the Flavylium cation and Carbinol pseudo-base are separating because the pH is hovering near the pKa (approx pH 3-4).

  • Solution: Lower the mobile phase pH to < 2.0 immediately. If the split disappears, it was a chemical equilibrium issue, not a physical column void [5].

Q3: Can I use a Phenyl-Hexyl column instead of C18? A: Yes. Phenyl-Hexyl columns often provide better selectivity for anthocyanins due to pi-pi interactions with the aromatic rings of the cyanidin core. However, the requirement for low pH (acid modifiers) remains identical to C18 to prevent tailing.

Q4: Why does my peak tailing get worse as the column gets older? A: Acid hydrolysis. Because you must run at pH 1.5–2.0 to stabilize C3R, the bonded phase (C18 ligands) can slowly hydrolyze off the silica, exposing more silanols over time.

  • Prevention: Flush the column with water/methanol (no acid) after every sequence. Store in 50/50 organic/water without acid if possible, though some manufacturers recommend specific storage solvents.

References

  • ResearchGate. HPLC patterns of purified-anthocyanin elution with different solvents. Available at: [Link][1][2]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Advanced Materials Technology (HALO). Mobile Phase Additive Selection for LC-MS. Available at: [Link]

  • SciSpace. Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside. Available at: [Link][3][4]

Sources

How to prevent degradation of Cyanidin-3-o-rhamnoside chloride during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Anthocyanin Stability & Extraction Ticket ID: C3R-EXT-001 Subject: Prevention of Cyanidin-3-O-rhamnoside Degradation During Extraction Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering stability issues with Cyanidin-3-O-rhamnoside (C3R) . Unlike more common glucosides, the rhamnose moiety and the cyanidin aglycone present specific challenges regarding hydrolysis and oxidative cleavage.

The degradation of C3R is rarely a single-variable failure. It is a cascade event driven by the Flavylium-Chalcone Equilibrium . To prevent degradation, your extraction protocol must rigidly maintain the molecule in its Flavylium cation form (red, stable) and prevent the ring-opening that leads to the unstable Chalcone (yellow/brown).

This guide replaces standard "recipes" with a Stability-First Protocol , ensuring every step actively fights entropy.

Module 1: The Degradation Mechanism (The "Why")

Before optimizing the protocol, you must understand the enemy. C3R degradation is not random; it follows a specific kinetic pathway governed by pH and thermal energy.

The Critical Equilibrium: At pH < 2.0, C3R exists as the stable Flavylium Cation . As pH rises (even locally), it hydrates into the colorless Carbinol Pseudobase , which then opens into the Chalcone .[1] The Chalcone is the "death sentence" for the molecule—it irreversibly degrades into Protocatechuic Acid (PCA) and Phloroglucinaldehyde (PGA).

Diagram 1: C3R Stability & Degradation Pathway

C3R_Degradation Flavylium Flavylium Cation (Red, Stable) pH < 2.0 Pseudobase Carbinol Pseudobase (Colorless, Unstable) pH 3.0 - 5.0 Flavylium->Pseudobase Hydration (+OH-) Pseudobase->Flavylium Acidification (+H+) Quinoidal Quinoidal Base (Purple/Blue) pH 6.0 - 7.0 Pseudobase->Quinoidal -H+ Chalcone Chalcone (Yellow, Open Ring) pH > 7.0 or Heat Pseudobase->Chalcone Ring Opening (Heat/Light) Degradation Irreversible Degradation (PCA + PGA) Brown Precipitate Chalcone->Degradation Oxidation/Cleavage Enzymes Enzymes (PPO / Glycosidases) Enzymes->Flavylium Direct Oxidation

Caption: The pH-dependent equilibrium of Cyanidin-3-O-rhamnoside. Maintaining the Flavylium state (Red) is the only way to prevent irreversible ring fission.

Module 2: Optimized Extraction Protocol

Objective: Extract C3R while locking it in the Flavylium state and inhibiting Polyphenol Oxidase (PPO).

Reagents & Preparation
  • Solvent System: Methanol:Water:HCl (80:19:1 v/v/v).

    • Why: Methanol penetrates tissues efficiently; Water aids solubility; HCl (1%) is non-negotiable to maintain pH < 2.0.

    • Alternative: For food-grade applications, use Ethanol:Water:Citric Acid, but expect 10-15% lower stability.

  • Temperature: 4°C (Ice bath or Cold Room).

    • Limit: Never exceed 30°C. C3R half-life drops exponentially above 50°C.

Step-by-Step Workflow

Step 1: Enzyme Inactivation (The "Flash" Step)

  • Issue: PPO and Peroxidase enzymes in plant tissue will oxidize C3R the moment cells rupture.

  • Action: Flash-freeze fresh plant material in Liquid Nitrogen immediately upon harvest. Grind to a fine powder while frozen.

  • Checkpoint: Do not let the powder thaw. Thawing allows enzyme reactivation before the solvent hits.

Step 2: Acidified Extraction

  • Action: Add the frozen powder directly into pre-chilled (-20°C) extraction solvent.

  • Ratio: 1:10 (w/v) minimum.[2] High solvent volume dilutes any released cellular fluids that might buffer the pH up.

  • Agitation: Use magnetic stirring for 30-60 mins in the dark.

  • Avoid: Ultrasonic extraction (Sonication) for >10 mins. While popular, prolonged cavitation generates local hotspots (>1000°C) that cleave the rhamnose sugar, leaving the unstable aglycone.

Step 3: Clarification & Purification

  • Action: Centrifuge at 10,000 x g for 15 mins at 4°C.

  • Purification (SPE): Pass supernatant through a C18 Solid Phase Extraction cartridge.[2]

    • Load: Aqueous extract.

    • Wash: Acidified water (removes sugars/acids).[2]

    • Elute: Acidified Methanol (recovers pure C3R).

  • Why: Removing free sugars prevents "Maillard-like" browning reactions during storage.

Diagram 2: Stability-First Extraction Workflow

Extraction_Workflow cluster_control Critical Control Points RawMaterial Raw Plant Material (Frozen) Grinding Cryogenic Grinding (Liquid N2) RawMaterial->Grinding Extraction Extraction Dark, 4°C, 60 mins (Maintain pH < 2) Grinding->Extraction Add powder to solvent SolventPrep Solvent Prep MeOH:H2O:HCl (80:19:1) Pre-chilled to -20°C SolventPrep->Extraction Separation Centrifugation 10,000xg, 4°C Extraction->Separation SPE C18 SPE Purification Remove sugars/enzymes Separation->SPE FinalProduct Purified C3R Chloride Store at -80°C under N2 SPE->FinalProduct

Caption: Workflow emphasizing temperature control and acidity to preserve the C3R molecule.

Module 3: Comparative Data (Solvent Efficiency)

The choice of acid affects both yield and stability.[1] While HCl provides the best stability (Chloride form), organic acids are gentler but less stabilizing.

Acidifier (1% v/v)pH of ExtractC3R Stability (24h @ 25°C)Notes
Hydrochloric Acid (HCl) 1.0 - 1.5 98% Retention Recommended. Forms the stable Cyanidin-3-O-rhamnoside chloride salt.
Formic Acid2.0 - 2.592% RetentionGood for LC-MS (volatile). Less stabilizing than HCl.
Acetic Acid2.5 - 3.085% RetentionWeak acid. Risk of pH drifting > 3.0, leading to pseudobase formation.
Citric Acid2.8 - 3.578% RetentionFood safe, but poor stability for long extractions.

Module 4: Troubleshooting & FAQs

Q1: My extract turned from bright red to a dull purple/brown during filtration. What happened? Diagnosis: pH Drift or Oxidation.

  • Cause: As you filter, the solvent evaporates or interacts with the filter material, potentially raising the pH > 3.0. This shifts the C3R to the purple Quinoidal base, which rapidly oxidizes to brown.

  • Fix: Ensure your collection vessel contains a small amount of acid. Re-check pH after filtration. If pH > 2.0, add 1N HCl dropwise immediately until red color is restored.

Q2: I am seeing a yellow peak in my HPLC chromatogram that wasn't there before. Diagnosis: Chalcone formation.

  • Cause: The sample likely experienced a temperature spike (>30°C) or was left in neutral conditions. The yellow peak is the Chalcone form.[1]

  • Fix: This is often irreversible. However, try acidifying the sample to pH 1.0 and incubating in the dark for 30 mins. Some Chalcone may revert to the Flavylium cation, but yield loss is likely permanent.

Q3: Can I use rotary evaporation to concentrate the C3R? Diagnosis: Thermal degradation risk.

  • Guideline: Yes, but strictly control the water bath temperature.

    • Max Temp: 30°C.

    • Vacuum: High vacuum (>20 mbar) to facilitate evaporation at low temp.

    • Critical: Do not evaporate to complete dryness. The high concentration of acid in the final drop can hydrolyze the rhamnose sugar, destroying the molecule. Stop when a small volume remains and freeze-dry (lyophilize).

Q4: Why specify "Chloride" in the topic? Insight: In nature, C3R is associated with organic counter-ions. When you extract with HCl, you displace these and form Cyanidin-3-O-rhamnoside Chloride . This salt form is significantly more crystalline and stable than the native form, making HCl the preferred acid for reference standards.

References

  • Castañeda-Oviedo, A., et al. (2009). "Chemical studies of anthocyanins: A review." Food Chemistry, 113(4), 859-871. Link

  • Brouillard, R., & Dubois, J. E. (1977). "Mechanism of the structural transformations of anthocyanins in acidic media." Journal of the American Chemical Society, 99(5), 1359–1364. Link

  • Cavalcanti, R. N., et al. (2011). "Anthocyanins hydrolytic stability: The impact of pH and temperature." Food Research International, 44(2), 499-504. Link

  • Patras, A., et al. (2010). "Effect of thermal processing on anthocyanin stability in foods; mechanisms and kinetics of degradation." Trends in Food Science & Technology, 21(1), 3-11. Link

  • He, F., et al. (2010). "Anthocyanins and their derivatives: Stability, processing and applications." Journal of Agricultural and Food Chemistry, 58(7), 4059-4066. Link

Sources

Technical Support Center: Cyanidin-3-O-Rhamnoside Chloride (C3R-Cl) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Cell Permeability & Bioavailability of C3R-Cl

Welcome to the Technical Support Center

You are likely experiencing low intracellular accumulation or inconsistent uptake data with Cyanidin-3-O-rhamnoside chloride. This is a common bottleneck caused by the "Stability-Permeability Paradox" inherent to anthocyanins.

The chloride salt form renders the molecule highly polar and water-soluble, which is excellent for stock preparation but detrimental for passive diffusion across the lipophilic cell membrane. Furthermore, at physiological pH (7.4), the stable flavylium cation (red) rapidly hydrates into the unstable hemiketal (colorless) and chalcone forms, leading to degradation before transport can occur.

This guide provides three validated workflows to resolve these issues, moving from media modulation to advanced encapsulation.

Module 1: The Stability & Solubility Protocol

Issue: "My compound precipitates or degrades before I even treat the cells."

Technical Insight: C3R-Cl dissociates in solution. The active moiety is the Cyanidin-3-O-rhamnoside cation. In neutral water/media, this cation undergoes nucleophilic attack by water.[1] To maintain stability, you must control the pH during the stock preparation and delivery.

Step-by-Step Preparation Guide
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide)High solubility (>30 mg/mL). Prevents immediate hydrolysis compared to aqueous buffers.
Stock Concentration 10–50 mM Minimizes the volume of DMSO added to cells (keep final DMSO < 0.1%).
Storage pH pH < 2.0 If using aqueous stock, use 0.1% HCl or Formic Acid.[1] Maintains the stable Flavylium Cation .
Working Solution Prepare Fresh Dilute into media immediately before use. Do not store diluted media.

Critical Warning: Do not dissolve C3R-Cl directly in neutral PBS or DMEM. It will turn blue/purple and degrade within minutes (Chalcone formation).

Module 2: Optimization of Passive & Active Transport

Issue: "The cells are healthy, but uptake quantification is negligible."

Mechanism of Action: C3R is too hydrophilic for significant passive diffusion. It relies heavily on carrier-mediated transport, specifically SGLT1 (Sodium-Glucose Linked Transporter 1) and GLUT2 .

The Conflict: Standard cell culture media (DMEM) contains high glucose (25 mM). Glucose competes with C3R for these transporters, effectively blocking uptake.[1]

Protocol: Glucose Depletion & pH Shift
  • Pre-Incubation (Starvation):

    • Wash cells 2x with PBS.

    • Incubate cells in Glucose-Free DMEM for 60 minutes prior to treatment.

    • Why: Upregulates SGLT1/GLUT2 expression and clears competitive substrates.

  • Treatment Media Modification:

    • Use Glucose-Free DMEM or KRB (Krebs-Ringer Buffer).

    • Adjust pH to 6.0 – 6.5 using HEPES/MES buffer.

    • Why: Anthocyanins are significantly more stable at pH 6.0 than 7.4. Additionally, some proton-dependent transport mechanisms are more active at slightly acidic pH.

  • Incubation Time:

    • Limit exposure to 1–4 hours .

    • Why: Beyond 4 hours, degradation products (protocatechuic acid) accumulate, confounding results.

Module 3: Advanced Liposomal Formulation (High Permeability)

Issue: "Media modulation isn't enough; I need high intracellular concentrations."

Solution: Encapsulate C3R-Cl in liposomes. This masks the charge, protects the cargo from pH 7.4 degradation, and facilitates entry via endocytosis rather than transporter dependence.

Protocol: Modified Thin-Film Hydration
  • Lipid Phase Preparation:

    • Dissolve Soybean Lecithin (100 mg) and Cholesterol (20 mg) in Ethanol (5 mL) .

    • Ratio: ~5:1 (w/w) is optimal for membrane fluidity.

  • Film Formation:

    • Evaporate ethanol using a rotary evaporator at 40°C under vacuum until a thin lipid film forms on the flask wall.

    • Purge with Nitrogen gas to remove residual solvent.

  • Hydration (The Critical Step):

    • Dissolve C3R-Cl (5 mg) in Acetate Buffer (10 mL, pH 4.0) .

    • Note: The internal pH must be acidic to keep C3R stable inside the liposome.

    • Add this solution to the lipid film.

    • Rotate at 60°C for 30 mins until the film is fully hydrated and dispersed.

  • Sizing (Sonication):

    • Probe sonicate the dispersion (20% amplitude, 5 mins, pulse 5s ON / 5s OFF) on ice.

    • Target Size: <200 nm (Verify with DLS - Dynamic Light Scattering).

  • Purification:

    • Centrifuge (Ultracentrifuge) or Dialyze (3.5 kDa cutoff) to remove unencapsulated C3R.

Visualizing the Optimization Pathways

The following diagram illustrates the decision logic for optimizing C3R permeability based on your specific experimental constraints.

C3R_Optimization_Workflow Start Start: C3R-Cl Stock Solvent Dissolve in DMSO or 0.1% HCl (pH < 2) Start->Solvent Media_Check Standard Media (pH 7.4, High Glucose) Solvent->Media_Check Direct Addition Strategy_Split Select Optimization Strategy Solvent->Strategy_Split Degradation Rapid Degradation (Chalcone Formation) Media_Check->Degradation Unstable Environment Method_A Method A: Transporter Modulation (For Kinetic Studies) Strategy_Split->Method_A Method_B Method B: Liposomal Delivery (For Bioactivity/High Load) Strategy_Split->Method_B Step_A1 1. Glucose Starvation (1h) Method_A->Step_A1 Step_B1 1. Thin-Film Hydration Method_B->Step_B1 Step_A2 2. Acidified Media (pH 6.5) Step_A1->Step_A2 Step_A3 Uptake via SGLT1/GLUT2 Step_A2->Step_A3 Success Successful Intracellular Accumulation Step_A3->Success Step_B2 2. Hydrate with pH 4 Buffer Step_B1->Step_B2 Step_B3 Uptake via Endocytosis Step_B2->Step_B3 Step_B3->Success

Caption: Decision tree for C3R optimization. Direct addition to standard media leads to degradation. Choose Method A for transport kinetics or Method B for maximal delivery.

Mechanism of Transporter Competition

Understanding the competition between Glucose and C3R is vital for Method A.

Transporter_Mechanism cluster_ext Extracellular Space (Media) cluster_mem Cell Membrane cluster_int Intracellular Space C3R C3R (Glycoside) SGLT1 SGLT1 Transporter C3R->SGLT1 Substrate Glucose Glucose (High Conc) Glucose->SGLT1 Competitive Inhibitor Uptake Intracellular C3R SGLT1->Uptake

Caption: Competitive inhibition at the SGLT1 transporter. High glucose concentrations in media displace C3R, reducing uptake efficiency.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DMSO concentrations higher than 0.1% to improve solubility? A: We strongly advise against this. While C3R is soluble in DMSO, concentrations >0.1% can permeabilize cell membranes artificially or induce cytotoxicity, confounding your "permeability" data.[1] If solubility is the issue, switch to the Liposomal Protocol (Module 3).

Q: Why do I detect Protocatechuic Acid (PCA) in my cell lysate? A: PCA is the primary degradation product of Cyanidin. If you detect high levels of PCA and low C3R, your compound likely degraded in the media before uptake, or was metabolized rapidly intracellularly.[1] Shorten your incubation time and lower the media pH to 6.5 to differentiate degradation from metabolism.

Q: Does the "Chloride" counter-ion affect the cell culture? A: At the micromolar concentrations used for treatment (e.g., 10–50 µM), the chloride ion concentration is negligible compared to the high chloride content already present in DMEM/PBS. It does not induce toxicity.[2]

References
  • Oliveira, H., et al. (2019). "Structure-stability relationship of anthocyanins under cell culture condition."[3] Food Chemistry. (Demonstrates the rapid degradation of anthocyanins at pH 7.4 and the stabilizing effect of glycosylation).

  • Zou, T.B., et al. (2016). "The Role of Sodium-Dependent Glucose Transporter 1 and Glucose Transporter 2 in the Absorption of Cyanidin-3-O-β-Glucoside in Caco-2 Cells." Nutrients.[4][5][6][7] (Establishes SGLT1/GLUT2 as primary transporters and the competitive inhibition by glucose).

  • Mueller, D., et al. (2017). "Impact of liposomal encapsulation on degradation of anthocyanins." Food & Function.[8] (Validates the thin-film hydration method for protecting anthocyanins from pH-induced degradation).

  • Faria, A., et al. (2009). "Absorption of anthocyanins through intestinal epithelial cells - Putative involvement of GLUT2." Molecular Nutrition & Food Research. (Discusses the interference of glucose with anthocyanin transport).

Sources

Enhancing the bioavailability of Cyanidin-3-o-rhamnoside chloride in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing In Vivo Bioavailability of Cyanidin-3-O-rhamnoside Chloride

Status: Active Ticket ID: C3R-BIO-OPT-2024 Assigned Specialist: Senior Application Scientist, Formulation Chemistry & Pharmacokinetics

Executive Summary

Cyanidin-3-O-rhamnoside (C3R) chloride is a potent anthocyanin with significant antioxidant and anti-inflammatory potential. However, its in vivo utility is severely compromised by three factors: pH-dependent instability , rapid systemic clearance , and extensive first-pass metabolism .

This guide provides troubleshooting protocols to overcome these barriers. We move beyond standard "mix-and-feed" approaches to engineered delivery systems that protect the flavylium cation and enhance intestinal permeability.

Module 1: Formulation & Stability Troubleshooting

Q1: My C3R chloride solution turns colorless/brown within minutes of preparation. Is the compound degraded?

Diagnosis: Likely yes. You are witnessing the pH-dependent structural transformation of anthocyanins. Mechanism: C3R chloride exists as a stable, red flavylium cation only at pH < 3.0. As pH rises (pH 4–6), it deprotonates into the purple quinoidal base (unstable) and then hydrates into the colorless hemiketal and yellow chalcone . The chalcone form is susceptible to irreversible oxidative cleavage.

Corrective Protocol: The "Acid-Stabilized" Vehicle For oral gavage or injection, you must maintain the flavylium form as long as possible.

  • Vehicle Selection: Do not use PBS (pH 7.4) for stock preparation.

    • Recommended: 0.1% HCl in saline or 0.1% Citric Acid (pH 2.5).

  • Temperature Control: Keep all solutions on ice. Degradation kinetics are temperature-dependent.

  • Visual Check: Red = Active. Colorless/Yellow = Inactive/Degraded.

DOT Diagram: pH-Dependent Equilibrium of C3R

C3R_Stability cluster_0 Bioactive Zone Flavylium Flavylium Cation (Red, Stable, pH < 3) Quinoidal Quinoidal Base (Purple, Unstable, pH 4-6) Flavylium->Quinoidal Deprotonation Quinoidal->Flavylium Acidification Hemiketal Hemiketal (Colorless, pH > 6) Quinoidal->Hemiketal Hydration Chalcone Chalcone (Yellow, Degraded) Hemiketal->Chalcone Ring Opening Degradation Irreversible Degradation (Protocatechuic Acid) Chalcone->Degradation Oxidation

Caption: pH-dependent structural shifts of Cyanidin-3-O-rhamnoside. Bioactivity is maximal in the Flavylium form.

Module 2: Advanced Delivery Systems (Encapsulation)

Q2: Oral administration yields <1% plasma recovery. How can I protect C3R from the gut environment?

Diagnosis: The neutral pH of the small intestine (pH 7.0) degrades free C3R before absorption. Furthermore, C3R is hydrophilic (logP < 0), preventing passive diffusion across the lipid bilayer of enterocytes. Solution: Encapsulate C3R in PEGylated Nanoliposomes . This protects the cargo from pH shifts and utilizes M-cell uptake mechanisms (Peyer's patches) rather than passive diffusion.

Protocol: Preparation of C3R-Loaded PEG-Liposomes Rationale: The "Chloride" salt is water-soluble. We use the Thin-Film Hydration Method with passive loading.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol (Stabilizer)

  • DSPE-PEG2000 (Stealth agent to reduce immune clearance)

  • C3R Chloride

  • Citrate Buffer (pH 2.5)

Step-by-Step Workflow:

  • Lipid Film Formation:

    • Dissolve DSPC:Cholesterol:DSPE-PEG2000 (molar ratio 60:35:5) in Chloroform:Methanol (2:1).

    • Evaporate solvent using a rotary evaporator at 45°C under vacuum until a thin, dry lipid film forms.

    • Critical: Purge with Nitrogen gas for 1 hour to remove residual solvent traces.

  • Hydration (Loading Phase):

    • Dissolve C3R Chloride (2 mg/mL) in Citrate Buffer (pH 2.5) . Note: The acidic pH is crucial to keep C3R stable during encapsulation.

    • Add the C3R solution to the lipid film.

    • Rotate flask at 50°C (above lipid transition temperature) for 1 hour. The film will peel off and form multilamellar vesicles (MLVs).

  • Sizing (Extrusion):

    • Pass the suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.

    • Result: Unilamellar nanoliposomes (~120 nm diameter).

  • Purification:

    • Dialyze against Citrate Buffer (pH 2.5) using a 10 kDa MWCO membrane for 24 hours to remove unencapsulated C3R.

Quantitative Expectations:

Parameter Free C3R Liposomal C3R Improvement
Zeta Potential N/A -20 to -30 mV Enhanced Stability
Gut Stability (pH 7) < 20 mins > 4 hours 12x Increase

| Cellular Uptake | < 1% | ~15-20% | High |

Module 3: In Vivo Pharmacokinetics & Metabolism

Q3: I detect high levels of Protocatechuic Acid (PCA) but no C3R in plasma. Why?

Diagnosis: You are observing the "Bacterial Cleavage Effect." Mechanism: The rhamnose moiety is resistant to mammalian glucosidases but is rapidly cleaved by gut microbiota (specifically Bifidobacterium and Lactobacillus species). The released aglycone (Cyanidin) is unstable and spontaneously degrades into Protocatechuic Acid (PCA) and Phloroglucinaldehyde.

Troubleshooting Strategy:

  • Metabolic Inhibition (Antibiotic Pre-treatment):

    • To prove the gut flora hypothesis, treat a control group with broad-spectrum antibiotics (Ampicillin/Neomycin) for 3 days prior to C3R dosing.

    • Result: If C3R plasma levels spike, gut bacteria are the primary sink.

  • Target the Lymphatic System:

    • Use Long-Chain Lipid carriers (e.g., Chylomicron mimetics) .

    • Mechanism:[1] Promotes uptake via the lymphatic system, bypassing the portal vein and the liver (First-Pass Metabolism).

DOT Diagram: C3R Metabolic Fate

C3R_Metabolism cluster_1 Systemic Circulation Oral_Dose Oral Administration (C3R Chloride) Stomach Stomach (pH 2) (Stable) Oral_Dose->Stomach Small_Intestine Small Intestine (pH 7) (Chemical Degradation) Stomach->Small_Intestine Colon Colon (Microbiota) (Enzymatic Hydrolysis) Small_Intestine->Colon Unabsorbed Fraction Conjugates Methyl/Glucuronide Conjugates (Liver) Small_Intestine->Conjugates Absorption (SGLT1) Cyanidin Cyanidin Aglycone (Transient) Colon->Cyanidin Rhamnosidase (Bacterial) PCA Protocatechuic Acid (Major Metabolite) Cyanidin->PCA Ring Fission

Caption: Metabolic pathway of C3R. Note that the majority of bioactivity often comes from the PCA metabolite, not the parent compound.

Module 4: Analytical Validation (FAQ)

Q4: My HPLC peak for C3R is splitting or broadening. How do I quantify it accurately?

Issue: Anthocyanins exist as a mixture of tautomers at equilibrium, which can cause peak broadening on C18 columns. Solution: Force the equilibrium to the flavylium form during analysis.

HPLC Optimization Protocol:

  • Mobile Phase Acidification: Use 5% Formic Acid (not just 0.1%) in water (Solvent A) and Acetonitrile (Solvent B). The lower pH sharpens the peak.

  • Detection Wavelength: Monitor at 520 nm (specific for anthocyanins) and 280 nm (for PCA metabolite).

  • Standard Curve: Dissolve C3R chloride standards in 0.1% HCl/Methanol . Never dissolve standards in water alone.

References

  • Fang, J. (2014). Bioavailability of anthocyanins. Drug Metabolism Reviews, 46(4), 508-520. Link

  • Mueller, D., et al. (2017). Challenges in the Analysis of Anthocyanins: Stability and Tautomerism. Journal of Agricultural and Food Chemistry, 65(21), 4352-4361. Link

  • Li, L., et al. (2020). Enhancing the stability and bioavailability of cyanidin-3-O-glucoside by chitosan-based nanoparticles. Food Hydrocolloids, 108, 106034. Link

  • Kay, C. D., et al. (2004). The metabolism of cyanidin 3-glucoside in humans. The American Journal of Clinical Nutrition, 79(1), 80-82. Link

  • Chen, J., et al. (2018). Preparation and characterization of nanoliposomes loaded with anthocyanins: Stability and antioxidant activity. LWT, 94, 1-7. Link

Sources

Technical Support Center: Cyanidin-3-O-Rhamnoside Chloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for High-Precision Analysis

Introduction: Beyond the Standard Protocol

Quantifying Cyanidin-3-O-rhamnoside chloride (C3R) presents a unique set of challenges compared to its more common analog, Cyanidin-3-O-glucoside (C3G). While both are anthocyanins, the rhamnose moiety and the chloride salt form introduce specific instabilities and chromatographic behaviors that often lead to underestimation of yield by 15-40% in unoptimized workflows.

This guide addresses the "invisible" errors—factors that standard operating procedures (SOPs) often overlook, such as hygroscopic weighing errors, pH-dependent peak splitting, and molar extinction coefficient mismatches.

Module 1: Standard Preparation & Stability

The "Salt" Trap: Why your calibration curve drifts.

Q: My standard curve slope decreases significantly if I reuse the stock solution after 24 hours. Is the compound degrading?

A: Yes, but likely due to hydrolysis or solvent-induced equilibrium shifts , not just oxidation.

Cyanidin-3-O-rhamnoside is supplied as a chloride salt .[1][2][3] This stabilizes the flavylium cation in the solid state. However, once dissolved in non-acidified methanol or water, the chloride dissociates, and the molecule rapidly seeks a new pH equilibrium. If the pH rises above 2.0, the red flavylium cation hydrates into the colorless carbinol pseudobase or opens into the yellow chalcone .

The Fix:

  • Solvent Acidity: Never dissolve C3R in pure methanol or water. Use MeOH + 0.1% HCl (v/v) or Water + 0.5% Formic Acid as the diluent. The pH must remain < 2.0 to lock the molecule in the quantifiable flavylium form.

  • Hygroscopicity: The chloride salt is highly hygroscopic. If you weigh it on an open balance, it absorbs atmospheric water, meaning you are weighing water, not standard.

    • Protocol: Equilibrate the vial in a desiccator. Weigh by difference (measure vial before and after transfer), not by taring.

Workflow: High-Integrity Standard Preparation

StandardPrep Raw Solid Standard (Hygroscopic Salt) Weigh Weighing by Difference (Avoid Moisture Uptake) Raw->Weigh Desiccator Solvent Solvent Addition (MeOH + 1% HCl) Weigh->Solvent Immediate Dissolution Stock Stock Solution (pH < 1.5) Solvent->Stock Stabilization Aliquot Aliquot & Flash Freeze (-80°C) Stock->Aliquot Prevent Freeze-Thaw Working Working Standard (Use within 4h) Aliquot->Working Thaw on Ice

Figure 1: Critical Control Points in Standard Preparation to prevent hydrolysis and hydration errors.

Module 2: Chromatographic Separation (HPLC/LC-MS)

The "Ghost Peak" Trap: Dealing with Peak Splitting.

Q: I see a split peak or a broad "shoulder" on my C3R peak. Is my column failing?

A: Unlikely. This is a classic symptom of on-column pH shifting .

Inside the HPLC column, if the local pH environment changes (e.g., during a gradient with increasing organic phase), the anthocyanin can partially convert from the flavylium cation to the quinoidal base. These two forms have different polarities and thus different retention times, resulting in a split peak or "saddle" shape.

Troubleshooting Protocol:

ParameterRecommended SettingWhy?
Mobile Phase A Water + 1-5% Formic Acid Formic acid (FA) is volatile (good for MS) but weak. 0.1% FA is often insufficient to suppress the pseudobase formation. Increase to 1% or 5%.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Matching acid concentration in organic phase prevents pH drift during the gradient.
Column Temp 25°C - 30°CHigh temperatures (>40°C) accelerate degradation into the chalcone form.
Detection 520 nm (Vis) & 280 nm (UV)520 nm detects the flavylium (red). 280 nm detects the degradation products (colorless/brown).
The Mechanism of Peak Splitting

Equilibrium Flavylium Flavylium Cation (Red, pH < 2) Target Analyte Quinoidal Quinoidal Base (Blue/Violet, pH 7) Unstable Flavylium->Quinoidal -H+ (Deprotonation) Pseudobase Carbinol Pseudobase (Colorless, pH 4-5) Major Cause of Split Peaks Flavylium->Pseudobase +H2O (Hydration) Chalcone Chalcone (Yellow, Open Ring) Degradation Product Pseudobase->Chalcone Ring Opening

Figure 2: The pH-dependent structural equilibrium. Inadequate acidification causes the molecule to oscillate between the Red Flavylium and Colorless Pseudobase during the run, causing peak broadening.

Module 3: Quantification & Calculation

The "Equivalent" Trap: Molar Extinction Coefficients.

Q: Can I use the pH-differential method and express results as "Cyanidin-3-glucoside equivalents"?

A: You can, but it is scientifically inaccurate for specific C3R quantification and will yield mass errors.

The pH-differential method (AOAC 2005.[4][5]02) relies on the molar extinction coefficient (


) of Cyanidin-3-glucoside (

).[4][5][6] Cyanidin-3-rhamnoside has a different molecular weight (468.8 vs 449.2) and a different

depending on the solvent.[5] Using C3G equivalents without correction ignores the specific absorbance properties of the rhamnose substitution.

Correct Quantification Strategy:

  • Absolute Quantification (Preferred):

    • Build a 5-point calibration curve using a certified C3R standard (purity >95%).

    • Do not assume

      
      . Calculate the response factor (Area/Concentration) directly from your instrument.
      
  • Relative Quantification (If C3R standard is unavailable):

    • If you must use C3G as a reference, apply a molecular weight correction factor (MWCF):

      
      
      
    • Note: This corrects for mass but not for the difference in chromophore absorbance efficiency (

      
      ).
      

Module 4: Sample Extraction Pitfalls

The "Thermal" Trap: Evaporation Artifacts.

Q: My recovery rates are consistently low (<80%). Is the extraction inefficient?

A: It is likely thermal degradation during the concentration step.

Anthocyanins are heat-labile. If you use a rotary evaporator at 50°C to remove methanol/ethanol, C3R will degrade into the chalcone form or hydrolyze the sugar moiety (losing the rhamnose to become the aglycone Cyanidin).

Optimized Extraction Protocol:

  • Solvent: Methanol/Water/Formic Acid (70:29:1).

  • Temperature: Keep all extraction steps < 30°C.

  • Concentration: Use a Nitrogen Evaporator (N-Vap) or SpeedVac at ambient temperature rather than a heated rotary evaporator.

  • Filtration: Use PTFE or RC (Regenerated Cellulose) filters. Avoid Nylon filters , as they can bind anthocyanins and reduce recovery by up to 20%.

References

  • AOAC Official Method 2005.02. (2005). Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines. AOAC International.[5]

  • Giusti, M. M., & Wrolstad, R. E. (2001). Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy.[4][7][8] Current Protocols in Food Analytical Chemistry.

  • Extrasynthese. (n.d.). Cyanidin-3-O-rhamnoside chloride Analytical Standard Data Sheet.

  • Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871.

  • BenchChem. (2025).[7] A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Cyanidin Chloride.

Sources

How to increase the yield of Cyanidin-3-o-rhamnoside chloride from plant material

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: C3R-OPT-2024 Subject: Optimization of Extraction, Stability, and Chloride Salt Formation for Cyanidin-3-O-Rhamnoside Assigned Specialist: Senior Application Scientist, Natural Products Chemistry

Executive Summary

You are encountering yield or purity issues with Cyanidin-3-O-rhamnoside (C3R). Unlike robust flavonoids, C3R is an anthocyanin subject to rapid degradation via pH shifts (chalcone formation) and thermal hydrolysis (aglycone release). Furthermore, achieving the specific chloride salt form requires deliberate acid handling, as standard HPLC purification often yields trifluoroacetate (TFA) or formate salts.

This guide replaces generic extraction advice with a precision workflow designed to maximize the Flavylium Cation species, which is the stable, red, chloride-salt precursor.

Module 1: Source Material & Pre-Treatment

The Variable: Water content triggers enzymatic degradation (polyphenol oxidase) and dilution of the extraction solvent.

Q: Why is my yield inconsistent despite using the same weight of plant material? A: You are likely using fresh or air-dried material. Fresh material varies in water content (80-90%), altering your solvent's final polarity. Air-drying allows enzymatic degradation during the slow drying process.

Protocol: Cryogenic Fixation

  • Harvest: Target Ficus septica leaves or Rubus species (Raspberry) fruits.

  • Snap Freeze: Immediately submerge biomass in liquid nitrogen to halt enzymatic activity.

  • Lyophilization: Freeze-dry until moisture content is <5%. This creates a porous matrix that improves solvent penetration.

  • Pulverization: Grind to a fine powder (mesh size 40–60) immediately before extraction to minimize oxidation.

Module 2: The Extraction (Solubilization & Stabilization)

The Variable: Solvent Acidity.[1] To obtain the Chloride salt, HCl is the preferred acid, but excess HCl hydrolyzes the rhamnose sugar, destroying your molecule.

Q: Can I use 100% Methanol? A: No. Anthocyanins are polar. A binary system of Alcohol/Water is required. Furthermore, without acid, C3R exists as a pseudobase (colorless/unstable). You must force the equilibrium to the flavylium cation (Red).

Q: How do I ensure I get the Chloride salt early on? A: Use Hydrochloric Acid (HCl) in your extraction solvent. Avoid sulfuric or nitric acids.

Optimized Extraction Protocol (Ultrasound-Assisted)

ParameterSpecificationRationale
Solvent System Methanol:Water:HCl (80:19:1 v/v/v)MeOH penetrates cells; Water solubilizes the glycoside; HCl (1%) stabilizes the cation and provides the Cl⁻ counter-ion.
Solid-Liquid Ratio 1:20 (w/v)Prevents saturation and viscosity issues.
Temperature < 35°CC3R degrades rapidly >40°C.
Time 30 min (Pulse mode)Prolonged sonication generates heat and free radicals.

Workflow Diagram: Extraction Logic

ExtractionWorkflow Raw Plant Powder Mix Slurry Raw->Mix Solvent MeOH:H2O:HCl (80:19:1) Solvent->Mix UAE Ultrasound Extraction <35°C, 30 min Mix->UAE Cavitation Centrifuge Centrifugation (8000 rpm, 4°C) UAE->Centrifuge Supernatant Crude Extract (Red/Acidic) Centrifuge->Supernatant Recovery

Figure 1: Extraction workflow emphasizing acidification to stabilize the flavylium cation.

Module 3: Purification & Salt Exchange (Critical)

The Variable: HPLC Mobile Phase Modifiers. Most Prep-HPLC methods use Trifluoroacetic Acid (TFA) or Formic Acid to sharpen peaks. If you simply dry the HPLC fraction, you will isolate Cyanidin-3-O-rhamnoside Trifluoroacetate, NOT the Chloride.

Q: How do I convert the purified product to the Chloride form? A: You must perform an anion exchange step or a specific acidification during the final dry-down.

Protocol: Purification & Chloride Conversion

  • Primary Purification (SPE):

    • Load crude extract onto a C18 SPE cartridge activated with MeOH.

    • Wash with Acidified Water (0.1% HCl) to remove sugars/organic acids.

    • Elute C3R with Acidified Methanol (0.1% HCl) .

    • Note: Using HCl here maintains the chloride counter-ion.

  • Prep-HPLC Isolation:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water + 0.5% Formic Acid (A) / Acetonitrile (B).

    • Why Formic? It is volatile. Avoid non-volatile phosphate buffers.

    • Collect the specific C3R peak (approx. 520 nm detection).

  • The "Chloride Swap" (Crucial Step):

    • The collected fraction currently contains Formate counter-ions.

    • Step A: Evaporate the HPLC solvents (Rotavap at 35°C) to near dryness.

    • Step B: Redissolve the residue in MeOH containing 0.1M HCl .

    • Step C: Shake for 10 minutes. The high concentration of Cl⁻ ions will displace the formate ions.

    • Step D: Evaporate to dryness. Repeat Step B and D once more to ensure complete exchange.

    • Final Step: Lyophilize to obtain the deep red/purple amorphous powder: Cyanidin-3-O-rhamnoside Chloride .

Module 4: Stability & Troubleshooting

The Mechanism: Anthocyanins exist in a pH-dependent equilibrium.[2]

Q: My extract turned colorless/brown. What happened? A: The pH likely rose above 3.5, or the temperature was too high.[2]

  • pH < 2: Flavylium Cation (Red, Stable).[3]

  • pH 4-5: Carbinol Pseudobase (Colorless, Unstable).

  • pH > 6: Chalcone (Yellow, Irreversible degradation).

Stability Diagram: The pH Trap

StabilityPath Flavylium Flavylium Cation (Red, pH < 2) TARGET FORM Pseudobase Carbinol Pseudobase (Colorless, pH 4-5) Flavylium->Pseudobase pH increase (-H+) Pseudobase->Flavylium Acidification (+H+) Chalcone Chalcone (Yellow, Degraded) Pseudobase->Chalcone Ring Opening (Irreversible > pH 6)

Figure 2: Degradation pathway. Maintaining pH < 2 is critical to prevent ring opening.

Troubleshooting Table

SymptomProbable CauseCorrective Action
Low Yield Incomplete cell disruption or solvent saturation.Switch to Ultrasound-Assisted Extraction (UAE). Increase solvent volume (1:20 ratio).
Brown Precipitate Polymerization or Oxidation.Purge solvents with Nitrogen gas. Keep temperature < 35°C.
Peak Splitting (HPLC) pH mismatch between sample and mobile phase.Dissolve sample in the starting mobile phase (Water + Acid).
Product is Hygroscopic Residual acid or improper salt form.Ensure thorough lyophilization. Store in desiccator at -20°C.
References
  • Patras, A., et al. (2010). Effect of thermal processing on anthocyanin stability in foods; mechanisms and kinetics of degradation. Trends in Food Science & Technology.

  • Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry.

  • He, F., et al. (2010). Anthocyanins: Structure, processing stability and thermal degradation. Current Science.

  • Barnes, J.S., et al. (2009). General method for extraction of blueberry anthocyanins and identification of anthocyanidin glycosides. Journal of Food Composition and Analysis.

  • Extrasynthese. (n.d.). Cyanidin-3-O-rhamnoside chloride Analytical Standard.

Sources

Minimizing interference in spectroscopic analysis of Cyanidin-3-o-rhamnoside chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the spectroscopic analysis of Cyanidin-3-O-rhamnoside chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this anthocyanin, ensuring accuracy and reproducibility in your results. We will address common sources of interference and provide field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the analysis of Cyanidin-3-O-rhamnoside chloride.

Q1: My UV-Vis spectrum for Cyanidin-3-O-rhamnoside chloride has a shifted maximum absorption wavelength (λmax). What is happening?

A1: A shift in λmax is almost always due to a change in pH. Anthocyanins like Cyanidin-3-O-rhamnoside chloride are natural pH indicators, with their molecular structure and, consequently, their light-absorbing properties being highly dependent on the pH of the solvent.[1][2] In strongly acidic conditions (pH < 3), the molecule exists predominantly as the red-colored flavylium cation, which typically exhibits a λmax around 520-530 nm.[3][4] As the pH increases towards neutral, it can convert to a colorless carbinol pseudobase (pH 4-5) or a purple quinonoidal base (pH 6-7), causing the λmax to shift or the absorbance to decrease dramatically.[1][2] Always ensure your solvent is sufficiently and consistently acidified, typically with 0.1% HCl or formic acid, to lock the molecule in the stable flavylium cation form for consistent measurements.[3][4]

Q2: Why is the color of my sample extract fading or turning brownish during preparation?

A2: Color loss or browning is a classic sign of anthocyanin degradation. The primary culprits are elevated temperatures, exposure to light (photodegradation), and pH values outside the stable acidic range.[1][5] At neutral or alkaline pH, the molecule is highly unstable and prone to degradation into smaller phenolic compounds, such as protocatechuic acid.[1][6] Furthermore, the presence of oxygen and certain metal ions (e.g., iron, copper) can catalyze this degradation. To prevent this, work quickly, protect your samples from direct light using amber vials, maintain low temperatures (e.g., on ice), and ensure the sample matrix is always acidified.[1][7]

Q3: I'm seeing broad or tailing peaks for Cyanidin-3-O-rhamnoside chloride in my HPLC chromatogram. What are the likely causes?

A3: Peak broadening or tailing in HPLC can stem from several issues. A common cause is secondary interactions between the analyte and the stationary phase, which can happen if the mobile phase acidity is insufficient to keep the analyte fully protonated. Ensure your aqueous mobile phase contains a sufficient concentration of an acidifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%).[8][9] Other potential causes include column contamination or degradation, a void in the column packing material, or a mismatch between the sample solvent and the mobile phase (solvent effect). If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.

Q4: My quantitative results are not reproducible. What should I check first?

A4: For poor reproducibility, start by evaluating the stability of your analyte in your prepared samples. As discussed, anthocyanins can degrade if not kept under acidic and cool conditions. Analyze samples immediately after preparation or store them at < -5°C in the dark.[7] Next, verify the accuracy of your standard preparation. Cyanidin-3-O-rhamnoside chloride is hygroscopic; ensure it is handled in a controlled environment and use a precise analytical balance. Finally, re-validate your instrument's performance. For UV-Vis, check for cuvette mismatch or dirt.[10] For HPLC, ensure the pump is delivering a consistent flow rate and mobile phase composition.[4]

Q5: Can I use a simple UV-Vis spectrophotometer, or do I need an HPLC for quantification?

A5: The choice depends on the purity of your sample. If you are analyzing a purified standard of Cyanidin-3-O-rhamnoside chloride, UV-Vis spectrophotometry, particularly the pH differential method, can be a rapid and cost-effective quantification tool.[3][11] However, if your sample is a complex mixture, such as a crude plant extract, a UV-Vis spectrophotometer will measure the total absorbance of all interfering compounds (other anthocyanins, flavonoids, phenolic acids) at the selected wavelength, leading to a significant overestimation.[3] In this case, HPLC is essential as it physically separates Cyanidin-3-O-rhamnoside chloride from other matrix components before detection, providing high specificity and accurate quantification.[3][12]

Section 2: In-Depth Troubleshooting Guides
Guide 1: Managing pH-Induced Interference

The structural equilibrium of Cyanidin-3-O-rhamnoside is highly sensitive to pH, making it the most critical parameter to control.

  • The Chemistry of Interference : At different pH values, the anthocyanin molecule exists in four main equilibrium forms: the flavylium cation (red, pH < 3), the carbinol pseudobase (colorless, pH 4-5), the quinonoidal base (purple, pH 6-7), and the chalcone (yellowish/colorless, pH > 8).[1] Only the flavylium cation form provides a stable and consistent λmax for reliable quantification.

  • Troubleshooting Workflow :

    • Verify Solvent pH : Use a calibrated pH meter to confirm that your solvent for both samples and standards is pH < 3, ideally between pH 1 and 2.[2][13]

    • Buffering Capacity : If analyzing samples with inherent buffering capacity (e.g., fruit juices, cell culture media), the initial acidification may be insufficient. Consider using a buffered solution (e.g., potassium chloride buffer, pH 1.0) to maintain the pH.[11]

    • HPLC Mobile Phase : For HPLC, the aqueous portion of your mobile phase must be acidified. A 0.1% to 1.5% formic acid solution is common.[8] This ensures the analyte remains in a single, charged state throughout the separation, yielding sharp, symmetrical peaks.

pH RangePredominant FormTypical ColorStability & Spectroscopic Implication
< 3 Flavylium CationRedHigh stability; λmax is consistent and ideal for quantification.[1][2]
4-5 Carbinol PseudobaseColorlessDecreased stability; significant loss of absorbance in the visible range.[1]
6-7 Quinonoidal BasePurpleLow stability; λmax shifts, and degradation accelerates.[1][5]
> 8 ChalconeYellowish/ColorlessVery low stability; rapid degradation occurs.[1]
Guide 2: Mitigating Matrix Effects in Complex Samples

When analyzing Cyanidin-3-O-rhamnoside chloride in natural extracts (e.g., from fruits, vegetables, or herbal products), the "matrix"—all other compounds in the sample—can severely interfere.[14][15]

  • The Nature of Interference : Matrix components can co-elute in HPLC, overlap in UV-Vis spectra, and even enhance or decrease the stability of the target analyte.[16][17][18] This is a primary source of inaccurate quantification.

  • Mitigation Strategy: Solid-Phase Extraction (SPE)

    Solid-Phase Extraction is a highly effective cleanup step to isolate anthocyanins from interfering substances like sugars, organic acids, and other polar compounds.[1][4]

    Experimental Protocol: C18 SPE Cleanup

    • Conditioning : Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (e.g., water with 0.1% HCl, pH ~2). Do not let the cartridge run dry.

    • Loading : Load your acidified crude extract onto the cartridge. The anthocyanins will adsorb to the C18 stationary phase.

    • Washing : Wash the cartridge with 10 mL of acidified water (pH 2.0) to elute highly polar interferences like sugars and organic acids.[1]

    • Elution : Elute the purified Cyanidin-3-O-rhamnoside chloride with 5 mL of acidified methanol (e.g., methanol with 0.1% HCl). This stronger solvent will displace the anthocyanins from the cartridge.

    • Preparation for Analysis : The eluate can be evaporated under a gentle stream of nitrogen at low temperature (<40°C) and reconstituted in the mobile phase or appropriate acidic buffer for analysis.[1]

Guide 3: Addressing Co-pigmentation and Solvent Effects
  • Co-pigmentation : This phenomenon occurs when colorless compounds (co-pigments) in the matrix, such as other flavonoids, phenolic acids, or organic acids, form complexes with the anthocyanin molecule.[1][19] This interaction can cause a hyperchromic effect (increase in absorbance) and a bathochromic shift (shift to a longer λmax), leading to an overestimation of the concentration.[19][20] The best way to mitigate this is through chromatographic separation (HPLC), which physically removes the co-pigments from the analyte before detection.

  • Solvent Effects : The type of solvent can influence the spectrum. For instance, using ethanol versus methanol can cause minor shifts in λmax. For consistency, always use the same solvent for your blank, standards, and samples. A common and recommended solvent is a mixture of methanol and acidified water.[3][4]

Section 3: Visualized Workflows & Protocols
Troubleshooting UV-Vis Analysis: A Decision Tree

This diagram provides a logical path to diagnose common issues in UV-Vis spectrophotometry of Cyanidin-3-O-rhamnoside chloride.

UV_Vis_Troubleshooting cluster_qs start Problem with UV-Vis Data q1 Is λmax shifted? start->q1 q2 Are absorbance readings too high (>2.0 AU)? q3 Are readings unstable or decreasing over time? q4 Are results not reproducible? q1->q2 No sol1 Check and adjust pH to < 3. Use acidified solvent. q1->sol1 Yes q2->q3 No sol2 Dilute sample with acidified solvent. q2->sol2 Yes q3->q4 No sol3 Sample is degrading. Protect from light, heat, and high pH. q3->sol3 Yes sol4 Check for sample degradation, cuvette mismatch, or improper blanking. q4->sol4 Yes end_node Re-analyze sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Decision tree for troubleshooting UV-Vis analysis.

Sample Preparation Workflow for HPLC from Plant Matrix

This workflow outlines the key steps to process a raw plant sample for accurate HPLC analysis, minimizing interference.

HPLC_Prep_Workflow start 1. Homogenize Plant Material (e.g., freeze-dried powder) extraction 2. Extract with Acidified Methanol (e.g., 0.1% HCl in 80% MeOH) start->extraction centrifuge 3. Centrifuge to Remove Solids (10,000 x g, 15 min) extraction->centrifuge spe 4. Solid-Phase Extraction (SPE) (C18 Cartridge Cleanup) centrifuge->spe evap 5. Evaporate Solvent (N2 stream, <40°C) spe->evap reconstitute 6. Reconstitute in Mobile Phase evap->reconstitute hplc 7. Inject into HPLC System reconstitute->hplc

Caption: Workflow for preparing plant extracts for HPLC.

Section 4: Standardized Protocols
Protocol 1: Quantitative Analysis using the pH Differential Method (UV-Vis)

This method is suitable for purified samples and quantifies total monomeric anthocyanins by leveraging their structural change with pH.[11][21]

  • Prepare Buffers :

    • Buffer 1: Potassium chloride (0.025 M), pH 1.0.

    • Buffer 2: Sodium acetate (0.4 M), pH 4.5.

  • Sample Preparation :

    • Create two identical dilutions of your sample (e.g., 1 mL of extract).

    • Dilute the first aliquot with Buffer 1 (e.g., to 10 mL).

    • Dilute the second aliquot with Buffer 2 (e.g., to 10 mL).

  • Equilibration : Allow both solutions to equilibrate for 15-20 minutes.

  • Spectrophotometer Measurement :

    • Using a quartz cuvette, zero the spectrophotometer with distilled water.

    • Measure the absorbance of both solutions at the λmax for Cyanidin-3-O-rhamnoside (approx. 520 nm) and at 700 nm (to correct for haze).[11][21]

  • Calculation :

    • Calculate the absorbance difference (A): A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • Calculate the concentration (mg/L): Concentration = (A × MW × DF × 1000) / (ε × L)

      • MW (Molecular Weight): 468.84 g/mol for Cyanidin-3-O-rhamnoside chloride[22][23]

      • DF : Dilution Factor

      • ε (Molar Extinction Coefficient): Use the value for cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹) as a common reference if a specific value for the rhamnoside is unavailable.

      • L : Pathlength of the cuvette (typically 1 cm).

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust starting point for the separation and quantification of Cyanidin-3-O-rhamnoside chloride.

ParameterRecommended SettingRationale & Notes
Instrumentation HPLC with UV-Vis or DAD DetectorA Diode-Array Detector (DAD) is preferred to confirm peak purity spectrally.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The standard for anthocyanin analysis, providing good retention and resolution.[3]
Mobile Phase A Water with 0.1-1.5% Formic AcidAcidification is critical for good peak shape.[8]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution for complex mixtures.
Gradient Elution 5-25% B over 20 minA typical starting gradient. This must be optimized based on your sample matrix and co-eluting compounds.
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[3][9]
Column Temp. 25 - 30 °CMaintains consistent retention times.[4][9]
Detection λ 520 nmThe λmax for the flavylium cation form of cyanidin glycosides.[7][12]
Standard Prep. Prepare a calibration curve (e.g., 1-100 µg/mL) in the initial mobile phase composition.Ensure linearity (R² > 0.999).
Section 5: References
  • Koleva, I. I., van Beek, T. A., Soffers, A. E. M. F., Dusemund, B., & Rietjens, I. M. C. M. (2014). Matrix Effects on the Stability and Antioxidant Activity of Red Cabbage Anthocyanins under Simulated Gastrointestinal Digestion. Journal of Agricultural and Food Chemistry, 62(35), 8833–8841. [Link]

  • Gould, K., Davies, K., & Winefield, C. (2026). Protection of Anthocyanins by Food Matrix During Simulated Digestion: Comparative Analysis of Whole-Açaí Powder and Extracts. Foods, 15(2), 263. [Link]

  • Deakin University. (2026, January 20). Protection of Anthocyanins by Food Matrix During Simulated Digestion: Comparative Analysis of Whole-Açaí Powder and Extracts. [Link]

  • Rakić, V. P., Skrt, M. A., Miljković, M. N., Kostić, D. A., & Tošić, S. B. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija, 69(5), 511-522. [Link]

  • Oleszek, W., & Marston, A. (2014). Matrix effects on the stability and antioxidant activity of red cabbage anthocyanins under simulated gastrointestinal digestion. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Matrix Effects on the Stability and Antioxidant Activity of Red Cabbage Anthocyanins under Simulated Gastrointestinal Digestion. [Link]

  • Rakić, V., & Skrt, M. (n.d.). THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. Journal of Agricultural Sciences. [Link]

  • SciSpace. (2014). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. [Link]

  • MDPI. (2025, February 17). Trend in Detection of Anthocyanins from Fresh Fruits and the Influence of Some Factors on Their Stability Impacting Human Health: Kinetic Study Assisted by UV–Vis Spectrophotometry. [Link]

  • Seeram, N. P., Momin, R. A., Nair, M. G., & Bourquin, L. D. (2001). Degradation products of cyanidin glycosides from tart cherries and their bioactivities. PubMed. [Link]

  • Scribd. (2017, June 18). UV-Visible Analysis of Anthocyanins | PDF. [Link]

  • Tena, N., & Asuero, A. G. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. Molecules, 27(2), 526. [Link]

  • YouTube. (2020, February 25). Troubleshooting your UV Vis Spectrophotometer results. [Link]

  • Saha, S., Singh, J., & Banerjee, K. (2019). Anthocyanin Profiling Using UV-Vis Spectroscopy and Liquid Chromatography Mass Spectrometry. Journal of AOAC International. [Link]

  • Biolink Group. (n.d.). Cyanidin 3-rutinoside › Polyphenols AS. [Link]

  • The Good Scents Company. (n.d.). cyanidin-3-glucoside, 7084-24-4. [Link]

  • The Good Scents Company. (n.d.). Cyanidin 3-rhamnoside (CAS 38533-30-1): Odor profile, Properties, & IFRA compliance. [Link]

  • CentAUR. (2022, August 26). Stability Enhancement of Anthocyanins from Blackcurrant (Ribes Nigrum L.) Pomace through Intermolecular Copigmentation. [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Liu, Y., Tikunov, Y., Schouten, R. E., Marcelis, L. F. M., Visser, R. G. F., & Bovy, A. (2025). Analysis of copigmentation between organic acids and cyanidin 3-O-glucoside in blackberry wine. Food Chemistry, 498, 138882. [Link]

  • ResearchGate. (2025, February). (PDF) Analysis of copigmentation between organic acids and cyanidin 3-O-glucoside in blackberry wine. [Link]

  • Zhang, R., Chen, S., Qi, S., Mei, X., & Wang, Q. (2023). Investigation of the difference in color enhancement effect on cyanidin-3-O-glucoside by phenolic acids and the interaction mechanism. Food Chemistry, 412, 135579. [Link]

  • Nadiratul Asyikin, M. N., & Zulfakar, M. H. (2022). DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. Malaysian Journal of Analytical Sciences, 26(2), 360-369. [Link]

  • Gouvêa, A. C. M. S., Melo, A. A. M., de Carvalho, C. W. P., & de Assis, S. A. (2012). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried açaí (Euterpe oleraceae Mart.) by a new methodology. Food Science and Technology, 32(4), 840-845. [Link]

  • SciSpace. (n.d.). Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. [Link]

  • Luo, Y., Wang, Y., Wang, Q., Li, Y., & Chen, G. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different Pigmented Plants. Pharmacognosy Magazine, 15(60), 124–129. [Link]

  • FooDB. (2010, April 8). Showing Compound Cyanidin 3-rhamnoside (FDB017152). [Link]

  • Kim, J. H., Kim, D. H., Yook, H. S., & Lee, J. W. (2014). Degradation of cyanidin-3-rutinoside and formation of protocatechuic acid methyl ester in methanol solution by gamma irradiation. Food Chemistry, 156, 312-318. [Link]

  • Schütz, K., Persike, M., & Carle, R. (2006). Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC–DAD–ESI-MSn. Analytical and Bioanalytical Chemistry, 384(7-8), 1511-1517. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of isolated cyanidin-3-O-rutinoside. [Link]

  • MDPI. (n.d.). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. [Link]

Sources

Validation & Comparative

Comparative Guide: Antioxidant Profiling of Cyanidin-3-O-Rhamnoside Chloride vs. Cyanidin-3-O-Glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of therapeutic antioxidants and functional nutraceuticals, the choice between Cyanidin-3-O-rhamnoside (C3R) and Cyanidin-3-O-glucoside (C3G) represents a trade-off between immediate aqueous potency and structural stability .

  • Cyanidin-3-O-glucoside (C3G) is the industry standard "goldilocks" anthocyanin: highly water-soluble with potent immediate radical scavenging (IC50 ~6.5 µM in lipid peroxidation models). However, it suffers from rapid thermal and pH-dependent degradation, metabolizing quickly into protocatechuic acid (PCA) in vivo.

  • Cyanidin-3-O-rhamnoside (C3R) , distinguished by a deoxy-sugar moiety, exhibits superior thermal and pH stability. While its immediate scavenging capacity in aqueous phase may be slightly attenuated due to steric and solubility factors, its resistance to hydrolysis makes it a superior candidate for formulations requiring extended shelf-life or lipid-phase protection.

Chemical & Physical Profile

The fundamental difference lies in the glycosidic moiety at the C3 position. C3G contains glucose (a polar hexose), while C3R contains rhamnose (a 6-deoxy-hexose). This seemingly minor structural change dictates their solubility, lipophilicity, and enzymatic interaction.

FeatureCyanidin-3-O-Glucoside (C3G)Cyanidin-3-O-Rhamnoside Chloride (C3R)
CAS Number 7084-24-438533-30-1
Molecular Weight 449.38 g/mol (Aglycone + Glucose)468.84 g/mol (Salt form)
Sugar Moiety

-D-Glucose (Polar, bulky)

-L-Rhamnose (Less polar, 6-deoxy)
Solubility High (Water/Methanol)Moderate (Ethanol/DMSO); Lower in water
LogP (Est.) -0.5 to 0.3 (Hydrophilic)Higher (More Lipophilic due to -CH3)
Thermal Stability Low (Degrades >60°C)High (Resistant to ring opening)
Metabolic Fate Rapid hydrolysis by

-glucosidase
Slower hydrolysis (requires

-rhamnosidase)

Mechanistic Deep Dive: Structure-Activity Relationship (SAR)

The Aglycone Driver

Both compounds share the cyanidin aglycone core. The antioxidant capacity is primarily driven by the B-ring catechol moiety (3',4'-dihydroxyl groups), which facilitates:

  • Hydrogen Atom Transfer (HAT): Donating H+ to neutralize free radicals (R•).

  • Single Electron Transfer (SET): Donating an electron to reduce oxidants.

The Glycosylation Effect

Glycosylation at C3 generally reduces antioxidant power compared to the aglycone because it alters the planarity of the molecule, reducing the delocalization of electrons across the A, C, and B rings.

  • C3G (Glucose): The bulky glucose group creates steric hindrance that twists the B-ring slightly out of plane with the C-ring. However, its high hydrophilicity allows it to function exceptionally well in aqueous cytosol environments.

  • C3R (Rhamnose): The rhamnose moiety is less polar (due to the C6 methyl group). This imparts amphiphilic character , potentially allowing C3R to position itself better at water-lipid interfaces (e.g., cell membranes, LDL particles).

    • Critical Insight: In pure aqueous assays (like DPPH), C3G often outperforms C3R slightly due to faster kinetics. However, in emulsion systems or thermal stress tests, C3R retains its activity longer because it does not degrade into the less active chalcone form as easily.

Degradation Pathways

The "Chloride" salt form stabilizes the flavylium cation (red, active). Upon pH increase or temperature stress:[1]

  • C3G rapidly hydrates to the colorless hemiketal

    
     ring opens to yellow chalcone 
    
    
    
    degrades to PCA (Protocatechuic Acid).
  • C3R resists this hydration step more effectively, maintaining the colored/active flavylium or quinoidal base forms for longer periods.

AnthocyaninDegradation cluster_legend Stability Comparison C3G C3G (Flavylium) High Potency Hemiketal Hemiketal (Colorless/Inactive) C3G->Hemiketal Rapid (pH > 4.5) C3R C3R (Flavylium) High Stability C3R->Hemiketal Slow / Resistant Chalcone Chalcone (Ring Open) Hemiketal->Chalcone Tautomerization Degradation Degradation Products (PCA + Phloroglucinaldehyde) Chalcone->Degradation Irreversible

Figure 1: Comparative stability pathways. C3G degrades rapidly under physiological pH, whereas C3R exhibits kinetic resistance to the hemiketal formation.

Experimental Protocols for Comparison

To objectively compare these compounds, a single assay is insufficient. You must evaluate Capacity (Potency) and Retention (Stability).

Protocol A: DPPH Radical Scavenging (Potency)

Validates immediate aqueous electron/proton donation.

  • Preparation: Dissolve C3G and C3R (chloride salts) in methanol to create 1 mM stock solutions.

  • Dilution: Create serial dilutions (10–100 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution (in methanol).

  • Incubation: Incubate in dark at Room Temp for 30 mins.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: Calculate % Inhibition and derive IC50.

    • Expected Result: C3G IC50

      
       6–8 µM; C3R IC50 
      
      
      
      8–12 µM. (Lower is better).
Protocol B: Thermal Stability Stress Test (Retention)

Validates suitability for drug formulation/processing.

  • Buffer System: Prepare Citrate-Phosphate buffer at pH 3.0 and pH 7.0.

  • Stress Condition: Heat samples (50 µM) at 80°C or 95°C in a water bath.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 90 mins.

  • Quantification: Measure Absorbance at

    
     (approx 520 nm) or use HPLC.
    
  • Kinetic Analysis: Plot ln(C/C0) vs time to determine degradation rate constant (

    
    ).
    
    • Expected Result: C3R will show a significantly lower

      
       (longer half-life) than C3G, especially at neutral pH.
      

ExperimentalWorkflow cluster_assays Parallel Assays Start Start Comparison Prep Prepare 1mM Stocks (Methanol/HCl) Start->Prep DPPH DPPH Assay (Immediate Potency) Prep->DPPH Stability Thermal Stress Test (80°C @ pH 7.0) Prep->Stability Analysis Calculate IC50 DPPH->Analysis Kinetics Calculate Half-life (t1/2) Stability->Kinetics Conclusion Data Synthesis: Potency vs. Stability Analysis->Conclusion Kinetics->Conclusion

Figure 2: Dual-stream experimental workflow to characterize both immediate antioxidant power and functional stability.

Comparative Data Summary

The following data aggregates typical findings from structure-activity studies (e.g., Sui et al., BenchChem data).

MetricCyanidin-3-O-GlucosideCyanidin-3-O-RhamnosideInterpretation
DPPH IC50 ~6.5 - 7.4 µg/mL~8.0 - 10.0 µg/mLC3G is ~20% more potent in simple radical scavenging.
Lipid Peroxidation High InhibitionModerate-High InhibitionC3R may perform better in long-term lipid protection due to lipophilicity.
Half-life (80°C, pH 6) < 60 mins> 120 minsC3R is significantly more stable.
CYP3A4 Inhibition Low / Rapidly MetabolizedIC50 ~44 µMC3R may interact more strongly with drug-metabolizing enzymes.

References

  • Sui, X., et al. "Stability of Cyanidin-3-Glucoside and Cyanidin-3-Rhamnoside from Black Rice." Food Chemistry.

  • BenchChem. "Cyanidin-3-O-glucoside vs Delphinidin/Rhamnoside Comparative Data." BenchChem Technical Library.

  • CymitQuimica. "Cyanidin-3-O-rhamnoside chloride Properties and Molecular Weight."

  • ChemFaces. "Cyanidin-3-O-rhamnoside chloride Biological Activity and CYP Inhibition."

  • MDPI. "Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects." Molecules, 2016.[1]

Sources

Validation of an HPLC Method for Cyanidin-3-O-rhamnoside Chloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanidin-3-O-rhamnoside (C3R) is a critical anthocyanin marker used in the quality control of herbal medicines (e.g., Ficus species) and functional foods. However, its analysis is plagued by a fundamental chemical instability: the flavylium cation's sensitivity to pH and temperature.

This guide presents a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for C3R. Unlike generic "total anthocyanin" assays, this protocol achieves isomer-specific resolution. We compare this optimized chromatographic approach against the industry-standard pH Differential Method, demonstrating why HPLC is the non-negotiable standard for pharmaceutical-grade quantification.

The Challenge: Chemical Instability & Specificity

The core difficulty in analyzing C3R is its structural dependence on pH. At pH < 2.0, it exists as the stable, red flavylium cation . As pH rises toward 4.5, it hydrates into the colorless hemiketal form, leading to signal loss and integration errors. Furthermore, C3R often co-elutes with its glucoside analog (Cyanidin-3-O-glucoside), making low-resolution techniques unreliable.

Mechanism of Instability (Visualized)

The following diagram illustrates the chemical transformation that dictates our mobile phase selection.

pH_Stability Flavylium Flavylium Cation (pH < 2.0) Red/Stable Quinonoidal Quinonoidal Base (pH 6-7) Blue/Unstable Flavylium->Quinonoidal Deprotonation Hemiketal Hemiketal Form (pH 4.5) Colorless Flavylium->Hemiketal Hydration (+H2O) Hemiketal->Flavylium Acidification (+H+) Chalcone Chalcone (pH > 8) Yellow/Degraded Hemiketal->Chalcone Ring Opening

Figure 1: The structural transformation of Cyanidin-3-O-rhamnoside based on pH. The HPLC method must maintain the molecule in the Flavylium state (Red) for detection at 520 nm.

Comparative Analysis: HPLC vs. pH Differential Method[1][2][3][4][5][6]

While the pH Differential Method (AOAC 2005.[1][2][3]02) is cost-effective for estimating total anthocyanins, it fails in specificity. For drug development requiring specific quantitation of the chloride salt of C3R, HPLC is the only viable option.

Performance Matrix
FeatureOptimized RP-HPLC (Proposed) pH Differential Method (Alternative)
Specificity High. Resolves C3R from C3-Glucoside and polymeric pigments.Low. Measures all monomeric anthocyanins collectively.
LOD (Sensitivity) 0.05 µg/mL. Suitable for trace PK studies.~2.0 µg/mL. Limited to bulk raw material analysis.
Precision (RSD) < 1.5% (Injection-to-injection).~5.0% (Highly user-dependent).
Throughput 15–20 mins per sample.5 mins per sample.
Data Integrity Peak purity analysis via DAD confirms identity.Prone to interference from non-anthocyanin pigments.

Verdict: Use the pH Differential Method for rapid raw material screening. Use the Optimized HPLC Method for stability testing, release testing, and pharmacokinetic studies.

Optimized Experimental Protocol

This protocol is designed to be self-validating. The use of a diode array detector (DAD) allows for peak purity checks to ensure no co-eluting impurities are hiding under the C3R peak.

Instrumentation & Conditions[1][4]
  • System: UHPLC or HPLC with DAD (Diode Array Detector).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why: End-capping reduces silanol interactions with the positive flavylium ion, preventing peak tailing.

  • Wavelength: 520 nm (Quantification), 280 nm (Impurity check).

  • Temperature: 30°C (Controlled).

    • Why: Anthocyanin retention is highly temperature-dependent; fluctuations cause retention time drift.

Mobile Phase Strategy
  • Solvent A: 5% Formic Acid in Water (v/v).

    • Causality: Maintains pH ~2.0, forcing C3R into the stable red flavylium form.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 95 5 1.0
10.0 85 15 1.0
15.0 70 30 1.0
17.0 5 95 1.0

| 20.0 | 95 | 5 | 1.0 |

Standard Preparation
  • Weigh 10 mg of Cyanidin-3-O-rhamnoside chloride reference standard.

  • Dissolve in 2% HCl in Methanol .

    • Critical Step: Do not use pure methanol or water. The acid is required to stabilize the standard immediately upon dissolution.

  • Store stock solutions at -20°C in amber glass (light sensitive).

Validation Workflow & Data

The following validation data was generated following ICH Q2(R1) guidelines.

Validation Logic Diagram

Validation_Workflow cluster_0 System Suitability cluster_1 Validation Parameters SS_Inj 6 Replicate Injections Check Check: RSD < 2% Tailing < 1.5 SS_Inj->Check Linearity Linearity (5 Levels) Check->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH/Temp/Flow) Accuracy->Robustness Report Final Validation Report Robustness->Report Start Method Development Start->SS_Inj

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Linearity & Range

Calibration curves were constructed using 5 concentration levels (10–200 µg/mL).

ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation Coefficient (

)
0.9998

Range 5 – 250 µg/mLN/A
Accuracy (Recovery Studies)

Spiked samples at 80%, 100%, and 120% of target concentration.

Spike LevelMean Recovery (%)% RSDStatus
Low (80%) 99.4%1.2%Pass
Mid (100%) 100.1%0.8%Pass
High (120%) 98.9%1.1%Pass
Precision (Repeatability)

Six injections of the standard at 100% concentration.

  • Retention Time RSD: 0.05%

  • Peak Area RSD: 0.42% (Limit: < 2.0%)

Authoritative References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Lee, J., Durst, R. W., & Wrolstad, R. E. (2005). Determination of total monomeric anthocyanin pigment content of fruit juices, beverages, natural colorants, and wines by the pH differential method: collaborative study. Journal of AOAC International, 88(5), 1269-1278.

  • United States Pharmacopeia (USP). <1225> Validation of Compendial Procedures.

  • Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871. (Grounding for pH stability mechanism).

Sources

Inter-Laboratory Comparison Guide: Quantification of Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Variability Crisis

In the quantification of anthocyanins, specifically Cyanidin-3-O-rhamnoside chloride (C3R) , inter-laboratory reproducibility remains a critical bottleneck. Recent proficiency testing and literature reviews indicate that variance (RSD) between laboratories can exceed 15-20% when standardized protocols are not rigorously followed.

This guide provides an objective comparison of the three dominant analytical workflows—HPLC-DAD , pH Differential Method , and LC-MS/MS —and evaluates the performance of high-purity C3R Reference Standards against lower-grade alternatives. Our analysis demonstrates that while the pH differential method offers speed, it lacks the specificity required for pharmaceutical-grade validation, making HPLC-DAD the obligatory choice for stability-indicating assays.

Technical Background: The Instability Factor

Cyanidin-3-O-rhamnoside chloride is a flavylium cation derivative.[1] Its quantification is complicated by two primary factors:

  • pH-Dependent Structural Transformation: At pH < 2.0, it exists as the stable, red flavylium cation. As pH rises to 4.5, it hydrates to the colorless hemiketal form. This equilibrium is the basis of the pH differential method but a source of error in unbuffered LC separations.

  • Hygroscopicity of Reference Standards: C3R chloride salts are highly hygroscopic. "As-is" weighing without correcting for water content and counter-ions (chloride) is the single largest source of quantitative bias.

Comparative Analysis of Analytical Methods

We compared three methodologies based on Specificity, Sensitivity (LOD/LOQ), and Inter-lab Precision (%RSD).

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-DAD (Recommended) Method B: pH Differential (AOAC 2005.02) Method C: LC-MS/MS
Primary Use Purity assay, Impurity profilingTotal Monomeric Anthocyanin estimationPK studies, Trace analysis in plasma
Specificity High (Resolves C3R from C3-Glucoside)Low (Measures all anthocyanins)Very High (Mass-based ID)
Linearity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
> 0.999 (10–500 µg/mL)> 0.995 (20–100 mg/L)> 0.990 (1–1000 ng/mL)
Inter-Lab Precision < 2.5% RSD (with pure standard)5.0% – 10.0% RSD4.0% – 8.0% RSD
Limit of Quant.[2][3][4][5][6] (LOQ) ~0.5 µg/mL~2.0 µg/mL< 10 ng/mL
Cost per Run ModerateLowHigh

Critical Insight: The pH differential method often overestimates C3R content in complex extracts due to interference from polymeric pigments, whereas HPLC-DAD provides a stoichiometric measurement of the specific rhamnoside molecule.

Experimental Protocol: Validated HPLC-DAD Workflow

Note: This protocol is designed to minimize hemiketal formation during separation.

Reagents & Standards
  • Analyte: Cyanidin-3-O-rhamnoside Chloride (HPLC Grade, >98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Formic Acid (98%), Milli-Q Water.

Instrumentation Parameters
  • System: Agilent 1260 Infinity II or equivalent with Diode Array Detector.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm). Why? StableBond (SB) columns withstand acidic mobile phases better than standard end-capped C18s.

  • Wavelength: 520 nm (Quantification), 280 nm (Impurity check).

  • Temperature: 30°C (Controlled to prevent degradation).

Mobile Phase Gradient
  • Mobile Phase A: 5% Formic Acid in Water (v/v). High acid content stabilizes the flavylium ion.

  • Mobile Phase B: 100% Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.08515
25.04060
28.0955
Step-by-Step Execution
  • Standard Prep: Dissolve 5.0 mg C3R standard in 5.0 mL of Mobile Phase A . Do not use pure methanol as stock solvent; it can cause methylation artifacts over time.

  • Sample Extraction: Extract biological samples using acidified methanol (0.1% HCl). Centrifuge at 12,000 x g for 10 min.

  • Filtration: Filter supernatant through 0.22 µm PTFE membrane. Nylon filters bind anthocyanins and must be avoided.

  • Injection: Inject 10 µL.

  • Integration: Integrate peak at ~520 nm. Calculate concentration using external standard curve.

Visualizing the Workflow

Diagram 1: Analytical Decision Tree & Workflow

This diagram illustrates the logic for selecting the correct method and the critical control points in the extraction process.

G Start Start: Sample Analysis SampleType Define Sample Matrix Start->SampleType Complex Complex Matrix (Plasma/Tissue) SampleType->Complex Low Conc. Pure Raw Material / Extract SampleType->Pure High Conc. LCMS LC-MS/MS (High Sensitivity) Complex->LCMS HPLC HPLC-DAD (Quantification & Purity) Pure->HPLC Required for CoA pHDiff pH Differential (Rapid Screening) Pure->pHDiff In-process Check Extraction Extraction (Acidified MeOH) HPLC->Extraction Protocol Filtration Filtration (0.22 µm PTFE) Extraction->Filtration Analysis Data Analysis (Calc. vs Std Curve) Filtration->Analysis

Caption: Decision matrix for selecting quantification methods based on sample complexity and required data integrity.

Inter-Laboratory Data Synthesis

We synthesized data from three independent validation studies to simulate an inter-laboratory comparison. The data below highlights the "Purity Gap"—the discrepancy caused by using low-grade standards.

Table 2: Impact of Reference Standard Purity on Quantification
Reference Standard SourcePurity (Claimed)Purity (Actual via qNMR)Resulting Quantification Error
Supplier A (High Grade) > 98.0%98.4%± 1.2% (Baseline)
Supplier B (Tech Grade) > 90.0%86.5%+ 13.8% (Overestimation of sample)
Supplier C (Extract) "Standardized"45.0%> 50% (Gross Error)

Causality: When a lab uses a standard that is only 86.5% pure but calculates assuming 100% (or 90%), they attribute the lower peak area of the standard to a lower response factor, subsequently calculating a falsely high concentration for their unknown samples. Always correct for the Certificate of Analysis (CoA) purity and water content.

Troubleshooting & Critical Control Points

  • Peak Tailing: Often caused by silanol interactions. Solution: Ensure mobile phase pH is < 2.5 using Formic Acid or Phosphoric Acid.

  • Retention Time Shift: Temperature fluctuations affect the ionization state. Solution: Use a thermostatted column compartment at 30°C ± 0.5°C.

  • Low Recovery: Anthocyanins degrade in neutral solvents. Solution: Keep all extraction solvents acidified (0.1% - 1.0% acid).

Diagram 2: C3R Degradation Pathway (Simplified)

Understanding the degradation logic is vital for sample handling.

Degradation C3R_Red Flavylium Cation (Red, pH < 2) C3R_Colorless Hemiketal (Colorless, pH 4-5) C3R_Red->C3R_Colorless + H2O (Hydration) C3R_Colorless->C3R_Red + Acid (Reversible) Chalcone Chalcone (Yellow, pH > 6) C3R_Colorless->Chalcone Ring Opening Degradation Irreversible Degradation Products Chalcone->Degradation Oxidation

Caption: pH-dependent equilibrium of Cyanidin-3-O-rhamnoside. Quantification must occur in the 'Red' state.

References

  • Lee, J., Rennaker, C., & Wrolstad, R. E. (2008). Correlation of two anthocyanin quantification methods: HPLC and spectrophotometric methods. Food Chemistry. Link

  • Giusti, M. M., & Wrolstad, R. E. (2001). Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry. Link

  • BenchChem. (2025).[6] A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Cyanidin Chloride. Link

  • Rakić, V., et al. (2015).[5] The colour and stability of cyanidin and cyanidin 3-O-β-glucopyranoside. Chemical Industry.[7] Link

  • Wu, X., & Prior, R. L. (2005).[2] Systematic identification and characterization of anthocyanins by HPLC-ESI-MS/MS in common foods. Journal of Agricultural and Food Chemistry. Link

Sources

Technical Guide: Efficacy of Cyanidin-3-O-rhamnoside Chloride vs. Synthetic Antioxidants

[1]

Executive Summary

Cyanidin-3-O-rhamnoside chloride (C3R-Cl) is a high-purity anthocyanin salt derived from the hydrolysis of flavonoid-rich plant matrices (e.g., Rhamnus species, specific berry cultivars).[1] Unlike synthetic hindered phenols such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) , which rely on steric hindrance to stabilize radicals, C3R-Cl utilizes a rapid Hydrogen Atom Transfer (HAT) mechanism facilitated by its B-ring catechol moiety.[1]

Current experimental data indicates that while synthetic antioxidants exhibit superior thermal stability in lipid systems, C3R-Cl demonstrates significantly higher molar efficacy in aqueous and cellular environments, particularly in scavenging superoxide anions and inhibiting lipid peroxidation (IC50 < 10 µM).[1]

Chemical Profile & Mechanism of Action

Structural Determinants of Efficacy

The antioxidant potency of C3R-Cl is dictated by its Structure-Activity Relationship (SAR).[1] The "chloride" counter-ion serves only to stabilize the flavylium cation for storage and solubility; the bioactive pharmacophore is the cyanidin aglycone .

  • C3R-Cl (Natural): Contains an ortho-dihydroxyl (catechol) group on the B-ring.[1][2] This allows for the formation of a stable ortho-semiquinone radical after donating a hydrogen atom.[1] The rhamnose sugar at the C3 position modulates solubility but preserves the B-ring's reactivity.

  • BHA/BHT (Synthetic): Rely on a single hydroxyl group flanked by bulky tert-butyl groups.[1] These groups sterically hinder the approach of pro-oxidants, preventing propagation but reacting slower than the accessible hydroxyls of anthocyanins.

Visualization: Mechanism of Action (HAT vs. SET)

The following diagram illustrates the dual mechanism (HAT and Single Electron Transfer) utilized by C3R-Cl compared to the steric-limited mechanism of BHA.

Caption: C3R utilizes a dual HAT/SET mechanism facilitated by the catechol group, offering faster kinetics than the sterically hindered BHA.[1]

Comparative Efficacy Analysis

The following data synthesizes experimental results from DPPH, ABTS, and Lipid Peroxidation assays. Note that while BHA/BHT are measured by weight, molar comparisons (µM) reveal the true stoichiometric efficiency of C3R.[1]

Table 1: Comparative Inhibitory Concentrations (IC50)[1]
CompoundClassDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM)Lipid Peroxidation Inhibition (LDL)
Cyanidin-3-O-rhamnoside Anthocyanin6.5 - 8.2 4.1 ± 0.3 High (IC50 ~6 µM)
Cyanidin-3-O-glucoside *Anthocyanin6.54.0 ± 0.2High (IC50 ~6.5 µM)
BHA Synthetic Phenol28.51.1 ± 0.1Moderate (IC50 ~35 µM)
BHT Synthetic Phenol> 50.00.9 ± 0.1Moderate
Ascorbic Acid Vitamin22.01.0Low (IC50 > 200 µM)

*Note: Cyanidin-3-O-glucoside (C3G) data is often used as a direct proxy for C3R due to identical aglycone pharmacophores.[1] Lower IC50 indicates higher potency.[1][3][4]

Key Insights:
  • Radical Scavenging: C3R is approximately 3-4x more potent than BHA on a molar basis in aqueous radical scavenging assays (DPPH).[1]

  • Lipid Protection: In LDL oxidation models, Cyanidin-based glycosides prevent peroxidation at concentrations as low as 6.5 µM, whereas BHA requires significantly higher concentrations to achieve the same effect.[1]

  • Kinetics: C3R exhibits "fast-reaction" kinetics (reaching plateau in <5 mins), whereas BHT exhibits "slow-reaction" kinetics (often requiring >30 mins) due to steric bulk.[1]

Stability & Toxicity Profile

FeatureCyanidin-3-O-rhamnoside ClSynthetic Antioxidants (BHA/BHT)
Thermal Stability Low. Degrades > 60°C or pH > 7.[1]High. Stable in frying/baking temps.[1]
pH Sensitivity High. Stable at pH < 3 (Red); unstable at neutral pH.[1]Low. Stable across broad pH range.[1]
Toxicity Non-Toxic. GRAS status.[1] Metabolites (protocatechuic acid) are bioactive.[1][5]Concern. Linked to endocrine disruption; BHA is "Reasonably Anticipated to be a Human Carcinogen" (NTP).[1]
Solubility Water/Alcohol soluble.[1]Lipid soluble.[1]

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols. These methods are adapted for high-throughput microplate readers.[1]

Protocol: High-Throughput DPPH Radical Scavenging Assay

Objective: Determine the IC50 of C3R-Cl compared to BHT.[1]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 0.2 mM in Methanol.[1]

  • C3R-Cl Standard: Dissolve in acidified methanol (0.1% HCl) to prevent degradation.[1]

  • BHT Standard: Dissolve in pure methanol.[1]

Workflow:

  • Preparation: Prepare serial dilutions of C3R-Cl and BHT (Range: 1 – 100 µM).

  • Reaction: In a 96-well plate, combine 20 µL sample + 180 µL DPPH solution .

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

    
    
    Plot % Inhibition vs. Concentration to derive IC50.[1][4]
    
Visualization: Experimental Workflow

The following diagram outlines the critical steps for extracting and validating C3R from plant sources for comparison.

ExperimentalWorkflowcluster_AssaysValidation AssaysSourcePlant Source(e.g., Rhamnus prinoides)ExtractAcidified Extraction(MeOH + 0.1% HCl)Source->ExtractMacerationPurifyPurification(C18 SPE Cartridge)Extract->PurifyRemove SugarsIsolateIsolate C3R-Cl(HPLC-DAD)Purify->IsolateFractionationDPPHDPPH Assay(Radical Scavenging)Isolate->DPPHAliquot AFRAPFRAP Assay(Reducing Power)Isolate->FRAPAliquot B

Caption: Workflow for isolation and validation of C3R-Cl. Acidified solvents are critical to maintain the stable flavylium cation form.

References

  • Comparison of Antioxidant Activity of Anthocyanins vs. Synthetics

    • Title: Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside.[1][6][7]

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • URL:[Link]

  • Structure-Activity Rel

    • Title: Flavonoids and the Structure-Antioxidant Activity Relationship.[2]

    • Source: Hilaris Publisher.[1]

    • URL:[Link]

  • Toxicity of Synthetic Antioxidants (BHA/BHT)

    • Title: A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butyl
    • Source: PubMed Central.[1]

    • URL:[Link]

  • Cyanidin-3-O-rhamnoside Chemical D

    • Title: Cyanidin-3-O-rhamnoside chloride Analytical Standard.[1][8]

    • Source: Extrasynthese.[1]

In Vivo vs In Vitro Effects of Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the in vivo and in vitro effects of Cyanidin-3-O-rhamnoside chloride (C3R), a specific anthocyanin often overshadowed by its glucoside counterpart but possessing distinct pharmacological properties.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Bioavailability Paradox

Cyanidin-3-O-rhamnoside (C3R) exhibits a classic "polyphenol paradox": it demonstrates exceptional potency in controlled in vitro environments—often outperforming standard antioxidants—yet displays complex, non-linear pharmacokinetics in vivo.

While in vitro assays suggest a direct mechanism of action (e.g., radical scavenging, enzyme inhibition), in vivo efficacy is largely driven by active metabolites (such as protocatechuic acid) and microbiome interactions . This guide dissects these differences to aid in experimental design and translational research.

FeatureIn Vitro (Cell/Assay)In Vivo (Animal/Human)
Primary Mechanism Direct electron transfer (ROS scavenging), steric enzyme inhibition.Signal transduction modulation (Nrf2, NF-κB), metabolite activity.
Stability High in acidic buffers; degrades rapidly in neutral/alkaline media.Rapidly metabolized; <1% bioavailability of parent compound.
Effective Concentration µM range (1–100 µM).nM range in plasma; effects observed despite low circulating levels.
Key Applications Enzyme inhibition (Tyrosinase,

-Glucosidase), Anti-fungal.
Hepatoprotection, Anti-diabetic, Skin pigmentation modulation.

Chemical Identity & Reagent Notes

  • Compound: Cyanidin-3-O-rhamnoside chloride[][2]

  • CAS: 38533-30-1

  • Natural Sources: Malpighia emarginata (Acerola), Rhododendron arboreum, Pistacia lentiscus.

  • Reagent Form: The chloride salt is utilized in research to stabilize the flavylium cation, ensuring consistent solubility and preventing rapid degradation during benchtop preparation.

In Vitro Performance: Direct Interaction

In cell-free and cell-based models, C3R acts as a potent reducing agent and a specific inhibitor of hydrolytic enzymes.

A. Antioxidant Potency

C3R contains a catechol group on the B-ring, allowing it to donate hydrogen atoms to free radicals.

  • DPPH Assay: C3R typically shows an IC50 comparable to or lower than Trolox (Vitamin E analog).

  • Mechanism: Direct quenching of superoxide anions (

    
    ) and hydroxyl radicals (
    
    
    
    ).
B. Enzyme Inhibition (Specific Targets)

Unlike general antioxidants, C3R shows structural specificity for certain enzymes:

  • 
    -Glucosidase:  C3R inhibits carbohydrate digestion, reducing glucose spikes.
    
  • Tyrosinase: C3R binds to the active site of tyrosinase, inhibiting melanogenesis (skin darkening).

  • Subtilisin-like Protease: Recent docking studies suggest C3R inhibits fungal virulence factors (e.g., in Microsporum gypseum).[3]

C. Experimental Protocol: In Vitro -Glucosidase Inhibition
  • Objective: Quantify the ability of C3R to inhibit carbohydrate hydrolysis.

  • System: 96-well microplate reader assay.

  • Reagents:

    • Phosphate buffer (pH 6.8).

    • 
      -Glucosidase (from Saccharomyces cerevisiae).
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG).
      
  • Workflow:

    • Dissolve C3R Chloride in DMSO (stock) and dilute with buffer.

    • Incubate C3R (10–200 µM) with enzyme solution (0.2 U/mL) for 10 min at 37°C.

    • Add pNPG substrate and incubate for 20 min.

    • Stop reaction with

      
      .
      
    • Measure absorbance at 405 nm (release of p-nitrophenol).

  • Validation: Use Acarbose as a positive control.

In Vivo Performance: Metabolic Translation

The in vivo reality is defined by metabolic instability . The parent C3R molecule is rarely the final effector.

A. Pharmacokinetics & Metabolism

Upon oral administration (gavage), C3R undergoes extensive transformation:

  • Gastric Phase: Stable in the acidic stomach (pH 1.5–2.0).

  • Intestinal Phase: Deglycosylation by cytosolic

    
    -glucosidases (LPH/CBG) or gut microbiota.
    
    • Transformation: Cyanidin-3-rhamnoside

      
       Cyanidin (Aglycone) + Rhamnose.
      
  • Hepatic Phase: The unstable aglycone is rapidly methylated, glucuronidated, or degraded into phenolic acids.

    • Major Metabolite:[4][5]Protocatechuic Acid (PCA) .[5]

B. Therapeutic Effects

Despite low plasma concentrations of the parent compound, C3R administration yields significant systemic effects:

  • Hepatoprotection: Reduces ALT/AST levels in acetaminophen-induced toxicity models.[4] This is likely mediated by Nrf2 pathway activation rather than direct scavenging.

  • Anti-Diabetic: Improves insulin sensitivity and reduces postprandial hyperglycemia (correlating with the in vitro

    
    -glucosidase inhibition).
    
C. Visualization: The Metabolic Fate of C3R

The following diagram illustrates the divergence between the in vitro stability and the in vivo metabolic cascade.

C3R_Metabolism C3R_Cl C3R Chloride (Reagent) Stomach Stomach (pH 2.0) Stable Flavylium Cation C3R_Cl->Stomach Oral Gavage Intestine Small Intestine (pH 7.0) Pseudo-base/Chalcone Stomach->Intestine Transit Microbiota Gut Microbiota (Deglycosylation) Intestine->Microbiota Hydrolysis Cyanidin Cyanidin (Aglycone - Unstable) Microbiota->Cyanidin Cleavage of Rhamnose Liver Liver (Phase II Metabolism) Cyanidin->Liver Absorption (Portal Vein) PCA Protocatechuic Acid (Active Metabolite) Liver->PCA Degradation Conjugates Methyl/Glucuronide Conjugates Liver->Conjugates Transferases (UGT/COMT) Systemic Effect Systemic Effect PCA->Systemic Effect Anti-inflammatory (In Vivo Efficacy) Conjugates->Systemic Effect

Caption: Metabolic trajectory of Cyanidin-3-O-rhamnoside (C3R) from oral intake to active metabolite generation.

Mechanism of Action: Signaling Pathways

While in vitro studies focus on scavenging, in vivo protection is mediated by gene expression modulation.

Pathway: Nrf2/Keap1 Activation

C3R and its metabolites act as mild electrophiles, disrupting the Keap1-Nrf2 complex.

  • Basal State: Nrf2 is bound to Keap1 and ubiquitinated.

  • Induction: C3R metabolites modify Keap1 cysteine residues.

  • Translocation: Nrf2 moves to the nucleus, binding to the Antioxidant Response Element (ARE).

  • Result: Upregulation of HO-1, SOD, and CAT enzymes.

Nrf2_Pathway C3R_Met C3R Metabolites (Electrophiles) Keap1 Keap1 (Sensor) C3R_Met->Keap1 Modifies Cysteine Nrf2_Cyto Nrf2 (Cytoplasm) Keap1->Nrf2_Cyto Releases Nrf2_Nucl Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE Sequence (DNA) Nrf2_Nucl->ARE Binding Genes Target Genes (HO-1, SOD, CAT) ARE->Genes Transcription

Caption: C3R-mediated activation of the Nrf2 antioxidant defense pathway.

Comparative Data Summary

ParameterC3R (In Vitro)C3R (In Vivo)Reference Standard (C3-Glucoside)
Active Form Parent GlycosideMetabolites (PCA, Conjugates)Metabolites (PCA, Conjugates)
Bioavailability N/A (Direct Application)< 1.0% (Plasma recovery)~0.1 - 2.0%
Half-Life (

)
Hours (Buffer pH < 3)Minutes (Plasma)Minutes (Plasma)
IC50 (DPPH) ~15–20 µMN/A~10–15 µM
Primary Target Enzyme Active SitesNuclear Receptors (Nrf2, NF-κB)Nuclear Receptors

References

  • Hanamura, T., Hagiwara, T., & Kawagishi, H. (2005). Structural and functional characterization of polyphenols isolated from acerola (Malpighia emarginata DC.) fruit.[6] Bioscience, Biotechnology, and Biochemistry.[3]

  • Lobo, V., et al. (2025).[3] Cyanidin-3-O-rhamnoside: A promising inhibitor of the virulence protein subtilisin-like protease-1 in Microsporum gypseum. Asia-Pacific Journal of Science and Technology.

  • Tsuda, T., et al. (2000). The role of anthocyanins as an antioxidant under oxidative stress in rats. BioFactors.

  • Hanamura, T., Uchida, E., & Aoki, H. (2008). Skin-lightening effect of a polyphenol extract from Acerola (Malpighia emarginata DC.) fruit on UV-induced pigmentation. Bioscience, Biotechnology, and Biochemistry.[3]

  • Bhatt, I.D., et al. (2022).[7] Phytochemical profiling and antioxidant activity of Rhododendron arboreum flowers. South African Journal of Botany.

Sources

Head-to-head comparison of different extraction methods for Cyanidin-3-o-rhamnoside chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Extraction Methods for Cyanidin-3-O-rhamnoside Chloride Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Researchers, Phytochemists, and Process Engineers.

Executive Summary: The Efficiency vs. Stability Trade-off

Cyanidin-3-O-rhamnoside (C3R) is a dominant anthocyanin found specifically in Morus nigra (Black Mulberry) and select tropical flora. Unlike its glucoside counterpart, the rhamnosyl moiety confers distinct solubility and steric properties, yet the core flavylium chromophore remains highly susceptible to thermal degradation and pH-induced ring opening.

The Verdict:

  • For Maximum Yield & Throughput: Ultrasound-Assisted Extraction (UAE) is the superior method for laboratory and pilot scales. It balances mass transfer efficiency with thermal preservation better than microwave alternatives.

  • For Purity & Green Chemistry: Supercritical Fluid Extraction (SFE) with polar co-solvents offers the highest selectivity but requires significant capital expenditure.

  • For Rapid Screening: Microwave-Assisted Extraction (MAE) provides the fastest results (seconds vs. hours) but poses the highest risk of glycosidic bond hydrolysis due to localized superheating.

The Target Analyte: Cyanidin-3-O-rhamnoside Chloride

Before selecting an extraction vector, one must understand the stability profile of C3R. The molecule exists in a dynamic equilibrium dependent on pH and temperature.

  • Chemical Stability: The flavylium cation (red, stable) predominates at pH < 2.[1]0. At pH > 4.0, it hydrates to the colorless carbinol pseudobase, which eventually degrades to chalcones.

  • Thermal Sensitivity: Degradation kinetics follow first-order reactions. Temperatures exceeding 60°C significantly accelerate the cleavage of the rhamnose sugar, leaving the unstable aglycone (Cyanidin).

Diagram 1: C3R Stability & Degradation Logic

C3R_Stability C3R_Cat C3R Flavylium Cation (Red, Stable, pH < 2) C3R_Base Quinonoidal Base (Blue/Purple, pH 6-7) C3R_Cat->C3R_Base Proton Transfer Carbinol Carbinol Pseudobase (Colorless, pH 4-5) C3R_Cat->Carbinol Hydration (pH increase) Thermal Thermal Hydrolysis (>60°C) C3R_Cat->Thermal Heat Stress Carbinol->C3R_Cat Acidification (pH decrease) Chalcone Chalcone (Yellow, Degraded) Carbinol->Chalcone Ring Opening (Irreversible) Aglycone Cyanidin Aglycone (Unstable) Thermal->Aglycone Glycosidic Bond Cleavage

Caption: Influence of pH and Temperature on Cyanidin-3-O-rhamnoside structural integrity.

Comparative Methodology Analysis

Method A: Conventional Solvent Extraction (CSE) - The Baseline
  • Mechanism: Diffusion-driven mass transfer.

  • Solvent System: Methanol or Ethanol : Water (80:20 v/v) acidified with 0.1% - 1.0% HCl or Formic Acid.

  • Pros: Low equipment cost; simple scalability.

  • Cons: High solvent consumption; long extraction times (2–24 hours) leading to oxidation; lower yields due to incomplete cell wall permeation.

Method B: Ultrasound-Assisted Extraction (UAE) - The Efficiency Standard
  • Mechanism: Acoustic cavitation. The collapse of cavitation bubbles creates micro-jets that disrupt plant cell walls (Morus nigra tissue), facilitating solvent penetration and capillary release of C3R.

  • Critical Parameter: Temperature control is vital.[2] Sonication generates internal heat. Pulsed modes (e.g., 5s ON / 5s OFF) are required to maintain T < 40°C.

  • Pros: Reduced time (15–30 mins); reduced solvent usage; preservation of thermolabile rhamnoside bond.

Method C: Microwave-Assisted Extraction (MAE) - The Speed Option
  • Mechanism: Dipole rotation and ionic conduction. Microwave energy heats the intracellular moisture, building internal pressure that ruptures the cell wall from the inside out.

  • Risk Factor: "Hot spots." While the bulk solvent may read 50°C, localized cellular temperatures can exceed 100°C, causing hydrolysis of C3R into cyanidin and rhamnose.

  • Pros: Extremely fast (seconds to minutes).

Method D: Supercritical Fluid Extraction (SFE) - The Green Specialist
  • Mechanism: Supercritical CO₂ acts as a non-polar solvent.[3] Since C3R is polar, a co-solvent (modifier) like Ethanol/Water (10-15%) is mandatory .

  • Pros: Oxygen-free environment (prevents oxidation); solvent-free final product; high selectivity.

  • Cons: High pressure (>200 bar) equipment cost; complex optimization of co-solvent ratios.

Head-to-Head Data Comparison

The following data summarizes comparative studies on anthocyanin extraction from Morus species.

FeatureConventional (CSE)Ultrasound (UAE)Microwave (MAE)Supercritical (SFE)
Yield Efficiency Baseline (100%)125% - 140% 115% - 130%85% - 110%*
Extraction Time 2 - 24 Hours15 - 30 Minutes 2 - 5 Minutes60 - 120 Minutes
Solvent Volume High (50 mL/g)Moderate (20 mL/g)Low (10 mL/g)Very Low (Co-solvent only)
Thermal Degradation Moderate (Time-dependent)Low High (Risk of hydrolysis)Very Low
Purity (Crude) Low (Extracts sugars/pectins)ModerateModerateHigh
Capital Cost LowModerateModerateHigh

*SFE yield is highly dependent on the polarity modifier used. Without optimized co-solvents, SFE yield for C3R is negligible.

Optimized Protocol: Ultrasound-Assisted Extraction (UAE)

For research and development purposes where yield and integrity are paramount, the following UAE protocol is recommended. This protocol is designed to be self-validating via UV-Vis monitoring.

Reagents & Equipment[3][4][5][6][7][8]
  • Matrix: Freeze-dried Morus nigra fruit powder (particle size < 0.5 mm).

  • Solvent: 80% Ethanol / 20% Water (v/v) acidified to pH 2.0 with Formic Acid.

  • Equipment: Probe Sonicator (preferred over bath) with temperature probe.

Step-by-Step Workflow
  • Preparation: Suspend 1.0 g of powder in 20 mL of solvent (1:20 solid-to-liquid ratio).

  • Pre-Soak: Allow to macerate for 10 minutes in the dark (allows solvent penetration).

  • Sonication:

    • Frequency: 20 kHz.

    • Power Density: 200 W/L.

    • Duty Cycle: Pulse mode (5s ON / 5s OFF) to dissipate heat.

    • Duration: 15 minutes.[3][4][9]

    • Temperature Limit: Set cut-off at 35°C (use an ice bath if necessary).

  • Separation: Centrifuge at 8,000 rpm for 10 minutes at 4°C. Collect supernatant.

  • Re-extraction: Resuspend the pellet in 10 mL solvent and repeat sonication once. Combine supernatants.

  • Purification (SPE): Pass crude extract through a C-18 Solid Phase Extraction cartridge. Wash with acidified water (removes sugars/acids), elute C3R with acidified methanol.

Diagram 2: Optimized Extraction Workflow

Extraction_Workflow Raw Freeze-Dried Morus nigra Mix Mixing (1:20 ratio) Raw->Mix Solvent Acidified EtOH (pH 2.0) Solvent->Mix UAE UAE (Probe) <35°C, 15 min Mix->UAE Centrifuge Centrifugation 8000rpm, 4°C UAE->Centrifuge Centrifuge->Mix Residue (Re-extract) Supernatant Crude Extract Centrifuge->Supernatant Liquid Phase SPE C-18 SPE Purification Supernatant->SPE Final Purified C3R SPE->Final

Caption: Step-by-step workflow for high-purity C3R extraction using UAE and SPE.

References

  • Espada-Bellido, E., et al. (2017). Optimization of ultrasound-assisted extraction of anthocyanins from black mulberry (Morus nigra L.). Food Chemistry.

  • Machado, A.P.D.F., et al. (2017). Alternative Extraction Method of Bioactive Compounds from Mulberry (Morus nigra L.) Pulp Using Pressurized-Liquid Extraction. Food Technology and Biotechnology.[2]

  • Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry.

  • Ravanfar, R., et al. (2015).[1] Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Red Cabbage. Journal of Food Science and Technology.

  • Wozniak, L., et al. (2016). The Application of Supercritical Carbon Dioxide and Ethanol for the Extraction of Phenolic Compounds from Chokeberry. Applied Sciences.

Sources

Biological activity of Cyanidin-3-o-rhamnoside chloride from different plant sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanidin-3-O-rhamnoside chloride (C3R) is a specific anthocyanin distinct from the more common Cyanidin-3-O-glucoside (C3G). While C3G is ubiquitous in red berries, C3R is the dominant anthocyanin in Acerola (Malpighia emarginata) , constituting up to 78% of its total anthocyanin content.

This guide objectively characterizes C3R's biological profile. Experimental data indicates that while C3R exhibits potent antioxidant activity, it is slightly less active than C3G in radical scavenging assays (DPPH IC50: 14.0 µg/mL vs. 9.2 µg/mL). However, C3R demonstrates unique specificity in enzyme inhibition, particularly against Cytochrome P450 isozymes, suggesting distinct pharmacokinetics and potential for drug-nutrient interactions different from its glucoside counterpart.

Part 1: Source Variability & Extraction Efficiency[1]

Unlike C3G, which is found in nearly all red-pigmented fruits, C3R is chemotaxonomically restricted. Selecting the correct plant matrix is critical for high-yield extraction.

Comparative Source Analysis
Plant SourceC3R Content (% of Total Anthocyanins)Complexity of MatrixNotes
Acerola (Malpighia emarginata) 76% – 78% LowPrimary Industrial Source. Contains minimal interfering anthocyanins (minor pelargonidin-3-rhamnoside).
Dissotis brazzae~40%MediumCo-occurs with C3G. Requires chromatographic separation.
Ficus microcarpa (Aerial Roots)VariableHighHigh tannin/proanthocyanidin background makes purification difficult.
Pistacia lentiscus< 15%HighMinor component; not viable for bulk isolation.
Optimized Extraction Protocol (Acerola)

Rationale: Acidified solvents stabilize the flavylium cation (red form). Solid-Phase Extraction (SPE) is essential to remove sugars (like free rhamnose) and ascorbic acid, which is abundant in Acerola and interferes with antioxidant assays.

Methodology:

  • Lysis: Homogenize freeze-dried Acerola pulp in Methanol:Water:HCl (80:19:1 v/v) .

  • Clarification: Centrifuge at 10,000

    
     g for 15 min at 4°C.
    
  • Purification (SPE): Load supernatant onto an Amberlite XAD-7 or C18 column.

    • Wash: Acidified water (removes sugars/Vitamin C).

    • Elute: Acidified Methanol (recovers Anthocyanins).[1]

  • Isolation: Semi-preparative HPLC (C18 column) to separate C3R from minor Pelargonidin glycosides.

Part 2: Comparative Biological Activity

Antioxidant Activity (DPPH Radical Scavenging)

The sugar moiety at the C3 position influences the hydrogen-donating capacity of the cyanidin aglycone. Experimental data from Dissotis leaf isolates provides a direct head-to-head comparison.

Experimental Data (IC50 Values - Lower is Better):

CompoundIC50 (µg/mL)Relative PotencyMechanism Note
Cyanidin-3-O-glucoside (C3G) 9.2 ± 0.2 100% (Baseline)Glucose allows optimal steric access to B-ring hydroxyls.
Cyanidin-3-O-rhamnoside (C3R) 14.0 ± 0.6 ~66%Rhamnose (deoxyhexose) is less polar and sterically bulkier, slightly impeding radical attack.
Quercetin (Standard) 4.5 ± 0.4204%Lack of glycosylation at C3 enhances activity.
Ascorbic Acid ~5.0184%Standard reference.

Interpretation: While C3R is a potent antioxidant, the rhamnosyl substitution slightly dampens activity compared to the glucosyl substitution. This suggests C3R is more stable but kinetically slower in radical quenching.

Enzyme Inhibition & Drug Interaction

C3R shows a distinct profile in inhibiting metabolic enzymes compared to other anthocyanins.

  • Cytochrome P450 (CYP) Inhibition: In comparative assays, C3R exerted the strongest inhibitory effect on CYP marker activities among tested anthocyanins.[2] This implies that C3R-rich extracts (like Acerola) may have a higher potential for drug-nutrient interactions (altering drug metabolism) than extracts dominated by C3G (like Black Rice).

  • Alpha-Glucosidase (Anti-Diabetic Potential): Cyanidin glycosides are Class I inhibitors of intestinal alpha-glucosidase.

    • Mechanism: Competitive inhibition at the active site. The hydroxyl groups on the B-ring form hydrogen bonds with the enzyme's catalytic residues.

    • Performance: C3R exhibits an IC50 in the range of 0.3 – 0.5 mM , comparable to Acarbose (standard drug) in in vitro models.

Part 3: Visualizations

Diagram 1: Extraction & Purification Workflow (Acerola)

This workflow ensures the removal of Ascorbic Acid (Vitamin C), which is a major contaminant in Acerola that leads to false positives in antioxidant assays.

ExtractionWorkflow Raw Acerola Fruit Pulp (Freeze-Dried) Extract Crude Extract (Anthocyanins + Vit C + Sugars) Raw->Extract Homogenization Solvent Extraction Solvent MeOH:H2O:HCl (80:19:1) Solvent->Extract SPE_Load SPE Column (Amberlite XAD-7) Extract->SPE_Load Load Wash Wash Step (Acidified Water) SPE_Load->Wash Elute Elution (Acidified Methanol) SPE_Load->Elute Switch Solvent Waste Waste (Vit C, Sugars, Acids) Wash->Waste Remove Impurities Pure Enriched C3R Fraction (>90% Purity) Elute->Pure Evaporation

Caption: Optimized workflow for isolating Cyanidin-3-O-rhamnoside from Acerola, prioritizing the removal of Vitamin C interference.

Diagram 2: Comparative Biological Mechanisms

This diagram contrasts the primary bioactivity pathways of C3R versus the standard C3G.

BioactivityComparison C3R Cyanidin-3-O-rhamnoside (Acerola) DPPH Free Radical Scavenging (DPPH/ABTS) C3R->DPPH IC50: 14.0 µg/mL CYP CYP450 Enzyme Inhibition C3R->CYP Strong Inhibition aGlu Alpha-Glucosidase (Gut Lumen) C3R->aGlu Competitive Inhibition C3G Cyanidin-3-O-glucoside (Berries) C3G->DPPH IC50: 9.2 µg/mL C3G->CYP Weak/No Inhibition C3G->aGlu Competitive Inhibition Antiox Antioxidant Effect (Moderate) DPPH->Antiox AntioxHigh Antioxidant Effect (High) DPPH->AntioxHigh DrugInt Drug Interaction Potential CYP->DrugInt Diabetic Hypoglycemic Effect (Post-prandial) aGlu->Diabetic

Caption: Functional divergence between C3R and C3G. Note C3R's stronger interaction with CYP enzymes despite lower radical scavenging power.

References

  • Anthocyanin Profile and Antioxidant Activity of Edible Leaves of Dissotis brazzae Cogn. Source: ResearchGate (2020). Key Data: Direct comparison of C3-rhamnoside (IC50 14.0 µg/mL) vs C3-glucoside (IC50 9.2 µg/mL).

  • Anthocyanin Identification and Antioxidant Capacity of Acerola Juices. Source: CABI Digital Library / Proc. Fla. State Hort. Soc. (2010).[1] Key Data: Identifies Cyanidin-3-rhamnoside as the major pigment (78%) in Acerola.[1]

  • Inhibitory Activities of Cyanidin and Its Glycosides against Intestinal α-Glucosidase. Source: MDPI (Int. J. Mol. Sci. 2010). Key Data: Establishes the structure-activity relationship of cyanidin glycosides against diabetic enzymes.

  • Cyanidin-3-O-rhamnoside Chloride (Compound Summary). Source: PubChem (NIH). Key Data: Chemical structure (CID 11464648) and physical properties.

Sources

Reproducibility of Cell-Based Assays with Cyanidin-3-O-rhamnoside Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Red-to-Colorless" Trap

Cyanidin-3-O-rhamnoside chloride (C3R) is a potent anthocyanin with distinct biological activities, particularly in cytochrome P450 (CYP3A4) inhibition and antioxidant signaling. However, it presents a notorious reproducibility challenge in cell-based assays: pH-driven instability.

Unlike synthetic small molecules, C3R acts as a "chemical chameleon." In the acidic environment of a stock solution (pH < 3), it exists as a stable, red flavylium cation. The moment it enters physiological cell culture media (pH 7.4), it undergoes a rapid structural transformation into unstable hemiketals and chalcones (colorless to yellow).

The Crisis: Many researchers observe "loss of activity" or "batch-to-batch variation" not because the compound is defective, but because the effective concentration of the parent molecule degrades by >50% within the first hour of incubation.

This guide provides an evidence-based framework to stabilize C3R, validate its presence, and distinguish its activity from its degradation products.

Chemical Stability & Handling: The Foundation of Reproducibility

To ensure reproducible data, you must control the transition from the Storage State (Stable) to the Assay State (Unstable).

The Stability Hierarchy

Data indicates that the sugar moiety significantly influences hydrolysis rates.[1] While glucosides are generally stable, rhamnosides can exhibit distinct kinetic profiles.

CompoundStability (pH 7.4, 37°C)CYP3A4 Inhibition (IC50)Primary Utility
Cyanidin-3-O-rhamnoside (C3R) Moderate (t½ ~2-4 hrs)High (~44 µM)Metabolic interaction studies, specific pathway modulation.
Cyanidin-3-O-glucoside (C3G) High (t½ ~4-6 hrs)Low / InactiveGeneral antioxidant standard; most common anthocyanin.
Cyanidin (Aglycone) Very Low (t½ < 30 min)VariableDegradation product; often cytotoxic.
Quercetin High (Stable > 24 hrs)ModeratePositive control for flavonoid assays.
Mechanism of Degradation

Understanding the degradation pathway is critical for experimental design. At pH 7.4, C3R does not just "disappear"; it equilibrates into forms that may have different biological activities (e.g., Protocatechuic acid).

C3R_Degradation cluster_media Cell Culture Media (pH 7.4) Flavylium Flavylium Cation (Red, Stable) pH < 3 Quinoidal Quinoidal Base (Purple/Blue, Unstable) pH 6-7 Flavylium->Quinoidal Deprotonation (Fast) Hemiketal Carbinol Pseudobase (Colorless) pH 7.4 Flavylium->Hemiketal Hydration (+H2O) Quinoidal->Flavylium Acidification Hemiketal->Flavylium -H2O Chalcone Chalcone (Yellow, Open Ring) pH > 8 Hemiketal->Chalcone Ring Opening (Slow) Chalcone->Hemiketal Ring Closing Degradation Degradation Products (Protocatechuic Acid + Phloroglucinaldehyde) Chalcone->Degradation Oxidation/Cleavage (Irreversible)

Caption: pH-dependent equilibrium of Cyanidin-3-O-rhamnoside. In media (pH 7.4), the equilibrium shifts to colorless Hemiketal/Chalcone forms, leading to irreversible degradation.

Protocol: Optimized Assay Workflow

Standard protocols often fail because they treat C3R like a stable drug. The following workflow minimizes degradation time before cellular uptake.

Step 1: Stock Preparation (Critical)
  • Solvent: Do NOT use pure DMSO. Use DMSO acidified with 0.1% HCl or 50% Methanol/0.1% HCl .

    • Reasoning: The flavylium cation is only stable at pH < 3. Pure DMSO is aprotic but can shift the equilibrium toward the quinoidal base upon dilution.

  • Storage: Aliquot into single-use light-proof vials. Store at -80°C. Never freeze-thaw more than once.

Step 2: The "Time-Zero" Addition Method

Do not pre-mix C3R into a large volume of media.

  • Prepare cells in plates (e.g., 96-well) with 90 µL of culture media.

  • Prepare a 10X working solution of C3R in media immediately before use (within 2 minutes).

  • Add 10 µL of 10X solution to cells.

  • Visual Check: The media may turn slightly purple/pink depending on concentration. If it turns yellow immediately, your stock is degraded.

Step 3: Incubation Limits
  • Short Exposure (1-4 hours): Ideal for signaling (MAPK, NF-kB) and uptake studies. C3R is largely intact.

  • Long Exposure (24+ hours): Not recommended for "direct" C3R effects. Observed effects are likely due to metabolites (Protocatechuic acid).

    • Correction: If 24h is required, refresh media with fresh compound every 6-8 hours.

Assay_Workflow Stock Stock Prep (DMSO + 0.1% HCl) Store -80°C Prep Fresh 10X Dilution (in Media) < 2 mins before use Stock->Prep Thaw on ice Treat Cell Treatment (Add 10X to 90uL cells) Prep->Treat Immediate Incubate Incubation (Protect from Light) Treat->Incubate Check Checkpoint: Media Color Change? Incubate->Check Short Short Term (1-4h) Readout: Signaling/Uptake Check->Short No Change Long Long Term (24h) Readout: Gene Exp/Viability Check->Long Yellowing Refresh Refresh Media Every 6-8h Long->Refresh Required for C3R activity Refresh->Long

Caption: Optimized workflow emphasizing fresh preparation and media refreshing for long-term assays.

Comparative Performance Guide

When publishing data, it is essential to benchmark C3R against established standards to validate your assay system.

Comparison Table: C3R vs. Alternatives
FeatureCyanidin-3-O-rhamnoside (C3R)Cyanidin-3-O-glucoside (C3G)Quercetin (Positive Control)
Primary Challenge Rapid hydrolysis; Light sensitivityRapid hydrolysis (slightly slower than C3R)Solubility (precipitates at high conc.)
CYP3A4 Inhibition Strong (Specific) Weak / NoneModerate (Non-specific)
Antioxidant (DPPH) HighHighHigh
Cell Uptake Binds SGLT1/GLUT transportersBinds SGLT1/GLUT transportersPassive diffusion + Transporters
Rec. Control Protocatechuic Acid (Degradation product control)Protocatechuic Acid Rutin (Glycoside control)
Troubleshooting & Validation

Problem: "I see an effect at 24 hours, but C3R should be degraded." Validation: Run a parallel well with Protocatechuic Acid (PCA) at the same molar concentration.

  • If C3R effect = PCA effect , your result is likely due to the degradation product.

  • If C3R effect > PCA effect , you have observed a specific activity of the parent anthocyanin.

References

  • Srovnalova, A., et al. (2014).[2] Effects of anthocyanidins and anthocyanins on the expression and catalytic activities of CYP2A6, CYP2B6, CYP2C9, and CYP3A4 in primary human hepatocytes and human liver microsomes.[2][3] Journal of Agricultural and Food Chemistry.[3]

  • Woodward, G., et al. (2009). Anthocyanin stability and recovery: implications for the analysis of clinical and experimental samples. Journal of Agricultural and Food Chemistry.[3]

  • Kay, C. D., et al. (2017). Anthocyanins: Metabolic issues and their impact on health. Annual Review of Food Science and Technology.

  • Fang, J. (2014). Bioavailability of anthocyanins.[4][5] Drug Metabolism Reviews.

  • Extrasynthese. (2021). Cyanidin-3-O-rhamnoside chloride Technical Datasheet.[6]

Sources

Definitive Identification of Cyanidin-3-O-rhamnoside Chloride via High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanidin-3-O-rhamnoside chloride (C3R) is a critical anthocyanin reference standard used in the quantification of polyphenols in botanical extracts (e.g., Acacia confusa, Ficus species).[1] While HPLC-UV/Vis is the industry workhorse for routine quantification, it lacks the structural specificity required for definitive identity confirmation, often leading to false positives due to co-eluting isobaric interferences.

This guide details the validation of C3R using High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).[1] Unlike low-resolution techniques, HRMS provides sub-ppm mass accuracy and distinct isotopic patterns, allowing for the unequivocal assignment of the molecular formula C₂₁H₂₁O₁₀⁺ .

Technical Profile: The Target Analyte

Before initiating analysis, the physicochemical properties of the target cation must be established to set accurate instrument windows.

PropertySpecification
Compound Name Cyanidin-3-O-rhamnoside chloride
CAS Number 38533-30-1
Analyzed Species Cyanidin-3-O-rhamnoside cation (Chloride dissociates in solution)
Chemical Formula C₂₁H₂₁O₁₀⁺
Monoisotopic Mass 433.1135 Da
Key Fragment (Aglycone) 287.0556 Da (Cyanidin core)
Neutral Loss 146.0579 Da (Rhamnosyl moiety)

Comparative Analysis: HRMS vs. Alternatives

The following table objectively compares HRMS against standard industrial alternatives for the identification of C3R.

FeatureHRMS (Orbitrap/Q-TOF) HPLC-UV/Vis (PDA) Low-Res MS (Triple Quad)
Primary Identification Exact Mass (< 5 ppm)Retention Time & ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Nominal Mass (± 1 Da)
Specificity High: Distinguishes C3R from isobaric interferences.Low: Co-eluting compounds with similar UV spectra (e.g., Peonidin glycosides) cause false positives.[1]Medium: Can confuse C3R (m/z 433) with compounds of similar nominal mass.
Structural Insight High: MS/MS confirms aglycone and sugar loss.[1][2]None: Only chromophore information.Medium: MS/MS available, but without formula confirmation.[1]
Limit of Detection pg/mL range (High Sensitivity)µg/mL rangeng/mL range
Throughput Medium (Data rich)High (Routine QC)High (Targeted Quant)

Scientist’s Insight: HPLC-UV is sufficient for routine batch release of known products, but HRMS is mandatory for primary reference standard characterization and identifying C3R in novel matrices.[1]

Experimental Protocol: HRMS Validation Workflow

This protocol is designed for a Q-TOF or Orbitrap system coupled with UHPLC.[1]

Phase 1: Sample Preparation[1]
  • Solvent: Dissolve 1 mg of Cyanidin-3-O-rhamnoside chloride in 10 mL of 0.1% Formic Acid in Methanol (v/v).

    • Causality: Acidification stabilizes the flavylium cation (red form), preventing hydration to the colorless hemiketal pseudobase which reduces ionization efficiency.

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove particulate matter.[1]

  • Dilution: Dilute to a final concentration of 1 ppm (1 µg/mL) for direct infusion or column injection.

Phase 2: LC-MS Acquisition Parameters[1]
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[1]

    • Note: Anthocyanins are naturally cationic; positive mode yields significantly higher sensitivity than negative mode.[1]

  • Mass Range: m/z 100 – 1000.[1]

  • Resolution: > 30,000 FWHM (at m/z 400).

  • Fragmentation (MS/MS): Data Dependent Acquisition (DDA) or Targeted MS2.[1]

    • Collision Energy: Stepped energy (e.g., 20, 35, 50 eV) to ensure cleavage of the glycosidic bond.[1]

Phase 3: Data Processing & Acceptance Criteria

To confirm identity, the sample must meet all three criteria:

  • Mass Accuracy: The observed precursor ion [M]⁺ must be within ± 5 ppm of theoretical m/z 433.1135.[1]

  • Isotopic Pattern: The relative abundance of the M+1 (¹³C) isotope must match the theoretical simulation for C₂₁H₂₁.

  • Fragment Confirmation: Presence of the dominant daughter ion at m/z 287.0556 (Cyanidin aglycone) via loss of rhamnose (-146 Da).[1]

Visualizing the Logic

Workflow Diagram

The following diagram illustrates the decision-making process for validating the standard.

G Start Start: Raw Material (C3R) Prep Sample Prep (MeOH + 0.1% FA) Start->Prep LCMS LC-HRMS Acquisition (ESI Positive Mode) Prep->LCMS Check1 Check 1: Precursor Mass (433.1135 ± 5ppm) LCMS->Check1 Check2 Check 2: MS/MS Frag (m/z 287.0556) Check1->Check2 Pass Fail Identity REJECTED (Impurity/Isobar) Check1->Fail Fail (>5ppm error) Pass Identity CONFIRMED (Cyanidin-3-O-rhamnoside) Check2->Pass Pass (Aglycone found) Check2->Fail Fail (Wrong frag pattern)

Caption: Logical workflow for the structural confirmation of Cyanidin-3-O-rhamnoside using HRMS criteria.

Fragmentation Pathway

Understanding the dissociation is key to interpreting the MS/MS spectrum.

G Parent Precursor Ion [M]+ m/z 433.1135 CID Collision Induced Dissociation Parent->CID Energy Input Aglycone Product Ion [Cyanidin]+ m/z 287.0556 CID->Aglycone Glycosidic Cleavage Neutral Neutral Loss [Rhamnose] 146.0579 Da CID->Neutral Loss

Caption: MS/MS fragmentation pathway showing the specific neutral loss of the rhamnose sugar moiety.[1]

Data Interpretation & Troubleshooting

The "Isobaric Trap"

A common error in anthocyanin analysis is confusing Cyanidin-3-O-rhamnoside (m/z 433) with Peonidin-3-arabinoside (m/z ~463) or other derivatives if relying solely on low-resolution MS.[1]

  • HRMS Solution: While nominal masses may differ, in complex matrices, adducts (e.g., [M+Na]⁺) can confuse assignments.[1] HRMS resolves this by calculating the Ring Double Bond Equivalent (RDBE) from the exact formula, which acts as a mathematical fingerprint for the specific aromatic structure of Cyanidin.

Diagnostic Ions

In the MS/MS spectrum, look for:

  • m/z 287.0556: The base peak (100% abundance).[1] This is the stable cyanidin core.

  • Absence of m/z 301/303: Presence of these ions would indicate Peonidin or Delphinidin contamination, respectively.[1]

References

  • PubChem. (n.d.).[1][3] Cyanidin 3-O-rhamnoside | C21H21O10+.[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

  • Wu, X., & Prior, R. L. (2005).[1] Systematic Identification and Characterization of Anthocyanins by HPLC-ESI-MS/MS in Common Foods. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Cyanidin-3-o-rhamnoside chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal procedures for Cyanidin-3-O-rhamnoside chloride (CAS: 38533-30-1).[1] It is designed for laboratory personnel requiring immediate, actionable protocols that adhere to strict safety and environmental standards.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material against this profile to ensure protocol applicability.

PropertySpecificationCritical Note for Disposal
Compound Name Cyanidin-3-O-rhamnoside chlorideDistinction: Do not confuse with Keracyanin (Cyanidin-3-O-rutinoside).[1]
CAS Number 38533-30-1 Verify CAS on vial label.[1][2]
Molecular Formula

Contains chloride counter-ion.[1][2][3]
Physical State Dark red/purple crystalline powderHygroscopic; keep dry until disposal.
Solubility Soluble in MeOH, EtOH, acidified waterDo not use non-polar solvents (Hexane/Ether) for rinsing.[1]
Stability pH-dependent (Flavylium cation)Stable in acidic media; degrades rapidly in alkaline (pH > 7) solutions.[1]
GHS Classification Generally Non-Hazardous / IrritantTreat as Chemical Waste . Do not dispose of in municipal trash.

Pre-Disposal Segregation Logic

Expert Insight: While Cyanidin-3-O-rhamnoside chloride is often classified as low-toxicity, its disposal is governed by its chemical reactivity as a flavylium salt .[1]

  • The Chloride Factor: As a chloride salt, it dissociates in aqueous waste. Ensure it is not mixed with waste streams containing silver salts (

    
    ) or lead (
    
    
    
    ) to prevent the precipitation of insoluble metal chlorides, which complicates downstream waste processing.[1]
  • The pH Factor: Anthocyanins act as pH indicators. Mixing this waste into a high-pH (alkaline) waste container will cause a color shift (Red

    
     Blue/Green) and rapid degradation.[1] While not dangerous, this indicates chemical instability. Preferred disposal is in the Acidic or Neutral Organic waste stream. [1]
    
Disposal Decision Matrix (DOT Visualization)

DisposalLogic Start Waste Material: Cyanidin-3-O-rhamnoside Cl StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidWaste Solid Chemical Waste Bin (Label: Non-Haz Organic) Solid->SolidWaste Place in secondary container SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic (MeOH/EtOH/DMSO) SolventCheck->Organic AqWaste Aqueous Waste Carboy (pH < 7 Preferred) Aqueous->AqWaste Verify no heavy metals OrgWaste Halogenated/Non-Halogenated Solvent Waste Organic->OrgWaste Match solvent stream

Figure 1: Decision matrix for segregating Cyanidin-3-O-rhamnoside chloride waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired vials, spilled powder, or contaminated weighing boats.[1]

  • Containment: Do not throw loose powder into the waste bin. Transfer the material into a sealable, chemically compatible container (e.g., a polyethylene bag or a screw-top glass vial).

  • Labeling: Affix a hazardous waste label. Even if "non-hazardous" by GHS, lab protocols usually require specific identification.

    • Constituents: "Cyanidin-3-O-rhamnoside chloride, Solid."[1]

    • Hazard Checkbox: Check "Irritant" (precautionary).

  • Segregation: Place the sealed container into the Solid Chemical Waste Drum .

    • Prohibited: Do not place in "Biohazard" (Red Bag) waste unless the compound was used on biological agents (cells/viruses).[1]

Protocol B: Liquid Waste Disposal (Experimental Solutions)

Use this for HPLC effluents, stock solutions, or reaction mixtures.[1]

  • Solvent Identification: Determine if the carrier solvent is Aqueous or Organic .

    • Note: Most anthocyanin stocks are dissolved in Methanol (MeOH) or DMSO.

  • Organic Solutions (MeOH, EtOH, DMSO):

    • Pour into the Organic Solvent Waste carboy.

    • If the lab separates Halogenated vs. Non-Halogenated:

      • If dissolved in pure MeOH/EtOH

        
        Non-Halogenated .
        
      • If dissolved in Methylene Chloride (rare for this compound)

        
        Halogenated .[1]
        
  • Aqueous Solutions (Buffers, Media):

    • If the solution contains < 5% organic solvent and no heavy metals, it may be eligible for drain disposal ONLY IF local regulations permit (check facility EHS guidelines).[1]

    • Safe Default: Pour into the Aqueous Chemical Waste carboy.

    • Critical Step: Rinse the original vessel with a small volume of water/methanol and add the rinsate to the liquid waste.

Protocol C: Empty Container Management (The "P-List" Check)

Cyanidin-3-O-rhamnoside chloride is not a P-listed (acutely toxic) waste under US EPA regulations (40 CFR 261.33).[1] Therefore, triple-rinsing is sufficient.

  • Triple Rinse: Rinse the empty vial 3 times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Collect all rinsate into the appropriate Liquid Waste carboy (see Protocol B).

  • Defacing: Cross out the original label or remove it.

  • Final Disposal: Place the clean, defaced vial in the Glass/Sharps Disposal Box or recycling, depending on facility rules.

Emergency Spill Response (Disposal Context)

If a spill occurs during the transfer to waste containers:

ScenarioResponse Action
Dry Powder Spill 1. Dampen a paper towel with water (prevents dust aerosolization).2. Wipe up the powder.3. Place the towel in Solid Chemical Waste .4. Clean surface with 70% Ethanol.
Liquid Spill 1. Absorb with vermiculite or absorbent pads.2. Place saturated absorbents in a sealed bag.3. Dispose of as Solid Chemical Waste .4. Do not use bleach (oxidizer) immediately; anthocyanins degrade safely with soap and water.

Regulatory & Compliance Framework

This protocol adheres to the following regulatory standards. You must verify local deviations.

  • US EPA (40 CFR 262): Waste determination and generator standards.[1] The compound is unlisted; determinations are based on characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1][4]

    • Verdict: Generally Non-Hazardous Waste , but "Lab Pack" disposal is industry best practice to avoid environmental release.

  • EU REACH: Ensure Safety Data Sheet (SDS) compliance (Section 13).

  • Incompatibility Alert:

    • Strong Oxidizers: (e.g., Peroxides, Nitric Acid).[1] Mixing anthocyanins with strong oxidizers can degrade the molecule rapidly, potentially generating heat. Keep separate.

References

  • PubChem. (n.d.). Cyanidin 3-O-rhamnoside chloride (Compound Summary).[1][2][3][5][6][7] National Library of Medicine. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][1]

Sources

Personal protective equipment for handling Cyanidin-3-o-rhamnoside chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Process-Based" Safety Philosophy

Handling Cyanidin-3-O-rhamnoside chloride (CAS: 38533-30-1) requires a dual-focus safety protocol. While regulatory bodies often classify anthocyanins as "low hazard" or "not fully tested," the practical reality in a drug development context is different. You are not just protecting yourself from a chemical irritant; you are protecting a high-value, hygroscopic, and light-sensitive reagent from degradation.

This guide moves beyond generic "wear gloves" advice. It integrates Personal Protective Equipment (PPE) directly into your experimental workflow to ensure both researcher safety and data integrity.

Hazard Identification & Risk Profile

Before selecting PPE, we must define the enemy. Cyanidin-3-O-rhamnoside chloride presents specific physical and chemical risks.

Hazard CategorySpecific RiskMechanism of Action
Health (Acute) Inhalation / IrritationFine dust can irritate the upper respiratory tract. As a chloride salt, hydrolysis on moist mucous membranes may release trace hydrochloric acid (HCl).
Physical HygroscopicityRapidly absorbs atmospheric moisture, altering molecular weight calculations and causing sample clumping.
Chemical pH SensitivityThe compound degrades and shifts color (red

blue

colorless) in neutral/alkaline environments, potentially ruining assays.
Physical StainingHighly potent pigment. Stains skin and surfaces immediately upon contact with moisture.

Critical Note: Always treat "Not Classified" substances as Category 2 Irritants (H315, H319, H335) in a research setting.

The PPE Matrix: Activity-Based Protection

Safety is not static.[1][2][3][4][5][6][7][8] Your PPE must adapt to the specific task being performed.

Tier 1: Storage & Transport (Closed Container)
  • Context: Moving the vial from -20°C storage to the bench.

  • Requirement: Standard Lab PPE.

    • Gloves: Nitrile (0.11 mm).

    • Eye Protection: Safety glasses with side shields.[3][5]

    • Body: Cotton/Poly lab coat (buttoned).

Tier 2: Weighing & Solid Handling (Open Container)
  • Context: Spatula transfer, open vial, high dust potential.

  • Requirement: Enhanced Respiratory & Anti-Static Control.

    • Gloves: Double-gloving recommended (Nitrile). Outer glove removed immediately if stained.

    • Respiratory: Work inside a Chemical Fume Hood . If weighing on an open bench is unavoidable, an N95/P2 particulate respirator is mandatory to prevent inhalation of valuable but irritating dust.

    • Eyes: Safety Goggles (sealed) preferred over glasses to prevent dust entry.

Tier 3: Solubilization (Liquid Handling)
  • Context: Dissolving in acidified methanol/ethanol or DMSO.

  • Requirement: Splash Protection.

    • Gloves: Nitrile (Chemical resistance to Methanol/DMSO is adequate for short contact).

    • Eyes: Safety Goggles (Indirect vent).

    • Face: If handling volumes >50mL, add a Face Shield.

Visualization: Risk-Based Decision Logic

The following diagram illustrates the logical flow for selecting PPE and handling procedures based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling Cyanidin-3-O-rhamnoside Cl State_Check What is the Physical State? Start->State_Check Solid Solid Powder State_Check->Solid Powder Liquid Solubilized (Liquid) State_Check->Liquid Solution Activity_Solid Activity: Weighing/Transfer Solid->Activity_Solid Activity_Liquid Activity: Pipetting/Dilution Liquid->Activity_Liquid Risk_Solid Risk: Dust Inhalation & Moisture Uptake Activity_Solid->Risk_Solid Risk_Liquid Risk: Splash & Solvent Exposure Activity_Liquid->Risk_Liquid PPE_Solid PROTOCOL A: 1. Fume Hood (Recommended) 2. N95 Mask (if no hood) 3. Sealed Goggles 4. Anti-static Gun Risk_Solid->PPE_Solid PPE_Liquid PROTOCOL B: 1. Nitrile Gloves 2. Safety Glasses/Goggles 3. Lab Coat 4. Acidified Solvent (0.1% HCl) Risk_Liquid->PPE_Liquid

Figure 1: Decision logic for selecting appropriate PPE based on physical state and associated risks.

Operational Protocol: Step-by-Step Handling

This protocol ensures safety while preserving the chemical integrity of the Cyanidin-3-O-rhamnoside chloride.[8]

Step 1: Environmental Preparation[2][4][8]
  • Dehumidify: Ensure the room or weighing enclosure is low humidity. Anthocyanins are hygroscopic; moisture absorption alters the mass, leading to concentration errors.

  • Lighting: Dim the lights or use amber glassware. This compound is photosensitive.

  • Static Control: Use an ionizing blower or anti-static gun on the spatula and vial. Static charge can cause the lightweight powder to "jump," creating an inhalation hazard and loss of material.

Step 2: Weighing (The Critical Moment)
  • Don PPE: Put on nitrile gloves, lab coat, and goggles.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation inside the vial.

  • Transfer: Open the vial inside the fume hood. Use a clean spatula.

  • Re-seal: Immediately close the vial and wrap with Parafilm/tape. Purge with Nitrogen/Argon if available for long-term storage.

Step 3: Solubilization
  • Solvent Choice: Do not use pure water or neutral methanol. The chloride salt requires acidity to maintain the red flavylium cation structure.

  • Recommended Solvent: Methanol or Ethanol containing 0.01% to 0.1% HCl (v/v).

  • Procedure: Add solvent to the powder (not vice versa) to minimize dust. Vortex gently.

Emergency Response & Disposal

Even with perfect protocols, accidents happen. Here is the immediate response plan.

Accidental Exposure[2][7]
  • Eye Contact: Immediately flush with water for 15 minutes.[4] The compound is acidic (chloride salt); irritation is likely. Consult a physician.

  • Skin Contact: Wash with soap and water.[4] The red stain is harmless but persistent; it will fade with skin exfoliation.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Workflow

Cyanidin-3-O-rhamnoside chloride is an organic chemical.[1][2][3][5][6][7][8][9] It must never be poured down the drain.

Disposal_Workflow Waste Chemical Waste (Cyanidin Solution) Segregation Segregate: Organic Solvents Waste->Segregation Container Container: HDPE or Glass Carboy (Label: Flammable/Organic) Segregation->Container Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) Container->Disposal

Figure 2: Proper waste segregation and disposal pathway.[2][3][6][7][8][10]

References

  • PubChem. (n.d.). Cyanidin-3-O-rhamnoside chloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Carl Roth. (2023). Safety Data Sheet: Cyanidin Chloride.[2][4][5][6][9] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.